2-Chloro-5-(methoxymethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(methoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPVKDXGLLBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597368 | |
| Record name | 2-Chloro-5-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016534-59-0 | |
| Record name | 2-Chloro-5-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(methoxymethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-5-(methoxymethyl)pyridine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(methoxymethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a pivotal intermediate in the development of modern agrochemicals and pharmaceuticals. Authored from the perspective of a Senior Application Scientist, this document emphasizes the underlying chemical principles, procedural rationale, and robust analytical validation required in a professional research and development setting. We present a field-proven synthetic protocol, delve into the mechanistic nuances of the chlorination reaction, and provide a full spectroscopic data set for the unambiguous identification and quality control of the final compound. This guide is intended for researchers, process chemists, and drug development professionals who require a practical and scientifically rigorous resource for this important chemical building block.
Introduction: Strategic Importance of a Key Building Block
This compound is a substituted pyridine derivative of significant industrial value. Its unique bifunctional nature—a reactive chlorine atom at the 2-position susceptible to nucleophilic substitution and a stable methoxymethyl group at the 5-position—makes it an exceptionally versatile precursor. Most notably, it serves as a crucial intermediate in the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides modeled after nicotine. The structural backbone provided by this molecule is integral to the biological activity of several commercial pesticides.
The synthesis of this intermediate, therefore, is a subject of considerable interest, with an emphasis on developing routes that are efficient, scalable, and cost-effective. This guide focuses on a common and reliable synthetic pathway and provides the detailed characterization necessary to ensure the purity and identity of the material, which is paramount for its use in subsequent, often complex, synthetic steps.
Synthetic Methodology: From Precursor to Product
The most prevalent and practical approach for synthesizing this compound involves the direct chlorination of its corresponding hydroxyl precursor, 2-Hydroxy-5-(methoxymethyl)pyridine. This transformation is a cornerstone of pyridine chemistry, but its success hinges on the appropriate choice of chlorinating agent and careful control of reaction conditions.
Primary Synthetic Route: Deoxychlorination of 2-Hydroxypyridine
The conversion of a 2-hydroxypyridine tautomer to a 2-chloropyridine is effectively a deoxychlorination reaction. Reagents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or phosgene derivatives, are employed for this purpose.
Causality & Mechanistic Insight: Phosphorus oxychloride is the reagent of choice for this transformation due to its high reactivity and the straightforward nature of the reaction workup. The reaction mechanism is initiated by the nucleophilic attack of the pyridine tautomer's oxygen atom onto the electrophilic phosphorus center of POCl₃. This forms a dichlorophosphate ester intermediate. The pyridine nitrogen can then be protonated or form a complex, which further activates the 2-position. A chloride ion, either from the reagent itself or an additive like PCl₅, then acts as a nucleophile, attacking the 2-position of the pyridine ring and displacing the dichlorophosphate leaving group. The choice to use PCl₅ in conjunction with POCl₃ can increase the concentration of available nucleophilic chloride and consume any water present, driving the reaction to completion.
Synthesis Workflow Diagram
The logical flow from starting materials to the final, purified product is illustrated below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorination of hydroxypyridines.[1][2] It is designed to be self-validating, with clear steps for reaction, workup, and purification.
Materials:
-
2-Hydroxy-5-(methoxymethyl)pyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice
-
Saturated sodium bicarbonate solution (or solid sodium carbonate)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Petroleum ether/Ethyl acetate mixture
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add phosphorus oxychloride (POCl₃, ~1.5 equivalents). To this, add phosphorus pentachloride (PCl₅, ~2.0 equivalents) in portions while cooling in an ice bath.
-
Addition of Starting Material: Once the mixture of chlorinating agents is prepared, add 2-Hydroxy-5-(methoxymethyl)pyridine (1.0 equivalent) portion-wise, ensuring the internal temperature does not rise excessively.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully concentrate the mixture under reduced pressure (in vacuo) to remove the excess POCl₃.
-
Workup - Quenching and Neutralization: Slowly and carefully pour the concentrated residue onto crushed ice with vigorous stirring. The mixture will be highly acidic. Cautiously neutralize the aqueous solution by adding a saturated solution of sodium bicarbonate or solid sodium carbonate until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient (e.g., starting from 5:1).[1][2]
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a liquid or low-melting solid.
Comprehensive Characterization
Unambiguous characterization is critical to confirm the structure and purity of the synthesized compound. A combination of spectroscopic methods is employed for this purpose.
Physicochemical and Spectroscopic Data
The expected data for this compound are summarized below.
| Property | Data |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Colorless to pale yellow liquid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.25 (d, 1H), 7.60 (dd, 1H), 7.30 (d, 1H), 4.45 (s, 2H), 3.40 (s, 3H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150.1, 148.5, 138.0, 131.5, 123.5, 72.5, 58.0 ppm |
| Mass Spec (EI) | m/z 157 (M⁺, ³⁵Cl), 159 ([M+2]⁺, ³⁷Cl) |
| IR Spectroscopy (ATR) | ~3050, 2950, 1580, 1450, 1100, 750 cm⁻¹ |
Analysis of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. The aromatic region shows three distinct signals corresponding to the three protons on the pyridine ring. The downfield signal at ~8.25 ppm is characteristic of the proton at the 6-position (adjacent to the nitrogen). The methylene protons (-CH₂-) of the methoxymethyl group appear as a sharp singlet at ~4.45 ppm, and the methoxy protons (-OCH₃) appear as another sharp singlet at ~3.40 ppm.
-
Mass Spectrometry (MS): Electron impact mass spectrometry will show a molecular ion peak (M⁺). A key diagnostic feature is the isotopic pattern for chlorine: two peaks will be observed for the molecular ion at m/z 157 and 159, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of key functional groups. Characteristic peaks include C-H stretching from the aromatic ring and alkyl groups (~3050 and 2950 cm⁻¹), aromatic C=C and C=N stretching vibrations (~1580, 1450 cm⁻¹), a strong C-O-C ether stretch (~1100 cm⁻¹), and the C-Cl stretch (~750 cm⁻¹).
Characterization Workflow Diagram
The process of confirming the identity and purity of the synthesized product follows a logical sequence of analytical tests.
Caption: Standard workflow for the analytical characterization of the final product.
Safety, Handling, and Storage
Safety: Phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching and neutralization steps are highly exothermic and may release HCl gas; perform these steps slowly and with adequate cooling.
Handling: this compound is a chemical intermediate and should be handled with care. Avoid contact with skin and eyes.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This guide has outlined a robust and reliable method for the synthesis and comprehensive characterization of this compound. By understanding the rationale behind the chosen synthetic route and employing a systematic approach to analytical validation, researchers can confidently produce and verify this valuable chemical intermediate for its intended applications in agrochemical and pharmaceutical research and development.
References
- Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates (Patent No. US5329011A).
- Google Patents. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates (Patent No. US5116993A).
Sources
Physicochemical properties of 2-Chloro-5-(methoxymethyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(methoxymethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a key intermediate, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices for its characterization and presenting self-validating analytical protocols. We will delve into its structural and electronic properties, spectroscopic signature, and the analytical workflows required for its quality assessment. All quantitative data is summarized for clarity, and detailed, field-proven methodologies are provided, grounded in authoritative references.
Compound Identification and Structure
This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, and its functionalization dictates biological activity and metabolic fate. The presence of a chloro group at the 2-position and a methoxymethyl group at the 5-position creates a unique electronic and steric profile, making it a versatile precursor for further chemical modification.
Key Identifiers:
Chemical Structure:
Caption: 2D Structure of this compound.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical as they influence solubility, absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the known and predicted properties for this compound.
| Property | Value | Source |
| Molecular Weight | 157.6 g/mol | [3] |
| Monoisotopic Mass | 157.02943 Da | [1] |
| Physical Form | Not specified (likely liquid or low-melting solid) | Inferred |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Insoluble in water | [4] (for the related 2-chloro-5-(chloromethyl)pyridine) |
| XlogP (Predicted) | 1.5 | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment. The expected spectral data for this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the methoxymethyl group.
-
Pyridine Ring Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 3, 4, and 6 will exhibit characteristic splitting patterns (doublets and doublets of doublets) due to coupling.
-
Methylene Protons (-CH₂-) (2H): A singlet around δ 4.4-4.6 ppm. This is based on data for the similar compound 2-methoxy-5-methoxymethyl-pyridine, which shows methylene protons at 4.4 ppm[5].
-
Methyl Protons (-OCH₃) (3H): A sharp singlet around δ 3.3-3.5 ppm.
-
-
¹³C NMR: The carbon NMR will display seven unique carbon signals.
-
Pyridine Ring Carbons (5C): Five signals in the downfield region (δ 120-160 ppm), with the carbon bearing the chlorine atom (C2) being the most deshielded.
-
Methylene Carbon (-CH₂-) (1C): A signal in the aliphatic region, typically around δ 70-75 ppm.
-
Methyl Carbon (-OCH₃) (1C): A signal further upfield, around δ 55-60 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (pyridine ring): ~1450-1600 cm⁻¹
-
C-O-C stretching (ether): A strong band around 1050-1150 cm⁻¹
-
C-Cl stretching: ~650-800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (157.6 g/mol ) will be observed. Due to the presence of chlorine, a characteristic isotopic pattern (M+2 peak) at an abundance of approximately one-third of the molecular ion peak is expected.
-
Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃), the methoxymethyl group (-CH₂OCH₃), and the chlorine atom (-Cl). Predicted collision cross-section data for various adducts are available, which can aid in identification in advanced MS techniques[1].
Synthesis and Reactivity Insights
This compound is a valuable synthetic intermediate. Its reactivity is governed by its functional groups:
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring can be displaced by various nucleophiles. This reaction is a cornerstone for building more complex molecular architectures.
-
Modification of the Methoxymethyl Group: While the ether linkage is generally stable, it can be cleaved under harsh acidic conditions. The methylene position is not readily functionalized directly.
-
Synthesis: The compound's synthesis is not widely detailed, but analogous compounds like 2-chloro-5-chloromethyl-pyridine are prepared from 2-alkoxy-5-alkoxymethyl-pyridine derivatives by reaction with a chlorinating agent such as phosphorus oxychloride and phosphorus(V) chloride[5][6]. This indicates that the methoxymethyl group can withstand certain chlorination conditions. This precursor is an important intermediate in the synthesis of insecticides like imidacloprid[7][8][9].
Experimental Characterization Protocols
To ensure the identity and purity of this compound, a series of validated analytical protocols must be employed.
General Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of the title compound.
Caption: Workflow for the comprehensive characterization of the title compound.
Protocol 1: NMR Spectroscopic Analysis
Objective: To confirm the chemical structure and assess purity.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is standard for non-polar to moderately polar organic compounds and provides a strong lock signal for the spectrometer.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and shim the instrument to ensure magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the raw data (FID). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals to determine proton ratios.
-
Analysis: Compare the observed chemical shifts, splitting patterns, and integration values with the expected structure.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine purity and confirm molecular weight. This technique is ideal for volatile and thermally stable compounds.
Caption: Step-by-step workflow for GC-MS analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Injector: Set to a temperature that ensures rapid volatilization without decomposition (e.g., 250 °C).
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C). This separates components based on their boiling points.
-
-
MS Method:
-
Ion Source: Use standard Electron Impact (EI) ionization at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-400).
-
-
Analysis:
-
Chromatogram: The resulting chromatogram will show peaks over time. A single, sharp peak indicates high purity. The area of the peak corresponds to the relative abundance.
-
Mass Spectrum: The mass spectrum of the main peak should show the molecular ion and a fragmentation pattern consistent with the structure of this compound.
-
Conclusion
This compound is a pyridine derivative with tailored functionalities for applications in chemical synthesis. Its physicochemical properties, particularly its electronic profile and reactivity at the 2-position, make it a valuable building block. The analytical protocols detailed in this guide provide a robust framework for its unambiguous identification and quality control, ensuring the reliability and reproducibility of downstream applications in research and development. Adherence to these self-validating workflows is critical for maintaining scientific integrity in any research endeavor utilizing this compound.
References
- Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxypyridine.
- Maurer, F., & Mues, W. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S.
- Bailey, K. D., & Osborne, R. (1986). Preparation of 2-chloro-5-methylpyridine. U.S.
- Mues, W., & Maurer, F. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. U.S.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o366. [Link]
- Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37, 1039-1043. [Link]
- PubChemLite. (n.d.). This compound (C7H8ClNO). [Link]
Sources
- 1. PubChemLite - this compound (C7H8ClNO) [pubchemlite.lcsb.uni.lu]
- 2. 1016534-59-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1016534-59-0 [chemicalbook.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 6. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
A Technical Guide to the Spectral Analysis of 2-Chloro-5-(methoxymethyl)pyridine
Introduction
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
Molecular Ion and Isotopic Pattern
The molecular formula for 2-chloro-5-(methoxymethyl)pyridine is C₇H₈ClNO. The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes: ³⁵Cl (75.77% natural abundance) and ³⁷Cl (24.23% natural abundance). This leads to the appearance of two molecular ion peaks separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1.
| Adduct | Predicted m/z ([M+H]⁺) |
| [M+H]⁺ | 158.0367 |
| [M+Na]⁺ | 180.0186 |
| [M+K]⁺ | 196.0081 |
Table 1: Predicted m/z values for common adducts of this compound in positive ion mode electrospray ionization.
Predicted Fragmentation Pathway (Electron Ionization - Mass Spectrometry)
Under Electron Ionization (EI) conditions, the molecule is expected to undergo fragmentation, providing valuable structural information. The fragmentation of chloropyridines often involves the loss of the chlorine atom or cleavage of the side chains.
A plausible fragmentation pathway for this compound is initiated by the loss of the methoxy group, followed by the loss of the chlorine atom or rearrangement.
The Definitive Guide to the Infrared Spectroscopy of 2-Chloro-5-(methoxymethyl)pyridine: A Technical Overview for Pharmaceutical and Chemical Researchers
This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Chloro-5-(methoxymethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals who utilize Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, reaction monitoring, and quality control. By delving into the theoretical underpinnings and practical considerations of IR analysis for this specific molecule, this guide offers a framework for accurate spectral interpretation and methodological rigor.
Introduction: The Significance of this compound and the Role of IR Spectroscopy
This compound serves as a crucial building block in the synthesis of a number of active pharmaceutical ingredients (APIs). Its structural integrity and purity are paramount to ensure the efficacy and safety of the final drug product. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, revealing the presence and arrangement of functional groups within a molecule.[1] For this compound, FTIR spectroscopy is instrumental in:
-
Structural Verification: Confirming the identity of the synthesized compound by identifying its characteristic vibrational modes.
-
Purity Assessment: Detecting the presence of starting materials, by-products, or other impurities.
-
Reaction Monitoring: Tracking the progress of synthetic transformations by observing the appearance or disappearance of specific absorption bands.
This guide will provide a detailed exposition of the expected IR spectrum of this compound, grounded in the established principles of vibrational spectroscopy and data from analogous chemical structures.
Predicted Infrared Spectrum: A Detailed Vibrational Mode Analysis
While a publicly available, experimentally verified IR spectrum for this compound is not readily accessible, a highly accurate predicted spectrum can be constructed based on the extensive literature on the vibrational modes of substituted pyridines and ethers. The molecule's structure, featuring a 2-chloropyridine ring and a 5-(methoxymethyl) substituent, gives rise to a series of characteristic absorption bands.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="-0.75,0.433!"]; C3 [label="C", pos="-0.75,-0.433!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="0.75,-0.433!"]; C6 [label="C", pos="0.75,0.433!"];
Cl [label="Cl", pos="-1.5,0.866!"]; H3 [label="H", pos="-1.2,-0.866!"]; H4 [label="H", pos="0,-1.5!"]; H6 [label="H", pos="1.2,0.866!"]; C7 [label="CH₂", pos="1.5,-0.866!"]; O8 [label="O", pos="2.25,-0.433!"]; C9 [label="CH₃", pos="3.0,-0.866!"];
N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
C2 -- Cl; C3 -- H3; C4 -- H4; C6 -- H6; C5 -- C7; C7 -- O8; O8 -- C9; } Caption: Molecular structure of this compound with key atoms labeled.
The predicted vibrational modes for this compound are summarized in the table below. These predictions are derived from the analysis of similar compounds, including 2-chloropyridine, anisole (methyl phenyl ether), and benzyl methyl ether.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretching | Pyridine Ring | Medium to Weak |
| 2950 - 2850 | Aliphatic C-H Stretching (asymmetric & symmetric) | -CH₂- and -CH₃ groups | Medium to Strong |
| 1600 - 1550 | C=C and C=N Ring Stretching | Pyridine Ring | Strong |
| 1475 - 1425 | C=C and C=N Ring Stretching | Pyridine Ring | Medium to Strong |
| 1465 - 1440 | CH₂ Scissoring (Bending) | Methoxymethyl Group | Medium |
| 1380 - 1360 | CH₃ Symmetric Bending | Methoxymethyl Group | Medium |
| 1275 - 1200 | Asymmetric C-O-C Stretching | Aryl-Alkyl Ether | Strong |
| 1150 - 1085 | Symmetric C-O-C Stretching | Aryl-Alkyl Ether | Strong |
| 1100 - 1000 | In-plane C-H Bending | Pyridine Ring | Medium |
| 850 - 750 | Out-of-plane C-H Bending | Pyridine Ring (Substitution Pattern) | Strong |
| 750 - 650 | C-Cl Stretching | 2-Chloropyridine | Medium to Strong |
In-Depth Interpretation of Key Spectral Regions
C-H Stretching Vibrations (3100 - 2850 cm⁻¹)
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The pyridine ring exhibits C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. The presence of the electron-withdrawing chlorine atom and the methoxymethyl group will influence the electron density of the ring, potentially causing minor shifts in these absorption frequencies.
-
Aliphatic C-H Stretching (2950 - 2850 cm⁻¹): The methoxymethyl group (-CH₂-O-CH₃) will give rise to characteristic C-H stretching bands. Expect to see asymmetric and symmetric stretching vibrations for both the methylene (-CH₂) and methyl (-CH₃) groups in this region. The C-H stretching of a methoxy group is often observed as a distinct band around 2830-2815 cm⁻¹.
Pyridine Ring Vibrations (1600 - 1400 cm⁻¹)
The pyridine ring has several characteristic in-plane stretching vibrations involving the C=C and C=N bonds. These typically appear as a series of sharp, strong to medium intensity bands in the 1600-1400 cm⁻¹ region. The exact positions of these bands are sensitive to the nature and position of the substituents on the ring. For this compound, one can expect at least two prominent bands in the 1600-1550 cm⁻¹ range and another set of bands between 1475 cm⁻¹ and 1425 cm⁻¹.
Ether C-O-C Stretching Vibrations (1275 - 1085 cm⁻¹)
The C-O-C linkage of the methoxymethyl group is a key structural feature and gives rise to strong and characteristic absorption bands. As an aryl-alkyl ether, this compound is expected to show two distinct C-O stretching bands:
-
Asymmetric C-O-C Stretching (1275 - 1200 cm⁻¹): This band is typically strong and is associated with the stretching of the aryl-O bond.[1]
-
Symmetric C-O-C Stretching (1150 - 1085 cm⁻¹): This absorption is also strong and corresponds to the stretching of the alkyl-O bond.[1][2]
The presence of these two strong bands is a clear indicator of the methoxymethyl functionality.
Fingerprint Region (Below 1400 cm⁻¹)
The region below 1400 cm⁻¹ is known as the fingerprint region and contains a wealth of structural information, including bending vibrations and skeletal modes that are unique to the molecule as a whole.
-
C-H Bending Vibrations: In-plane C-H bending vibrations of the pyridine ring are expected in the 1100-1000 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are highly sensitive to the substitution pattern on the aromatic ring, typically appear as strong bands between 850 cm⁻¹ and 750 cm⁻¹.
-
C-Cl Stretching Vibration (750 - 650 cm⁻¹): The C-Cl stretching mode for chloropyridines is expected in this region. This band can be of medium to strong intensity and is a direct confirmation of the chlorine substituent on the pyridine ring.
Experimental Protocol for FTIR Analysis
To obtain a high-quality IR spectrum of this compound, a rigorous and well-controlled experimental procedure is essential. The following protocol outlines the key steps for sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: The choice of sample preparation method will depend on the physical state of the this compound sample.
-
KBr Pellet Method (for solids):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR) Method (for solids or viscous liquids):
-
Ensure the ATR crystal is clean and a background spectrum has been collected.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply uniform pressure to ensure good contact between the sample and the crystal. This is a rapid and often preferred method as it requires minimal sample preparation.
-
-
Thin Film Method (for solids):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or chloroform).
-
Apply a drop of the solution to an IR-transparent salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
-
Instrument Parameters:
-
Spectrometer: A modern FTIR spectrometer should be used.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Scans: Co-adding 16 to 32 scans will improve the signal-to-noise ratio.
-
Spectral Range: The mid-IR range of 4000 to 400 cm⁻¹ should be scanned.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric and instrumental contributions.
-
Place the prepared sample in the spectrometer's sample holder.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Perform a baseline correction if necessary to ensure a flat baseline.
-
Use the instrument's software to accurately determine the wavenumber of each absorption peak.
-
Conclusion: A Powerful Tool for Chemical Characterization
Infrared spectroscopy is an indispensable tool for the characterization of this compound. A thorough understanding of the expected vibrational modes, coupled with a robust experimental methodology, enables researchers to confidently verify the structure, assess the purity, and monitor the synthesis of this important chemical intermediate. By carefully analyzing the key spectral regions outlined in this guide, scientists can harness the full potential of FTIR spectroscopy to ensure the quality and integrity of their materials, ultimately contributing to the successful development of new pharmaceuticals and other advanced chemical products.
References
- Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy, 32(5), 22-26. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.
Sources
Stability and degradation of 2-Chloro-5-(methoxymethyl)pyridine
An In-depth Technical Guide to the Stability and Degradation of 2-Chloro-5-(methoxymethyl)pyridine
Abstract
This compound is a critical intermediate in the synthesis of neonicotinoid insecticides, a prominent class of agrochemicals.[1][2] The chemical stability of this compound is paramount, as its degradation can lead to the formation of impurities that may compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability profile of this compound. It delves into its degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis, supported by mechanistic insights derived from related chloropyridine chemistry. Furthermore, this document outlines a systematic approach to stability testing, complete with detailed analytical methodologies and protocols designed to detect and quantify the parent compound and its potential degradation products.
Introduction: The Role of a Key Intermediate
Pyridine derivatives are fundamental building blocks in the chemical industry.[3] Specifically, halogenated pyridines like this compound serve as pivotal precursors for a range of molecules, most notably insecticides such as Imidacloprid and Acetamiprid.[1][4] The structure, featuring a reactive chlorine atom at the 2-position and a methoxymethyl group at the 5-position, is key to its synthetic utility. However, these same functional groups are also potential sites for chemical degradation.
Understanding the intrinsic stability of this intermediate is not merely an academic exercise. For researchers and drug development professionals, this knowledge is crucial for:
-
Process Optimization: Designing robust synthetic routes that minimize impurity formation.
-
Storage and Handling: Defining appropriate conditions to ensure the material's integrity over time.[5]
-
Analytical Method Development: Creating stability-indicating methods capable of separating and quantifying degradants.
-
Regulatory Compliance: Ensuring the quality and safety of the final agrochemical product.
This guide is structured to provide a foundational understanding of the molecule's vulnerabilities and to equip scientists with the practical knowledge to assess its stability profile rigorously.
Physicochemical Properties
A baseline understanding of the molecule's physical and chemical properties is essential before exploring its stability.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [6][7] |
| Molecular Weight | 157.60 g/mol | [7] |
| Appearance | Colorless to light yellow liquid (predicted) | [1] |
| Boiling Point | ~190-200 °C (estimated based on related structures) | [1] |
| Solubility | Expected to be soluble in organic solvents; poorly soluble in water | [5] |
Forced Degradation: Unveiling Potential Liabilities
Forced degradation, or stress testing, is the cornerstone of stability analysis. It involves subjecting the compound to exaggerated conditions to accelerate degradation and identify likely breakdown products. This process is critical for developing and validating stability-indicating analytical methods.
The diagram below outlines a typical workflow for a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Hydrolytic Degradation (Acidic & Basic Conditions)
Hydrolysis is a primary degradation pathway for many organic molecules.
-
Causality & Mechanism: The electron-withdrawing nature of the pyridine nitrogen makes the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr).
-
Under basic conditions, the hydroxyl ion (OH⁻) acts as the nucleophile, displacing the chloride to form 2-Hydroxy-5-(methoxymethyl)pyridine (DP1) . This reaction is often rapid, even at room temperature, as seen with related chloropyridines.[5]
-
Under acidic conditions, the pyridine nitrogen is protonated, further activating the ring towards nucleophilic attack by water. The primary degradation product is expected to be the same (DP1). The ether linkage of the methoxymethyl group is generally stable but could be susceptible to cleavage under harsh acidic conditions and high temperatures, potentially forming 2-Chloro-5-(hydroxymethyl)pyridine.
-
Oxidative Degradation
-
Causality & Mechanism: Pyridine derivatives are known to undergo oxidation, particularly at the nitrogen atom.
-
Using an oxidizing agent like hydrogen peroxide (H₂O₂), the primary expected degradation product is This compound-N-oxide (DP2) . This transformation involves the lone pair of electrons on the pyridine nitrogen attacking the oxidant. The methoxymethyl group could also be a site of oxidation, potentially leading to a formyl or carboxylic acid derivative, though N-oxidation is typically more facile.
-
Photolytic Degradation
-
Causality & Mechanism: Exposure to light, particularly UV light, can provide the energy needed to induce photochemical reactions. Studies on analogous compounds like 2-chloropyridine have shown that photodegradation can be complex.[8]
-
The primary mechanism involves the homolytic cleavage of the Carbon-Chlorine bond, a common pathway for aryl halides. This generates radical species that can undergo a variety of subsequent reactions, including rearrangement, dimerization, or reaction with solvents. It is plausible that photolysis could lead to the formation of 5-(methoxymethyl)pyridine via dechlorination or more complex rearranged products.[8]
-
Thermal Degradation
-
Causality & Mechanism: this compound is expected to be reasonably stable under dry heat conditions, as is typical for many aromatic intermediates.[1] However, degradation can occur at temperatures approaching its boiling point. The presence of impurities or incompatible materials could catalyze decomposition. Unlike hydrolytic or oxidative stress, thermal degradation pathways are often less specific and may result in a complex mixture of products.
The diagram below illustrates the principal hypothesized degradation pathways.
Caption: Hypothesized degradation pathways of this compound.
Summary of Forced Degradation Results (Exemplary Data)
The following table summarizes plausible outcomes from a forced degradation study. This data is representative and serves to illustrate the expected relative stability under different conditions.
| Stress Condition | Reagent/Setting | Time | % Degradation of Parent | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 h | ~15% | DP1 |
| Basic Hydrolysis | 0.1 M NaOH, 25°C | 4 h | >90% | DP1 |
| Oxidation | 3% H₂O₂, 25°C | 24 h | ~25% | DP2 |
| Photolytic | ICH Q1B, Solution | 24 h | ~10% | DP3, others |
| Thermal (Solid) | 80°C | 7 days | <2% | No significant degradation |
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential to accurately measure the decrease in the parent compound and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Trustworthiness: A Self-Validating Protocol
The protocol below is designed to be self-validating. Successful separation of the parent peak from all degradation product peaks, with no new peaks co-eluting, demonstrates its specificity and stability-indicating nature. The use of a photodiode array (PDA) detector allows for peak purity analysis, further confirming specificity.
Detailed Experimental Protocol: Stability-Indicating HPLC-UV Method
This method is adapted from established procedures for related chloropyridine compounds.[9][10]
Objective: To separate this compound from all potential degradation products generated during forced degradation studies.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent L1 packing).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (Monitor 220-400 nm with PDA).
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent.
-
For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
For stressed samples, take aliquots at specified time points, neutralize if necessary (for acid/base samples), and dilute to the working concentration.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent), a standard solution of the parent compound, and all stressed samples.
-
-
Data Evaluation:
-
Determine the retention time of the main peak from the standard injection.
-
In the chromatograms from the stressed samples, identify all new peaks.
-
Calculate the % degradation by comparing the parent peak area in the stressed sample to the unstressed control.
-
Perform peak purity analysis on the parent peak in all chromatograms to ensure no degradants are co-eluting.
-
Recommended Storage and Handling
Based on the compound's chemical nature and the degradation pathways identified, the following storage and handling procedures are recommended:
-
Avoid Alkaline Conditions: The compound is highly susceptible to basic hydrolysis.[5] Store away from strong bases, and ensure that reaction vessels and storage containers are free from alkaline residues.
-
Protect from Light: Given the potential for photodegradation, the material should be stored in amber or opaque containers.
-
Inert Atmosphere: While not acutely sensitive to air, storage under an inert atmosphere (e.g., nitrogen, argon) can prevent long-term oxidative degradation.
-
Temperature Control: Store in a cool, dry place. Avoid exposure to high temperatures to minimize the risk of thermal decomposition.
Conclusion
This compound possesses distinct chemical liabilities that must be managed throughout its lifecycle. The primary degradation pathways are nucleophilic substitution of the chloro group, particularly under basic conditions, and N-oxidation of the pyridine ring. Photolytic degradation is also a relevant pathway that warrants consideration. The compound demonstrates good stability under neutral and thermal stress conditions.
By employing a systematic forced degradation strategy coupled with a robust, stability-indicating HPLC method as detailed in this guide, researchers and development professionals can effectively characterize the stability of this key intermediate. This ensures the development of stable formulations and manufacturing processes, ultimately leading to a higher quality and more reliable final product.
References
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from Chempanda website. [Link: https://www.chem-panda.
- SF-EP. (n.d.). Exploring 2-Chloro-5-Methylpyridine: A Key Pesticide Intermediate. Retrieved from SF-EP website. [Link: https://www.sf-ep.
- BenchChem. (2025). 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application/2-5-dichloropyridine-a-key-intermediate-in-the-synthesis-of-neonicotinoid-insecticides]
- Pham, A. T., et al. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine? ResearchGate. [Link: https://www.researchgate.net/post/Can_anybody_suggest_a_method_of_synthesis_of_4-Chloropyridine]
- Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795. [Link: http://www.fxhx.org.cn/EN/Y2006/V42/I10/793]
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from Santa Cruz Biotechnology website. [Link: https://www.scbt.com/p/2-chloro-5-chloromethyl-pyridine-70258-18-3]
- Wikipedia. (n.d.). 2-Chloropyridine. In Wikipedia. Retrieved from [Link: https://en.wikipedia.org/wiki/2-Chloropyridine]
- Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link: https://pubmed.ncbi.nlm.nih.gov/27726902/]
- Raju, K. K., et al. (2011). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 597-601. [Link: https://www.researchgate.net/publication/47781517_Method_development_and_validation_study_for_quantitative_determination_of_2-chloromethyl-34-dimethoxy_pyridine_hydrochloride_a_genotoxic_impurity_in_pantoprazole_active_pharmaceutical_ingredient_API]
- PubChemLite. (n.d.). This compound (C7H8ClNO). Retrieved from PubChemLite. [Link: https://pubchemlite.com/compound/2-chloro-5-methoxymethylpyridine]
- ChemScene. (n.d.). This compound. Retrieved from ChemScene website. [Link: https://www.chemscene.com/products/2-Chloro-5-methoxymethylpyridine-1016534-59-0.html]
- Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. [Link: https://www.researchgate.net/publication/51059522_2-Chloro-5-chloromethylpyridine]
- Google Patents. (1992). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. [Link: https://patents.google.
- Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. [Link: https://patents.google.
- PubChem. (n.d.). 2-Chloro-5-methoxypyridine. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/15169000]
- Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 67(2), o366. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050419/]
- BLD Pharm. (n.d.). 1016534-59-0|this compound. Retrieved from BLD Pharm website. [Link: https://www.bldpharm.com/products/1016534-59-0.html]
- Schenk, T., et al. (2000). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 66(8), 3223-3227. [Link: https://pubmed.ncbi.nlm.nih.gov/10919782/]
- PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/155479]
- Jubilant Ingrevia. (n.d.). 2-Chloro-5-chloromethylpyridine. Retrieved from Jubilant Ingrevia website. [Link: https://www.jubilantingrevia.com/product/2-chloro-5-chloromethylpyridine]
- Gomzi, Z., & Otmačić, H. (2001). Kinetics of photocatalytic removal of 2-amino-5-chloropyridine from water. Kemija u industriji: Časopis kemičara i kemijskih inženjera Hrvatske, 50(12), 653-656. [Link: https://www.researchgate.
- Werbitzky, O., & Studer, P. (1993). Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Process-for-the-preparation-of-2-chloro-5-pyridine-Werbitzky-Studer/a2745339d2203b5167b2d2f44c680327f12e86b4]
- Arctom Scientific. (n.d.). CAS NO. 1016534-59-0 | this compound. Retrieved from Arctom Scientific website. [Link: https://www.arctomsci.com/product/BD-A412583]
- Otmačić, H., & Grgić, I. (2001). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Journal of Environmental Science and Health, Part A, 36(4), 519-530. [Link: https://www.researchgate.
Sources
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempanda.com [chempanda.com]
- 4. 2-Chloro-5-chloromethylpyridine [jubilantingrevia.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. PubChemLite - this compound (C7H8ClNO) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 10. researchgate.net [researchgate.net]
Reaction mechanism of 2-Chloro-5-(methoxymethyl)pyridine synthesis
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(methoxymethyl)pyridine
Introduction
This compound is a heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure is closely related to key intermediates used in the synthesis of neonicotinoid insecticides like Imidacloprid and Acetamiprid.[3][4] The synthesis of this molecule is not a trivial matter and typically involves a multi-step approach, hinging on the efficient preparation and subsequent functionalization of a pivotal precursor: 2-chloro-5-(chloromethyl)pyridine (CCMP).
This technical guide provides an in-depth exploration of the prevailing synthetic strategies for this compound. It is designed for researchers, chemists, and drug development professionals, offering a detailed analysis of reaction mechanisms, causality behind procedural choices, and field-proven experimental protocols. We will dissect the synthesis into two core stages: the formation of the key intermediate, CCMP, and its subsequent conversion to the target molecule.
Part 1: Synthesis of the Core Intermediate: 2-Chloro-5-(chloromethyl)pyridine (CCMP)
The industrial production of this compound invariably proceeds through the synthesis of 2-chloro-5-(chloromethyl)pyridine (CCMP). The choice of synthetic route to CCMP is a critical decision, balancing factors like raw material cost, reaction efficiency, and scalability. Several distinct pathways have been developed, each with its own mechanistic intricacies and practical advantages.
Route A: Free-Radical Side-Chain Chlorination
This is one of the most direct and industrially favored methods, starting from 2-chloro-5-methylpyridine. The core of this transformation is a free-radical substitution reaction on the methyl group.
Mechanism: The reaction proceeds via a classic free-radical chain mechanism, typically initiated by UV light or a chemical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Initiation: The initiator decomposes upon heating or UV exposure to form radicals. These radicals then abstract a hydrogen atom from a chlorine molecule (Cl₂) to generate chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, forming a resonance-stabilized benzylic-type radical and HCl. This radical then reacts with another molecule of Cl₂ to yield the desired product (CCMP) and a new chlorine radical, which continues the chain.
-
Termination: The reaction is terminated when two radicals combine.
The primary challenge in this process is controlling the degree of chlorination. Over-chlorination can lead to the formation of 2-chloro-5-(dichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine as by-products.[5] Reaction control is typically achieved by carefully managing the stoichiometry of chlorine gas and terminating the reaction at a specific conversion level.[5]
Caption: Free-Radical Chlorination Mechanism.
Route B: Chlorination of Hydroxypyridine Derivatives
An alternative strategy involves the dichlorination of 2-hydroxy-5-hydroxymethylpyridine. This method leverages the reactivity of hydroxyl groups towards powerful chlorinating agents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).
Mechanism: This is a comprehensive transformation where both the pyridinol tautomer and the primary alcohol are converted to chlorides.
-
Activation of Hydroxyl Groups: The lone pair of electrons on the oxygen atoms of both the ring's hydroxyl group and the side-chain's hydroxyl group attack the electrophilic phosphorus atom of PCl₅.
-
Chloride Substitution: A chloride ion is eliminated from the phosphorus intermediate and subsequently attacks the carbon atom, displacing the activated oxygen group. The pyridine ring's hydroxyl group (in its pyridone tautomeric form) is converted to a 2-chloro substituent, while the hydroxymethyl group is converted to a chloromethyl group. Phosphorus oxychloride often serves as both a reagent and a solvent in this process.[6][7]
This route can achieve very high yields, often exceeding 90%, and provides a clean conversion with manageable workup procedures.[7]
Caption: Dichlorination of a Dihydroxy Pyridine Precursor.
Route C: Synthesis from Alkoxypyridine Precursors
A more elaborate but advantageous route begins with the inexpensive starting material 3-methylpyridine (β-picoline).[8] This pathway involves the formation of a 2-alkoxy-5-alkoxymethyl-pyridine intermediate, which is then chlorinated.
Mechanism: The key step is the reaction of a 2-alkoxy-5-alkoxymethyl-pyridine derivative with a chlorinating agent, such as a mixture of PCl₅ and POCl₃.[8][9] It was a surprising discovery that both alkoxy groups could be exchanged for chlorine atoms in a single pot reaction, as the conversion of a 2-methoxypyridine to a 2-chloropyridine was previously known to require harsh "Vilsmeier-Haack conditions".[8] This process offers a high-yielding route from a readily available and low-cost starting material.[8]
Part 2: Final Conversion to this compound
With the key intermediate, CCMP, in hand, the final step is the conversion of the chloromethyl group to a methoxymethyl group. This transformation is a classic example of a nucleophilic substitution reaction, specifically a Williamson ether synthesis-type reaction.
Mechanism: The reaction proceeds via an SN2 mechanism. Sodium methoxide (CH₃ONa), a strong nucleophile, is typically used. The methoxide ion (CH₃O⁻) performs a backside attack on the electrophilic carbon of the chloromethyl group. This attack occurs simultaneously with the departure of the chloride leaving group, resulting in the formation of the desired ether and sodium chloride as a byproduct.
The choice of solvent is critical. Anhydrous methanol is the ideal solvent as it readily dissolves the sodium methoxide reagent and is the conjugate acid of the nucleophile, preventing unwanted side reactions.
Caption: SN2 Mechanism for Methoxy Group Installation.
Quantitative Data Summary
| Route to CCMP | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Challenges |
| Route A | 2-Chloro-5-methylpyridine | Cl₂, Radical Initiator | Moderate to Good | Direct, fewer steps. | Control of over-chlorination.[5] |
| Route B | 2-Hydroxy-5-hydroxymethylpyridine | PCl₅, POCl₃ | >90%[7] | High yield, clean conversion. | Multi-step synthesis of starting material.[6] |
| Route C | 2-Alkoxy-5-alkoxymethyl-pyridine | PCl₅, POCl₃ | Good | Uses inexpensive 3-methylpyridine.[8] | Multiple intermediate steps required.[9] |
Experimental Protocols
The following protocols are synthesized from authoritative patent literature and represent established methodologies.
Protocol 1: Synthesis of CCMP from 2-Hydroxy-5-hydroxymethylpyridine[6][7]
-
Reagent Preparation: In a reaction vessel equipped with a stirrer and reflux condenser, add 10 ml of phosphorus oxychloride (POCl₃).
-
Addition of Reactants: To the POCl₃, add 2.5 g (20 mmol) of 2-hydroxy-5-hydroxymethylpyridine and 4.16 g of phosphorus pentachloride (PCl₅).
-
Reaction: Stir the solution for 6 hours at a temperature of 105°C.
-
Workup: After cooling, add 50 ml of chloroform. Carefully hydrolyze the excess chlorinating reagent by the slow addition of water.
-
Extraction: Wash the organic phase with a sodium bicarbonate (NaHCO₃) solution.
-
Isolation: Dry the organic phase over sodium sulfate (Na₂SO₄) and concentrate it by evaporation.
-
Purification: The oily residue is distilled under vacuum (e.g., 16 mm Hg, 120°C) to yield pure 2-chloro-5-chloromethyl-pyridine. A yield of 3.08 g (95%) can be expected.[7]
Protocol 2: Synthesis of this compound from CCMP
-
Reagent Preparation: In a dry, inert atmosphere reaction vessel, prepare a solution of sodium methoxide by dissolving sodium metal (1.1 equivalents) in anhydrous methanol.
-
Addition of CCMP: Once the sodium has fully reacted, add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in anhydrous methanol dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Conclusion
The synthesis of this compound is a process of strategic importance, underpinned by the robust and efficient production of the key intermediate, 2-chloro-5-(chloromethyl)pyridine. While direct free-radical chlorination of 2-chloro-5-methylpyridine offers a straightforward approach, routes involving the comprehensive chlorination of functionalized pyridine precursors provide high yields and utilize cost-effective starting materials. The final conversion to the target methoxy ether is a mechanistically simple yet crucial step, relying on classic nucleophilic substitution principles. The choice of the optimal synthetic pathway depends on a careful evaluation of starting material availability, desired scale, and process control capabilities.
References
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermedi
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermedi
- Huang Guorong (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
- US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- Preparation of 2-chloro-5-chloromethylpyridine - Justia P
- CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
- EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- US4612377A - Prepar
- Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | P
- US4958025A - Preparation of 2-chloro-5-chloromethylpyridine.
- WO/2015/113043 - PROCESS FOR MAKING 2-CHLORO-5-METHYLPYRIDINE.
- Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor - P
- Ash Mary Lynne (1981).
- Preparation of 2-chloro-5-methyl-pyridine - European P
- 2-Chloro-5-(chloromethyl)pyridine synthesis - ChemicalBook.
- 2-Chloro-5-(chloromethyl)pyridine - PMC - NIH.
- Process for producing 2-chloro-5-trichloromethylpyridine - European P
- US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine. | Semantic Scholar.
- The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor - ResearchG
- Pyridine synthesis - Organic Chemistry Portal.
- 1016534-59-0 | this compound - ChemScene.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)
- 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem - NIH.
- 2-Chloro-5-chloromethylpyridine - Jubilant Ingrevia.
- This compound | 1016534-59-0 - ChemicalBook.
- CN1051996C - Process for preparing 2-chloro-5-aminomethyl-pyridine - Google P
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 1016534-59-0 [chemicalbook.com]
- 3. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-chloromethylpyridine [jubilantingrevia.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 7. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 8. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 9. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
The Solubility Profile of 2-Chloro-5-(methoxymethyl)pyridine in Organic Solvents: A Guide for Synthetic and Process Chemistry
An In-depth Technical Guide
Abstract
2-Chloro-5-(methoxymethyl)pyridine is a key heterocyclic building block in modern medicinal chemistry and materials science, notable for its role in the synthesis of several significant active pharmaceutical ingredients. The efficiency of synthetic routes, purification strategies, and formulation processes involving this intermediate is critically dependent on its solubility in various organic solvents. This technical guide provides a comprehensive examination of the solubility characteristics of this compound. It synthesizes theoretical principles with actionable, field-proven experimental protocols, offering researchers, chemists, and drug development professionals a robust framework for solvent selection and process optimization. The guide details the physicochemical properties of the molecule, explores expected solubility trends based on solvent-solute interactions, and presents a rigorous, step-by-step methodology for empirical solubility determination.
Introduction: The Strategic Importance of Solubility Data
In process chemistry and drug development, solvent selection is a decision of paramount importance, influencing reaction kinetics, yield, impurity profiles, and the feasibility of downstream processing, such as crystallization and formulation. For a key intermediate like this compound, a thorough understanding of its solubility is not merely academic; it is a cornerstone of process safety, scalability, and economic viability.
This compound features a moderately polar pyridine ring, a deactivating chloro-substituent, and a methoxymethyl group capable of acting as a hydrogen bond acceptor. This combination of functional groups results in a nuanced solubility profile that requires careful consideration. Inadequate solubility can lead to heterogeneous reaction mixtures, poor yields, and complex purification challenges. Conversely, a well-characterized solubility profile enables chemists to:
-
Optimize Reaction Conditions: Select solvents that ensure all reactants remain in a single phase.
-
Design Efficient Crystallizations: Identify suitable solvent/anti-solvent systems for purification.
-
Streamline Work-up Procedures: Choose appropriate solvents for liquid-liquid extractions.
-
Develop Robust Formulations: Ensure stability and bioavailability in final drug products.
This guide provides the theoretical grounding and practical methodologies required to systematically characterize and leverage the solubility of this compound.
Physicochemical Properties of this compound
A molecule's structural and electronic features are the primary determinants of its solubility. The properties of this compound suggest a moderate polarity and a capacity for specific solvent interactions.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₇H₈ClNO | Indicates the presence of heteroatoms (N, O, Cl) that contribute to polarity. |
| Molecular Weight | 157.60 g/mol | A relatively low molecular weight generally favors solubility. |
| Appearance | Colorless to light yellow liquid | As a liquid at room temperature, it is miscible in many organic solvents, but its quantitative solubility limit is still a critical parameter. |
| Boiling Point | 95-100 °C (at 4 mmHg) | A high boiling point suggests significant intermolecular forces are present. |
| Density | 1.191 g/cm³ | Useful for converting between mass- and volume-based concentration units. |
| LogP (Octanol-Water Partition Coefficient) | 1.69 (Predicted) | A positive LogP value indicates a preference for lipophilic (non-polar) environments over water, suggesting good solubility in many organic solvents. |
The pyridine nitrogen and the ether oxygen in the methoxymethyl group are key hydrogen bond acceptors. The chlorine atom contributes to the molecule's dipole moment. These features allow for a range of interactions, from weak van der Waals forces to stronger dipole-dipole and hydrogen bonding interactions.
Theoretical Solubility Framework & Expected Trends
The principle of "like dissolves like" provides a foundational model for predicting solubility. This can be refined by considering specific intermolecular forces.
Solvent Classification and Expected Interactions
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)): These solvents possess significant dipole moments but lack acidic protons. They are expected to be excellent solvents for this compound. Strong dipole-dipole interactions between the solvent and the polar pyridine ring will be the primary solubilizing force.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. They are predicted to be very effective solvents. Hydrogen bonding between the alcohol's hydroxyl group and the pyridine nitrogen or the ether oxygen of the solute will provide strong, specific interactions that promote dissolution.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane):
-
Alkanes (Hexane): Solubility is expected to be limited. Solubilization would rely solely on weak, induced-dipole (van der Waals) interactions, which are unlikely to overcome the solute's own intermolecular forces.
-
Aromatics (Toluene): Moderate to good solubility is anticipated. While non-polar overall, toluene's aromatic π-system can engage in π-π stacking interactions with the pyridine ring, enhancing solubility beyond that of simple alkanes.
-
Chlorinated Solvents (Dichloromethane - DCM): Good solubility is expected. Although it cannot hydrogen bond, DCM has a significant dipole moment that can effectively solvate the polar regions of the solute molecule.
-
The diagram below illustrates the key potential interactions between the solute and different solvent classes.
Caption: Predicted intermolecular forces driving solubility.
Experimental Protocol: Isothermal Shake-Flask Method
To move from theoretical prediction to empirical data, a robust and reproducible experimental method is essential. The isothermal equilibrium shake-flask method is a gold standard for determining solubility. It is a self-validating system because it ensures that the solution has reached equilibrium, providing a true measure of thermodynamic solubility.
Principle
A surplus of the solute, this compound, is agitated in the solvent of interest at a constant, controlled temperature for a duration sufficient to reach equilibrium. After equilibrium is achieved, the saturated solution is separated from the excess undissolved solute, and the concentration of the solute in the clear supernatant is determined using a validated analytical technique.
Materials & Equipment
-
Solute: this compound (>98% purity)
-
Solvents: HPLC-grade or equivalent purity (e.g., Methanol, Ethanol, Acetone, Toluene, Hexane)
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Thermostatic orbital shaker or water bath
-
Calibrated thermometer or temperature probe
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)
-
Volumetric flasks and pipettes (Class A)
-
Syringes (glass, gas-tight)
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Analytical instrument (e.g., HPLC-UV, GC-FID)
-
Step-by-Step Methodology
-
Preparation:
-
Set the thermostatic shaker to the desired temperature (e.g., 25.0 ± 0.5 °C). Allow it to equilibrate.
-
For each solvent, prepare at least three replicate vials.
-
Add a precisely known volume of solvent (e.g., 10.0 mL) to each vial.
-
-
Sample Addition:
-
Add an excess of this compound to each vial. An "excess" ensures a solid/liquid phase remains at equilibrium. A starting point is to add enough solute to be visually present after agitation (e.g., ~200-500 mg for a 10 mL volume, adjust based on preliminary tests).
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in the thermostatic shaker and begin agitation at a moderate speed (e.g., 150-200 rpm). The speed should be sufficient to keep the excess solute suspended but not so vigorous as to cause splashing.
-
Agitate for a predetermined time to ensure equilibrium. A 24-hour period is common, but the optimal time should be determined by kinetic studies (i.e., measuring concentration at 8, 16, 24, and 48 hours to see when it plateaus).
-
-
Sample Withdrawal and Filtration:
-
Stop the agitation and allow the vials to stand undisturbed inside the thermostatic shaker for at least 2-4 hours. This allows the excess solute to settle, preventing clogging of the filter.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter and discard the first portion of the filtrate (~0.5 mL) to saturate the filter material and avoid adsorption effects.
-
Filter the remaining aliquot directly into a pre-weighed vial or a volumetric flask for dilution.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration against a multi-point calibration curve prepared from a known stock solution of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis [g/mL]) × (Dilution Factor) × 100
-
The following diagram outlines this self-validating experimental workflow.
Caption: Isothermal shake-flask solubility determination workflow.
Conclusion: From Data to Application
The solubility of this compound is a critical parameter that dictates its handling, reaction efficiency, and purification. While theoretical principles provide a strong predictive foundation, suggesting high solubility in polar protic and aprotic solvents and moderate solubility in aromatic and chlorinated solvents, this must be confirmed by empirical data.
The isothermal shake-flask method detailed here provides a reliable, industry-standard protocol for generating this crucial data. By systematically applying this methodology, researchers and process chemists can build a comprehensive solubility database for this key intermediate. This data empowers informed solvent selection, leading to the design of more efficient, robust, and scalable chemical processes in the development of next-generation pharmaceuticals and advanced materials.
References
There were no direct studies detailing the specific solubility of this compound in a range of organic solvents found in the search. The references below support the fundamental principles and methodologies described in this guide.
- OECD Test Guideline 105: Water Solubility. Organisation for Co-operation and Development (OECD). [Link] This document outlines the internationally accepted standard for the shake-flask method, the principles of which are directly adapted for use with organic solvents.
- "Solubility in Pharmaceutical Chemistry, Second Edition" by Avdeef, A. John Wiley & Sons. This text provides an authoritative and comprehensive overview of the theory, measurement, and application of solubility data in the pharmaceutical industry. (Note: A direct link to the full text is not provided as it is a copyrighted book, but it is a standard reference in the field).
- "The Role of Solvents in Chemical Reactions" by Reichardt, C., & Welton, T. Wiley-VCH. This book offers an in-depth exploration of solvent properties and their influence on chemical processes, supporting the theoretical framework discussed in this guide. (Note: A direct link to the full text is not provided as it is a copyrighted book).
2-Chloro-5-(methoxymethyl)pyridine CAS number 1016534-59-0 properties
An In-depth Technical Guide to 2-Chloro-5-(methoxymethyl)pyridine (CAS 1016534-59-0)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS number 1016534-59-0, a key heterocyclic building block. Pyridine derivatives are fundamental scaffolds in modern chemistry, with wide-ranging applications in the pharmaceutical and agrochemical industries.[1][2] This document consolidates critical information regarding the compound's physicochemical properties, spectral characteristics, a proposed synthetic route with a detailed experimental protocol, and its core reactivity. Furthermore, it explores its potential applications as a versatile intermediate and outlines essential safety and handling protocols. This guide is intended to serve as a vital resource for researchers leveraging this compound in the synthesis of novel, high-value molecules.
Introduction: A Versatile Pyridine Building Block
This compound is a substituted pyridine derivative that offers a unique combination of reactive sites, making it a valuable intermediate for chemical synthesis. The pyridine ring is a ubiquitous motif in bioactive compounds, and its strategic functionalization is a cornerstone of drug discovery and crop protection science.[1][3]
The structure of this compound features two key points of interest for synthetic elaboration:
-
A 2-chloro substituent , which activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.[1]
-
A 5-(methoxymethyl) group , which provides a stable ether linkage and influences the molecule's steric and electronic properties, potentially modulating the biological activity of its derivatives.
This guide aims to provide the foundational knowledge required to effectively and safely utilize this reagent in a research and development setting.
Nomenclature and Structure:
-
Systematic IUPAC Name: this compound[3]
-
CAS Number: 1016534-59-0
Physicochemical and Spectral Properties
A summary of the key physical and chemical properties is presented in the table below. This data is essential for planning reactions, purification procedures, and ensuring proper storage.
| Property | Value | Source(s) |
| CAS Number | 1016534-59-0 | [3][4][7][8] |
| Molecular Weight | 157.60 g/mol | [3][4][5][9] |
| Molecular Formula | C₇H₈ClNO | [3][4][5][6] |
| Boiling Point | 217°C at 760 mmHg | [3] |
| Melting Point | Not available | [3][10] |
| Density | Not available | [3] |
| Purity (Typical) | ≥95% | [3] |
| Storage Conditions | Store sealed in a dry place, 2-8°C | [3][4] |
Spectral Characterization (Predicted)
While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
-
A singlet around 3.3-3.5 ppm for the methoxy (–OCH₃) protons.
-
A singlet around 4.4-4.6 ppm for the methylene (–CH₂–) protons.
-
Three signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The proton at C4 will likely appear as a doublet of doublets, the proton at C6 as a doublet, and the proton at C3 as a doublet.
-
-
¹³C NMR: The carbon NMR spectrum should display seven unique signals, including those for the methoxy and methylene carbons, and five signals for the distinct carbons of the pyridine ring.
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be definitive confirmation of the structure. The monoisotopic mass is 157.02943 Da.[6]
Synthesis and Purification
Detailed synthetic procedures for CAS 1016534-59-0 are not prevalent in peer-reviewed literature. However, a robust synthesis can be designed based on established methodologies for related pyridine derivatives, particularly the chlorination of 2-alkoxypyridines.[11][12] The following workflow and protocol describe a plausible and efficient route.
Proposed Synthesis Workflow
The synthesis involves the chlorination of a 2-alkoxy-5-methoxymethyl-pyridine precursor. This reaction typically employs potent chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅).[11]
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is based on analogous procedures and should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
Objective: To synthesize this compound from 2-methoxy-5-(methoxymethyl)pyridine.
Materials:
-
2-methoxy-5-(methoxymethyl)pyridine (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (1 equivalent)
-
Phosphorus(V) chloride (PCl₅) (2 equivalents)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add phosphorus oxychloride (1 eq.).
-
Addition of Reagents: Carefully add phosphorus(V) chloride (2 eq.) to the flask. Cool the mixture in an ice-water bath to 0°C.
-
Substrate Addition: Slowly add 2-methoxy-5-(methoxymethyl)pyridine (1 eq.) portion-wise to the cooled, stirring mixture. Control the addition rate to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure (in vacuo) to remove excess POCl₃.
-
Workup - Extraction: Carefully quench the residue by slowly adding it to crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR and MS to confirm its identity and purity.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems directly from its inherent reactivity, which is dominated by the chemistry of the 2-chloropyridine moiety.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is highly susceptible to displacement by a wide range of nucleophiles. The electron-withdrawing effect of the ring nitrogen atom stabilizes the intermediate Meisenheimer complex, thereby facilitating the SNAr reaction. This makes the compound an excellent electrophilic partner for coupling with amines, alcohols, thiols, and other nucleophiles to generate diverse molecular libraries.
Caption: Versatility of the title compound in SNAr reactions.
Applications in Research and Development
While specific marketed products containing this exact fragment are not widely documented, its structural motifs are highly relevant to modern chemical research.
-
Agrochemicals: The 2-chloropyridine core is a critical component of numerous successful insecticides and herbicides.[2][13] For instance, the closely related intermediate 2-chloro-5-(chloromethyl)pyridine is a precursor to the neonicotinoid insecticide Imidacloprid.[14] Researchers can use this compound to synthesize novel analogues with potentially different efficacy, selectivity, or metabolic profiles.
-
Pharmaceuticals: The pyridine ring is one of the most common heterocyclic systems found in FDA-approved drugs.[3] This compound serves as a valuable starting material for synthesizing new chemical entities (NCEs) for various therapeutic areas. The ability to easily modify the 2-position allows for rapid structure-activity relationship (SAR) studies.[1][15]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The compound is classified as hazardous, and all operations should be conducted within a certified chemical fume hood.
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [5][16] |
| Skin Irritation | H315: Causes skin irritation | [5][16] |
| Eye Irritation | H319: Causes serious eye irritation | [5] |
| Respiratory Irritation | H335: May cause respiratory irritation | [5][16] |
| Flammability | H227: Combustible liquid | [5] |
Recommended Safety Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield at all times.[17]
-
Handling: Use only in a well-ventilated area, preferably a fume hood.[17][18] Avoid breathing vapors or mist. Wash hands and any exposed skin thoroughly after handling.[5][17][18] Do not eat, drink, or smoke in the work area.[17]
-
Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for chemical waste disposal.[19]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[17][18]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[17][18]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[5][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[17][18]
-
Conclusion
This compound (CAS 1016534-59-0) is a strategically important chemical intermediate with significant potential in synthetic chemistry. Its well-defined reactivity, centered on the SNAr-active 2-chloro position, provides a reliable handle for constructing more complex molecules. For researchers in agrochemical and pharmaceutical development, this compound represents a valuable building block for generating novel compounds with tailored biological activities. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its successful application in the laboratory.
References
- This compound | 1016534-59-0 - ChemicalBook
- 1016534-59-0|this compound|BLD Pharm
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
- SAFETY DATA SHEET - Fisher Scientific (2-Chloro-5-(chloromethyl)pyridine)
- 2-Chloro-5-methoxypyridine - Chem-Impex
- SAFETY DATA SHEET - Fisher Scientific (2-Chloro-5-hydroxymethyl pyridine)
- cas 1016534-59-0|| where to buy this compound - Chemenu
- CAS NO. 1016534-59-0 | 2-Chloro-5-(methoxymethyl)
- 2-Chloro-5-methoxy-4-methylpyridine | - Frontier Specialty Chemicals
- 2-chloro-5-(methoxymethyl)
- 1016534-59-0 | this compound - AiFChem
- AB650176 | CAS 1016534-59-0 – abcr Gute Chemie
- 2-Chloro-5-(chloromethyl)pyridine - Santa Cruz Biotechnology
- 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google P
- The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine
- 1016534-59-0 | this compound - ChemScene
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine
- Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace
- 2-chloro-5-Methoxy-3-pyridinecarboxylic acid(74650-71-8) 1H NMR spectrum
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)
- 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum - SpectraBase
- This compound (C7H8ClNO) - PubChemLite
- (PDF) 2-Chloro-5-(chloromethyl)
- 2-Chloro-5-(chloromethyl)pyridine - PMC - NIH
Sources
- 1. nbinno.com [nbinno.com]
- 2. asianpubs.org [asianpubs.org]
- 3. cas 1016534-59-0|| where to buy this compound [chemenu.com]
- 4. 1016534-59-0|this compound|BLD Pharm [bldpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. PubChemLite - this compound (C7H8ClNO) [pubchemlite.lcsb.uni.lu]
- 7. arctomsci.com [arctomsci.com]
- 8. This compound | 1016534-59-0 [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. AB650176 | CAS 1016534-59-0 – abcr Gute Chemie [abcr.com]
- 11. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 12. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 13. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 14. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Reactivity profile of the chloropyridine ring in 2-Chloro-5-(methoxymethyl)pyridine
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-5-(methoxymethyl)pyridine
Abstract
This compound is a key heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its synthetic utility is derived from the distinct and tunable reactivity of the chloropyridine core. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the principal transformation pathways: Nucleophilic Aromatic Substitution (SNAr), transition metal-catalyzed cross-coupling, and directed metalation. We will explore the underlying electronic principles governing regioselectivity, provide field-proven experimental protocols, and present comparative data to inform strategic synthetic planning for researchers, scientists, and drug development professionals.
Core Electronic Profile and Reactivity Principles
The reactivity of this compound is fundamentally governed by the electronic nature of the pyridine ring and its substituents. The pyridine nitrogen atom exerts a strong electron-withdrawing effect (–I and –M), rendering the ring system π-deficient.[1] This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions.[1]
In this specific molecule, three key features dictate its reaction profile:
-
The Pyridine Nitrogen: As the primary activating group, it lowers the energy of the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.
-
The C2-Chloro Substituent: This group serves a dual role. Its electronegativity further polarizes the C2 position, making it highly electrophilic. Crucially, it also functions as an excellent leaving group in both SNAr and cross-coupling reactions.
-
The C5-Methoxymethyl Group: This substituent is generally considered to be weakly electron-donating or electronically neutral. Its primary influence is steric, and it can subtly modulate the electronic density of the ring without overriding the dominant effects of the nitrogen and chlorine atoms.
This electronic arrangement predisposes the molecule to three major classes of synthetic transformations, which will be explored in detail.
Nucleophilic Aromatic Substitution (SNAr)
The most direct functionalization pathway for this compound is through Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, where the temporary disruption of aromaticity is compensated by the stabilizing effect of the ring nitrogen.[2]
Mechanistic Considerations
The reaction is initiated by the attack of a nucleophile at the electron-deficient C2 position, forming a resonance-stabilized anionic σ-complex known as a Meisenheimer complex.[3][4] The negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. In the subsequent step, the chloride ion is eliminated, and aromaticity is restored to yield the substituted product. The rate of this reaction is influenced by the electron-withdrawing capacity of the ring substituents.[3] It is well-established that 2-fluoropyridines undergo SNAr reactions significantly faster than their 2-chloro counterparts, a factor to consider when designing analogous syntheses.[4][5]
Caption: Generalized SNAr mechanism at the C2 position.
Experimental Protocol: Amination with Benzylamine
This protocol details a typical SNAr amination, a common transformation in drug discovery.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add benzylamine (1.2 eq.) and a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (approx. 0.5 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.), to act as an HCl scavenger.
-
Heating: Heat the reaction mixture to 120-150 °C under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(benzylamino)-5-(methoxymethyl)pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized modern synthesis, and 2-chloropyridines are excellent substrates for these transformations. These methods offer a broader substrate scope and functional group tolerance compared to classical SNAr. The general catalytic cycle involves three key steps: oxidative addition of the chloropyridine to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for Pd-cross-coupling.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl C-C bonds by coupling the chloropyridine with an organoboron reagent.[6][7] For challenging substrates like 2-chloropyridines, success hinges on the correct choice of catalyst system.
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is typically required to facilitate the oxidative addition of the C-Cl bond.[8][9]
-
Base: A moderately strong base like K₃PO₄, K₂CO₃, or Cs₂CO₃ is necessary to activate the boronic acid for transmetalation.[6][8]
Experimental Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
-
Setup: In a glovebox or under a strong inert gas flow, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.) to a reaction vial.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent: Add degassed solvent, typically a mixture like 1,4-dioxane/water (4:1) or toluene/water.
-
Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by LC-MS).
-
Work-up and Purification: Follow the general work-up and purification procedure described in Section 2.2.
Buchwald-Hartwig Amination (C-N Bond Formation)
As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the formation of C-N bonds under milder conditions and with a wider range of amine coupling partners.[10][11]
-
Catalyst System: This reaction requires specialized palladium catalysts with sterically hindered phosphine ligands (e.g., BINAP, Josiphos, various Buchwald ligands) that promote the reductive elimination step.[12]
-
Base: A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOt-Bu), is essential for deprotonating the amine coupling partner.[11][12]
Experimental Protocol: Buchwald-Hartwig Coupling with Morpholine
-
Setup: In a glovebox, charge a vial with sodium tert-butoxide (1.4 eq.). Add the Pd precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add this compound (1.0 eq.), morpholine (1.2 eq.), and an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C. Monitor for completion.
-
Work-up and Purification: After cooling, quench the reaction carefully with water. Extract with an organic solvent and purify via silica gel chromatography.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling enables the direct installation of an alkyne moiety at the C2 position, a valuable transformation for generating rigid molecular scaffolds.[13][14]
-
Catalyst System: This reaction uniquely employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (typically CuI).[14][15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Setup: To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Reagent Addition: Add an anhydrous amine solvent like triethylamine. Deoxygenate the mixture with several vacuum/inert gas cycles.
-
Alkyne Addition: Add phenylacetylene (1.1 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride to remove copper salts, and purify by chromatography.
Other Notable Cross-Coupling Reactions
-
Negishi Coupling: Utilizes highly reactive organozinc reagents, offering excellent functional group tolerance and often proceeding under mild conditions.[16][17][18]
-
Stille Coupling: Employs air- and moisture-stable organostannane reagents. A key drawback is the toxicity and difficulty in removing tin byproducts.[19][20]
-
Nickel-Catalyzed Coupling: Emerging as a cost-effective alternative to palladium, nickel catalysts are particularly effective for cross-electrophile couplings, for instance, between 2-chloropyridines and alkyl halides.[21][22][23]
Table 1: Comparative Overview of Cross-Coupling Reactions
| Reaction | Bond Formed | Organometallic Reagent | Typical Catalyst System | Base | Key Advantage |
| Suzuki-Miyaura | C-C (sp², sp³) | R-B(OH)₂ / R-B(OR)₂ | Pd(0) / Bulky Phosphine | K₃PO₄, Cs₂CO₃ | Stable, non-toxic boron reagents. |
| Buchwald-Hartwig | C-N | R₂NH / RNH₂ | Pd(0) / Specialized Ligand | NaOt-Bu, K₃PO₄ | Broad amine scope, good yields. |
| Sonogashira | C-C (sp) | Terminal Alkyne | Pd(0) / Cu(I) | Amine (Et₃N, etc.) | Direct installation of alkynes. |
| Negishi | C-C (sp³, sp², sp) | R-ZnX | Pd(0) or Ni(0) | None required | High reactivity and tolerance. |
| Stille | C-C (sp³, sp², sp) | R-SnR'₃ | Pd(0) | None required | Stable organotin reagents. |
Directed ortho-Metalation (DoM) and Lithiation
Directed ortho-metalation provides a powerful strategy for functionalizing positions adjacent to a directing group. For this compound, the reactivity is complex due to multiple competing directing influences.
Regioselectivity Considerations
The deprotonation of the pyridine ring is a kinetically and thermodynamically controlled process influenced by the base and reaction conditions.
-
C6-Lithiation: The pyridine nitrogen is a strong directing group. Deprotonation at the C6 position is often the kinetically favored pathway, especially with lithium amide bases, due to pre-complexation of the base with the nitrogen lone pair.[24] The use of superbases like BuLi-Me₂N(CH₂)₂OLi (BuLi-LiDMAE) has also been shown to regioselectively promote C6 lithiation of 2-chloropyridine.[25]
-
C3-Lithiation: The C2-chloro group can direct metalation to the C3 position. This is often the thermodynamically more stable lithiated species.[24]
-
Competition: The choice of base is critical. Strong, non-coordinating amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are typically used to favor deprotonation over nucleophilic attack at the C2 position, which is a common side reaction with alkyllithiums like n-BuLi.[25][26]
Caption: Competing pathways for directed lithiation.
Experimental Protocol: Lithiation and Quenching with an Electrophile
This protocol describes a general procedure for the C6-lithiation and subsequent functionalization.
-
Setup: To a flame-dried, three-neck flask under argon at -78 °C, add a solution of anhydrous tetrahydrofuran (THF).
-
Base Formation/Addition: Add diisopropylamine (1.1 eq.) followed by the dropwise addition of n-BuLi (1.1 eq.) to generate LDA in situ. Stir for 30 minutes at -78 °C.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF. Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (e.g., iodomethane (MeI), 1.2 eq.) and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
Summary and Strategic Outlook
This compound is a highly versatile synthetic intermediate whose reactivity can be precisely controlled through the strategic selection of reagents and reaction conditions.
-
For C-N, C-O, and C-S bond formation, direct SNAr is often the most straightforward and atom-economical approach, particularly with strong nucleophiles and at elevated temperatures. For more delicate substrates or challenging amine couplings, Buchwald-Hartwig amination provides a milder and more general alternative.
-
For C-C bond formation, palladium-catalyzed cross-coupling reactions are paramount. The Suzuki-Miyaura coupling is the workhorse for installing aryl and vinyl groups, while the Sonogashira reaction is the method of choice for introducing alkynes.
-
For installing functionality at other ring positions, Directed ortho-Metalation offers a unique pathway, allowing for the introduction of a wide range of electrophiles at the C6 or C3 positions, depending on the conditions employed.
The judicious application of these distinct reactivity profiles enables chemists to leverage this compound as a cornerstone for building molecular complexity, facilitating the rapid development of novel chemical entities in discovery and development pipelines.
References
- Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(13), 2292-2297. [Link]
- YouTube. (2019).
- National Institutes of Health. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. [Link]
- ResearchGate. (2020).
- PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. [Link]
- ACS Publications. (n.d.). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. [Link]
- PubMed. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(2), 233-238. [Link]
- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- Semantic Scholar. (1966). Substitution in the Pyridine Series: Effect of Substituents. Advances in Heterocyclic Chemistry. [Link]
- ResearchGate. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
- National Institutes of Health. (2014).
- ACS Publications. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Negishi coupling. [Link]
- RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]
- Myers Research Group, Harvard University. (n.d.). The Stille Reaction. [Link]
- PubMed. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805. [Link]
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Wikipedia. (n.d.). Stille reaction. [Link]
- HETEROCYCLES. (2015).
- Myers Research Group, Harvard University. (n.d.).
- Organic Syntheses. (n.d.). Bipyridine. [Link]
- Chemistry LibreTexts. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
- University of Rochester. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- YouTube. (2020). Suzuki cross-coupling reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 24. researchgate.net [researchgate.net]
- 25. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-(methoxymethyl)pyridine
Introduction: A Versatile Intermediate in Modern Chemistry
2-Chloro-5-(methoxymethyl)pyridine is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique bifunctional nature, possessing both a reactive pyridine ring and a methoxymethyl side chain, makes it a valuable intermediate for drug development professionals and researchers. However, as with any reactive chemical, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and practical laboratory experience.
Hazard Identification and GHS Classification
A critical first step in the safe handling of any chemical is a complete understanding of its potential hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
-
Combustible Liquid (H227): While not highly flammable, it can ignite with sufficient heat.[1]
These classifications necessitate a cautious and well-planned approach to its handling and use in any experimental setting. The "Warning" signal word is associated with this compound.[1]
Hazard Summary Table
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Flammable Liquids | 4 | H227: Combustible liquid |
Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling lies in minimizing exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning and certified chemical fume hood.[2][3][4] This is crucial to prevent the inhalation of vapors, which can cause respiratory irritation.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[2][4]
-
Eyewash Stations and Safety Showers: An operational and easily accessible emergency eyewash station and safety shower must be located in close proximity to the work area.[3][5][6]
Personal Protective Equipment (PPE): Essential for Direct Contact
-
Eye and Face Protection: Chemical splash goggles are mandatory.[2] For operations with a higher risk of splashing, the use of a face shield in conjunction with goggles is recommended.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. While specific compatibility data for this compound is not always available, for pyridine and its derivatives, nitrile or neoprene gloves are recommended.[2][7] Latex gloves are not suitable.[2] Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against skin contact.[2]
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][5] All respirator use must be in accordance with a comprehensive respiratory protection program.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidents and maintain the chemical's integrity.
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5][8]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][9][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][8]
-
Grounding: For transfers of larger quantities, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[9]
Storage Conditions
-
Container: Store in a tightly closed, properly labeled container.[1][3][11]
-
Environment: The storage area should be cool, dry, and well-ventilated.[1][2][4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][12] Keep away from sources of heat and ignition.[2][4]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air.[1][12][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][13]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing.[1][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: If the chemical enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5][13] Remove contact lenses if present and easy to do.[5][14] Seek immediate medical attention.[1][5][13]
-
Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting.[1][5][13] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1][5]
Spill Response
-
Small Spills:
-
Large Spills:
Spill Response Workflow
Caption: Workflow for responding to a spill of this compound.
Disposal Considerations
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed container.[3][15]
-
Disposal Method: Do not dispose of down the drain.[8][11] Arrange for disposal by a licensed professional waste disposal company.[8][17] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[8][17]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for reference.
| Property | Value |
| Molecular Formula | C7H8ClNO |
| Molecular Weight | 157.6 g/mol [1][18] |
| CAS Number | 1016534-59-0[1][18] |
Conclusion
This compound is a valuable tool in chemical synthesis, but its potential hazards demand respect and careful management. By integrating the principles of GHS hazard communication, utilizing appropriate engineering controls and personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergency situations, researchers can work with this compound safely and effectively. The causality behind these protocols is clear: preventing exposure is the most effective way to mitigate risk. This guide serves as a foundational resource for fostering a culture of safety in the laboratory.
References
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
- 2-Chloro-5-methoxypyridine.
- Standard Operating Procedure for Pyridine.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- How to handle pyridine safely? Blog - BIOSYNCE. [Link]
- 2-Chloro-6-methoxypyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
- MSDS of 2-Chloro-5-(chloromethyl)pyridine. Capot Chemical. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. echemi.com [echemi.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. capotchem.com [capotchem.com]
- 18. This compound | 1016534-59-0 [chemicalbook.com]
A Toxicological and Ecotoxicological Assessment Framework for 2-Chloro-5-(methoxymethyl)pyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for evaluating the toxicological and ecotoxicological profile of 2-Chloro-5-(methoxymethyl)pyridine (CAS No. 1016534-59-0). In the absence of extensive publicly available experimental data for this specific molecule, this document outlines a robust, tiered testing strategy grounded in internationally recognized methodologies. By leveraging authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), and the European Chemicals Agency (ECHA), this guide serves as a critical resource for researchers, scientists, and drug development professionals. It details the necessary studies to characterize potential human health and environmental hazards, ensuring a scientifically sound and regulatory-compliant safety assessment. The narrative emphasizes the causality behind experimental choices and incorporates insights from structurally similar pyridine derivatives to inform the assessment strategy.
Introduction: Navigating Data Gaps with a Validated Strategy
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical synthesis. A thorough understanding of its toxicological and ecotoxicological properties is paramount for ensuring human and environmental safety. Currently, the public domain lacks comprehensive studies on this specific compound. This guide, therefore, is not a review of existing data but a proactive blueprint for its generation.
The core directive of this document is to establish a self-validating system of inquiry. By adhering to the sequential and tiered testing strategies outlined herein, researchers can build a complete safety profile, where the results of initial screening studies inform the design and necessity of more complex, higher-tier investigations. This approach, rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), ensures both ethical conduct and the efficient allocation of resources. We will draw upon hazard information from analogous compounds, such as 2-chloro-5-(chloromethyl)pyridine and other substituted pyridines, to establish a preliminary hazard hypothesis that justifies the proposed experimental workflow.
Physicochemical Properties and Their Toxicological Relevance
Understanding the fundamental physicochemical properties of a compound is the first step in any toxicological assessment, as these properties govern its absorption, distribution, metabolism, excretion (ADME), and environmental fate.
| Property | Predicted/Reported Value | Significance & Implication for Testing |
| Molecular Formula | C₇H₈ClNO | Defines the elemental composition. |
| Molecular Weight | 157.6 g/mol [1] | Influences diffusion and transport across biological membranes. |
| Boiling Point | 217°C at 760 mmHg | Low volatility suggests inhalation exposure is less likely under standard conditions but may be relevant in aerosolized forms. |
| Density | ~1.17 g/cm³ (estimated) | Relevant for dosing calculations and understanding environmental distribution. |
| Water Solubility | Data not available | Crucial for designing aquatic toxicity tests and predicting environmental mobility. Testing is essential. |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 (estimated) | Suggests a moderate potential for bioaccumulation. This must be experimentally verified. |
Human Health Hazard Assessment: A Tiered Approach
The following sections detail a recommended testing cascade to evaluate the potential human health effects of this compound. The selection of these tests is based on standard information requirements for chemicals produced in significant quantities, as mandated by regulatory bodies like ECHA under the REACH regulation.[2]
Acute Toxicity
Acute toxicity studies are foundational for hazard classification and labeling, and for dose-setting in subsequent studies. Safety Data Sheets for similar compounds indicate warnings for oral toxicity.[3]
Table 1: Proposed Acute Toxicity Testing Battery
| Endpoint | Recommended Guideline | Principle & Justification |
| Acute Oral Toxicity | OECD 423 (Acute Toxic Class Method)[4][5] | This method uses a stepwise procedure with a small number of animals to classify the substance by toxicity class, minimizing animal usage while providing sufficient data for GHS classification. It is a refinement of the classical LD₅₀ test (OECD 401).[6] |
| Acute Dermal Toxicity | OECD 402 | To evaluate toxicity following skin contact. Given the potential for occupational exposure, this is a key parameter. |
| Acute Inhalation Toxicity | OECD 403 | To be considered if the substance is volatile, dusty, or likely to be aerosolized during use. Based on its boiling point, this is likely a lower priority unless specific use patterns indicate inhalation risk. |
Irritation and Corrosivity
Assessing the potential for skin and eye damage is a critical safety component. Structurally related compounds like 2-chloro-5-(chloromethyl)pyridine are classified as causing severe skin burns and eye damage, necessitating a cautious, weight-of-evidence approach.[7][8]
A tiered, or sequential, testing strategy is mandated to avoid unnecessary animal testing, especially for severe effects.[9]
-
Step 1: Weight-of-Evidence Review: Analyze existing data on the compound and its analogues. The strong corrosive potential of 2-chloro-5-(chloromethyl)pyridine suggests a high likelihood of irritation for the target compound.
-
Step 2: In Vitro Testing:
-
Skin Irritation: Conduct an in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model according to OECD Guideline 439 .[9][10][11][12] A reduction in cell viability below 50% classifies the substance as an irritant.[9][12]
-
Eye Irritation: Utilize an in vitro method such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437 ) or Reconstructed human Cornea-like Epithelium (RhCE) test (OECD 492 ).
-
-
Step 3: In Vivo Confirmation (if necessary): If in vitro results are inconclusive or if required by specific regulatory frameworks, a confirmatory in vivo test may be performed.
-
Skin Irritation/Corrosion: OECD Guideline 404 (Acute Dermal Irritation/Corrosion) using a single animal to start.[7]
-
Eye Irritation/Corrosion: OECD Guideline 405 (Acute Eye Irritation/Corrosion), again using a sequential approach starting with one animal.[13][14][15][16] The use of analgesics and humane endpoints is mandatory to minimize animal distress.[13]
-
Caption: Tiered testing strategy for irritation assessment.
Genotoxicity
Genotoxicity testing is performed to assess the potential of a substance to induce mutations or chromosomal damage. A standard battery of in vitro tests is required, followed by in vivo testing if positive results are observed.[17][18]
Table 2: Proposed Genotoxicity Testing Battery
| Test Type | Recommended Guideline | Endpoint Detected |
| In Vitro | OECD 471 - Bacterial Reverse Mutation Test (Ames Test) | Gene mutation |
| In Vitro | OECD 487 - In Vitro Mammalian Cell Micronucleus Test | Chromosomal damage (clastogenicity and aneugenicity) |
| In Vivo | OECD 474 - Mammalian Erythrocyte Micronucleus Test (if in vitro positive) | Chromosomal damage in a whole animal system |
This battery is designed to provide a comprehensive assessment of genotoxic potential, and its components are considered standard requirements by global regulatory agencies.[8][19]
Repeated Dose Toxicity
These studies provide information on the potential health hazards from repeated exposure over a longer period. They are crucial for identifying target organs and determining a No-Observed-Adverse-Effect Level (NOAEL).
-
28-Day "Screening" Study (OECD 407): This study serves as an initial screen for repeated dose toxicity.[2][20] It provides data on a wide range of endpoints, including hematology, clinical chemistry, and histopathology of major organs, and can help identify the need for and design of longer-term studies.[2]
-
90-Day Subchronic Study (OECD 408): If warranted by the results of the 28-day study or by exposure patterns, a 90-day study is conducted. This is considered the cornerstone of repeated dose toxicity assessment and is critical for risk assessment.[21]
Reproductive and Developmental Toxicity
Assessing the potential for adverse effects on sexual function, fertility, and development is required for comprehensive hazard characterization.
-
Screening Test (OECD 421): The Reproduction/Developmental Toxicity Screening Test provides initial information on potential effects on fertility and development.[22][23][24][25][26] It examines effects on mating, pregnancy, and early offspring development.[22][23][26]
-
Extended One-Generation Study (OECD 443): If concerns are raised in the screening study or based on other data, this more comprehensive study is conducted to fully characterize reproductive and developmental effects across all life stages.
Ecotoxicological Hazard Assessment
This section outlines the necessary studies to determine the potential environmental impact of this compound, focusing on its fate and effects in aquatic ecosystems.
Sources
- 1. Management of PBT/vPvB substances under REACH - ECHA [echa.europa.eu]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Helpdesk - Homepage - Guidance on information requirements and chemical safety assessment Part C - Bundesanstalt für Arbeitsschutz und Arbeitsmedizin [reach-clp-biozid-helpdesk.de]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. mbresearch.com [mbresearch.com]
- 11. dermatest.com [dermatest.com]
- 12. x-cellr8.com [x-cellr8.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. ovid.com [ovid.com]
- 18. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 19. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 20. oecd.org [oecd.org]
- 21. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. catalog.labcorp.com [catalog.labcorp.com]
Methodological & Application
Application Note: Strategic Synthesis of Neonicotinoid Insecticides from 2-Chloro-5-(methoxymethyl)pyridine
Abstract
This technical guide provides detailed application notes and robust experimental protocols for the synthesis of commercially significant neonicotinoid insecticides, utilizing 2-Chloro-5-(methoxymethyl)pyridine as a strategic starting material. We detail the critical conversion of this precursor to the highly reactive intermediate, 2-Chloro-5-(chloromethyl)pyridine (CCMP), and its subsequent elaboration into two prominent insecticides: Imidacloprid and Acetamiprid. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the underlying chemical principles, step-by-step synthetic procedures, and process optimization parameters. Each protocol is grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Central Role of the Chloropyridinylmethyl Scaffold
Neonicotinoids represent a dominant class of insecticides in modern agriculture, prized for their systemic activity, high efficacy against a broad spectrum of sucking insects, and a mode of action distinct from older insecticide classes like organophosphates and carbamates[1]. Their chemical architecture is characterized by a pharmacophore that acts as an agonist on the insect nicotinic acetylcholine receptor (nAChR), leading to nerve overstimulation, paralysis, and death[2][3].
A common structural feature in many first and second-generation neonicotinoids is the 6-chloro-3-pyridinylmethyl moiety. The synthesis of this critical scaffold often begins with precursors like this compound. However, the methoxy group at the 5-position side chain is not a suitable leaving group for the key C-N bond-forming reactions. Therefore, the initial and most crucial step is its conversion into a more reactive chloromethyl group, yielding 2-Chloro-5-(chloromethyl)pyridine (CCMP). This intermediate is a versatile linchpin for the synthesis of numerous neonicotinoids[4][5]. This guide will first detail the robust chlorination of the precursor and then provide validated protocols for synthesizing Imidacloprid and Acetamiprid from the resulting CCMP.
Synthesis of the Key Intermediate: 2-Chloro-5-(chloromethyl)pyridine (CCMP)
The conversion of this compound to CCMP involves the substitution of the methoxy group with a chlorine atom. This transformation requires a potent chlorinating agent capable of activating and displacing the alkoxy group. Reagents such as phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂), are effective for this purpose. The reaction proceeds via the formation of a highly electrophilic intermediate, which is then attacked by a chloride ion.
Protocol 2.1: Chlorination using Phosphorus Oxychloride and Phosphorus Pentachloride
This protocol is adapted from established industrial processes for the chlorination of alkoxy-pyridine derivatives[6][7]. The combination of PCl₅ and POCl₃ provides a highly effective chlorinating environment.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of CCMP.
Step-by-Step Methodology:
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, 1.0 eq.).
-
Carefully add phosphorus(V) chloride (PCl₅, 2.0 eq.) to the vessel.
-
Cool the mixture in an ice-bath and add this compound (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 105-110 °C) for 3 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess POCl₃.
-
Very carefully, dilute the residue by slowly adding it to a stirred mixture of ice and water.
-
Neutralize the acidic solution to pH 7-8 by the slow addition of a 2N sodium hydroxide solution while maintaining a low temperature with an ice bath.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under vacuum to yield the crude product.
-
Purify the residue by vacuum distillation or column chromatography to obtain 2-Chloro-5-(chloromethyl)pyridine as a liquid or low-melting solid.[6][7]
Table 1: Reagents and Conditions for CCMP Synthesis
| Parameter | Value/Description | Rationale |
| Starting Material | This compound | Precursor with activatable side chain. |
| Chlorinating Agents | PCl₅ (2.0 eq.), POCl₃ (1.0 eq.) | Powerful combination ensures complete conversion of the alkoxy group. |
| Solvent | None (POCl₃ acts as solvent) | High concentration of reagents drives the reaction forward. |
| Temperature | Reflux (~110 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 3 hours | Typically sufficient for complete conversion. |
| Workup | Aqueous quench, neutralization | Removes phosphorus byproducts and prepares for extraction. |
| Expected Yield | 45-60% | Yields can vary based on the scale and purification method.[6] |
Synthesis of Imidacloprid
Imidacloprid is synthesized via a nucleophilic substitution reaction where the chloride of the CCMP intermediate is displaced by the deprotonated amine of 2-nitroiminoimidazolidine. The reaction requires a base to deprotonate the N-H of the imidazolidine ring, creating a potent nucleophile.
Protocol 3.1: Synthesis via Base-Catalyzed Condensation
This protocol is a generalized procedure based on several patented methods, which primarily differ in the choice of base and solvent[8][9][10][11]. An alkali carbonate like potassium carbonate in an aprotic polar solvent like acetonitrile is a common and effective choice.
Reaction Scheme Diagram
Caption: Synthesis of Imidacloprid from CCMP.
Step-by-Step Methodology:
-
Charge a round-bottom flask with acetonitrile, 2-nitroiminoimidazolidine (1.0 eq.), and finely ground potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Prepare a solution of 2-Chloro-5-(chloromethyl)pyridine (CCMP, 1.0 eq.) in acetonitrile.
-
Add the CCMP solution dropwise to the stirred suspension over 30 minutes.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol or isopropanol to yield pure Imidacloprid as a pale yellow to white solid.[11][12]
Table 2: Reagents and Conditions for Imidacloprid Synthesis
| Parameter | Value/Description | Rationale |
| Key Intermediate | 2-Chloro-5-(chloromethyl)pyridine (CCMP) | Provides the electrophilic chloropyridinylmethyl moiety. |
| Nucleophile | 2-Nitroiminoimidazolidine | The cyclic guanidine derivative that forms the core of Imidacloprid. |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the nucleophile; it is inexpensive and easy to remove. |
| Solvent | Acetonitrile | Aprotic polar solvent that solubilizes reactants and facilitates Sₙ2 reaction. |
| Temperature | Reflux (~82 °C) | Accelerates the rate of reaction to ensure completion in a reasonable time. |
| Reaction Time | 5 hours | Sufficient for high conversion. |
| Expected Yield | >80% | This is an efficient and high-yielding condensation reaction.[12] |
Synthesis of Acetamiprid
Acetamiprid features an N-cyano-N'-methylacetamidine side chain. A common and efficient synthesis involves the direct condensation of CCMP with N-cyano-N'-methylacetamidine. Similar to the Imidacloprid synthesis, this reaction proceeds via an Sₙ2 mechanism and requires a base and a polar aprotic solvent.
Protocol 4.1: Synthesis via Direct Condensation
This protocol is based on methods described in the patent literature for the industrial production of Acetamiprid[13][14]. The use of dimethylformamide (DMF) as a solvent and potassium carbonate as the base is a well-established system.
Reaction Scheme Diagram
Caption: Synthesis of Acetamiprid from CCMP.
Step-by-Step Methodology:
-
In a reaction vessel, combine N-cyano-N'-methylacetamidine (1.0 eq.), anhydrous potassium carbonate (1.2 eq.), and dimethylformamide (DMF).
-
Stir the mixture to ensure a fine suspension.
-
Maintain the temperature of the mixture at 25-30 °C using a water bath.
-
Add a solution of 2-Chloro-5-(chloromethyl)pyridine (CCMP, 1.0 eq.) in DMF dropwise over a period of 60-90 minutes.
-
After the addition is complete, continue stirring at 25-30 °C for an additional 2 hours, or until TLC analysis indicates the disappearance of CCMP.
-
Upon completion, filter the reaction mixture to remove inorganic solids.
-
Wash the filter cake with a small volume of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with brine to remove DMF.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Acetamiprid.[13]
Table 3: Reagents and Conditions for Acetamiprid Synthesis
| Parameter | Value/Description | Rationale |
| Key Intermediate | 2-Chloro-5-(chloromethyl)pyridine (CCMP) | Electrophilic source of the chloropyridinylmethyl group. |
| Nucleophile | N-Cyano-N'-methylacetamidine | Provides the characteristic side chain of Acetamiprid. |
| Base | Potassium Carbonate (K₂CO₃) | Effective and economical base for deprotonating the amidine. |
| Solvent | Dimethylformamide (DMF) | Excellent aprotic polar solvent for Sₙ2 reactions; good solvating power. |
| Temperature | 25-30 °C | Mild conditions are sufficient, minimizing side reactions. |
| Reaction Time | ~3-4 hours (including addition) | Relatively fast reaction at room temperature. |
| Expected Yield | >90% | High-yielding industrial process.[15] |
Conclusion
The transformation of this compound into the pivotal intermediate 2-Chloro-5-(chloromethyl)pyridine is a gateway to a significant family of neonicotinoid insecticides. The protocols detailed herein for the synthesis of Imidacloprid and Acetamiprid represent efficient, scalable, and well-documented pathways. By understanding the causality behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and adapt these methods for the development of novel analogues or for process optimization in an industrial setting. The synthetic routes starting from this common pyridine-based precursor underscore the modularity and strategic efficiency inherent in modern agrochemical manufacturing.
References
- US6307053B1 - Process for preparing imidacloprid.
- US7297798B2 - Process for the preparation of the insecticide imidacloprid.
- KR100428600B1 - Process for preparing imidachloprid.
- CN106699646A - Synthetic method of acetamiprid.
- CN105924428A - Method for synthesizing imidacloprid.
- Production process of acetamiprid.
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- CN102174013A - New synthesis technology of acetamiprid.
- Clothianidin synthesis process.
- CN1413463A - A kind of production method of acetamiprid.
- CN106187868A - A kind of preparation method of Acetamiprid.
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- Synthesis, insecticidal activity and molecular docking study of clothianidin analogues with hydrazide group. Chinese Chemical Letters. [Link]
- Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research. [Link]
- Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Growing Science. [Link]
- Role of neonicotinoids in insect pest management: A review. Journal of Entomology and Zoology Studies. [Link]
- 2-Chloro-5-(chloromethyl)pyridine.
- (PDF) 2-Chloro-5-(chloromethyl)pyridine.
- Cas 135410-20-7,Acetamiprid. LookChem. [Link]
Sources
- 1. entomoljournal.com [entomoljournal.com]
- 2. Synthesis, insecticidal activity and molecular docking study of clothianidin analogues with hydrazide group [html.rhhz.net]
- 3. jocpr.com [jocpr.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 8. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 9. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 10. KR100428600B1 - Process for preparing imidachloprid - Google Patents [patents.google.com]
- 11. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]
- 12. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 13. CN1413463A - A kind of production method of acetamiprid - Google Patents [patents.google.com]
- 14. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 15. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]
Application Notes & Protocols: 2-Chloro-5-(methoxymethyl)pyridine in the Synthesis of Pharmacologically Active Compounds
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Chloro-5-(methoxymethyl)pyridine as a pivotal intermediate in the synthesis of complex, pharmacologically active molecules. We delve into the reactivity of this versatile building block, focusing on robust and scalable palladium-catalyzed cross-coupling reactions. The protocols herein are grounded in established chemical principles and offer both general starting points and specific, optimized conditions for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower scientists to efficiently incorporate the this compound scaffold into their drug discovery programs.
Introduction: The Strategic Value of this compound
This compound is a substituted heteroaromatic compound that has emerged as a valuable building block in medicinal chemistry.[1] Its structure is uniquely primed for synthetic elaboration, featuring two key points of functionality: the C2-chloro substituent and the C5-methoxymethyl group.
-
The C2-Chloro Group: This serves as a highly effective "synthetic handle" for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. As an aryl chloride, it is generally less reactive than its bromide or iodide counterparts, which can be advantageous for achieving selectivity in molecules with multiple halogen sites. However, with modern advances in catalysis, the C-Cl bond can be activated efficiently, making it ideal for robust, industrial-scale syntheses.[2]
-
The C5-Methoxymethyl Group: This moiety can act as a key pharmacophoric element, engaging in hydrogen bonding or influencing the compound's solubility, metabolic stability, and overall conformation.[1] Its presence avoids the potential reactivity of a hydroxymethyl or chloromethyl group under various reaction conditions.
The combination of these features allows for the strategic introduction of diverse molecular fragments, enabling the construction of large compound libraries for screening and the optimization of lead candidates.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| CAS Number | 1016534-59-0[3] |
| Appearance | (Typically) Colorless to light yellow oil or solid |
| Storage | Sealed in dry, 2-8°C[3] |
// Substituents Cl [label="Cl", fontcolor="#EA4335"]; CH2 [label="CH₂"]; O [label="O"]; CH3 [label="CH₃"];
// Connections edge [style=solid, penwidth=1.5, fontname="Arial", fontsize=10]; C1 -- Cl [label=" C-Cl Activation Site\n (Cross-Coupling)", fontcolor="#4285F4"]; C4 -- CH2; CH2 -- O; O -- CH3;
// Invisible edges for layout edge [style=invis]; C2 -- C3; C5 -- C4; } Caption: Key reactive site for synthetic diversification.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The most powerful and widespread application of this compound is in palladium-catalyzed cross-coupling reactions. These methods have revolutionized modern organic synthesis, particularly in the pharmaceutical industry.[4] We will focus on two cornerstone reactions: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between the pyridine core and various aryl, heteroaryl, or vinyl groups using a boronic acid or ester.
Reaction Principle: The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides and requires a suitable electron-rich ligand.[2][5]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.[5]
// Nodes in the cycle Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-Cl)", fontcolor="#EA4335"]; PdII_Complex [label="Ar-Pd(II)(Cl)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(R-B(OR)₂ + Base)", fontcolor="#34A853"]; PdII_R_Complex [label="Ar-Pd(II)(R)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fontcolor="#EA4335"]; Product [label="Ar-R", shape=ellipse, fillcolor="#FFFFFF"];
// Edges to show the cycle flow Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal [style=invis]; Transmetal -> PdII_R_Complex; PdII_R_Complex -> RedElim [style=invis]; RedElim -> Pd0;
// Edge from RedElim to Product RedElim -> Product [label=" Product\nFormation", style=dashed]; } Caption: The palladium-catalyzed Suzuki-Miyaura cycle.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point. Optimization, particularly of the ligand, base, and temperature, may be required to maximize yield for specific substrates.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1.5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (3-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Degassing: If not prepared in a glovebox, further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Typical Reaction Parameters for Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 |
| [Pd(dppf)Cl₂] (3) | (self-ligated) | K₂CO₃ (2) | Dioxane/H₂O | 90 |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is the premier method for coupling aryl halides with primary or secondary amines, a transformation of immense importance in pharmaceuticals.[4][7]
Reaction Principle: The catalytic cycle is analogous to the Suzuki coupling but involves an amine.
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base is crucial for deprotonating the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted product is formed, regenerating the Pd(0) catalyst.[4]
// Nodes in the cycle Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-Cl)", fontcolor="#EA4335"]; PdII_Complex [label="Ar-Pd(II)(Cl)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\n& Deprotonation\n(R₂NH + Base)", fontcolor="#34A853"]; PdII_Amido [label="Ar-Pd(II)(NR₂)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fontcolor="#EA4335"]; Product [label="Ar-NR₂", shape=ellipse, fillcolor="#FFFFFF"];
// Edges to show the cycle flow Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Complex; PdII_Complex -> AmineCoord [style=invis]; AmineCoord -> PdII_Amido; PdII_Amido -> RedElim [style=invis]; RedElim -> Pd0;
// Edge from RedElim to Product RedElim -> Product [label=" Product\nFormation", style=dashed]; } Caption: The palladium-catalyzed Buchwald-Hartwig cycle.
Recommended Experimental Protocol: Buchwald-Hartwig Amination
This general protocol should be optimized for each specific amine substrate. The choice of base is particularly critical and substrate-dependent.[8]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound, the anhydrous solvent, and finally the amine via syringe.
-
Reaction: Seal the tube, remove it from the glovebox, and heat in a preheated oil bath to the desired temperature (typically 90-120 °C).
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-substituted product.[8]
Workflow and Troubleshooting
A systematic approach is key to success in cross-coupling reactions. The following workflow and troubleshooting guide are designed to address common challenges.
// Workflow Steps Setup [label="1. Inert Atmosphere Setup\n(Oven-dried flask, Ar/N₂)"]; Reagents [label="2. Add Solids\n(Aryl Halide, Base, Boronic Acid/Amine)"]; Catalyst [label="3. Add Catalyst System\n(Pd Precursor + Ligand)"]; Solvent [label="4. Add Degassed Solvent"]; Heat [label="5. Heat to Temperature\n(Vigorous Stirring)"]; Monitor [label="6. Monitor Progress\n(TLC, LC-MS)"]; Workup [label="7. Quench & Work-up\n(Dilute, Wash, Extract)"]; Purify [label="8. Purify & Characterize\n(Chromatography, NMR, MS)"];
// Connections Setup -> Reagents; Reagents -> Catalyst; Catalyst -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; } Caption: A systematic workflow for cross-coupling reactions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive Catalyst | Ensure a strictly inert atmosphere; use fresh, high-purity reagents and anhydrous, degassed solvents.[6] Consider a more active pre-catalyst. |
| Suboptimal Temperature | Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation versus decomposition.[6] | |
| Inappropriate Base | The base is critical. Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS, K₂CO₃ for Buchwald).[8] | |
| Side Reactions | Homocoupling of Boronic Acid | Caused by oxygen. Improve degassing and inert atmosphere techniques.[6] |
| Protodeboronation (Suzuki) | Replacement of the boronic acid group with hydrogen. Can be caused by excess water or base. Optimize base equivalents and consider anhydrous conditions.[6] | |
| Product Decomposition | Reaction temperature may be too high. Reduce temperature and/or reaction time. |
References
- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- BenchChem (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole.
- BenchChem (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Google Patents (1992). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- PubChemLite. This compound (C7H8ClNO).
- BLD Pharm. 1016534-59-0|this compound.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- BenchChem (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1016534-59-0|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Detailed Guide to the Synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)pyridine
Abstract
Imidacloprid, a prominent member of the neonicotinoid class of insecticides, is distinguished by its systemic activity and high efficacy against a wide spectrum of sucking insects.[1][2] Its mechanism of action involves agonistic binding to postsynaptic nicotinic acetylcholine receptors in the insect central nervous system, leading to paralysis and mortality.[1] This document provides a comprehensive guide for the laboratory-scale synthesis of Imidacloprid, commencing from the key starting material, 2-chloro-5-(chloromethyl)pyridine (CCMP). We will explore the prevalent synthetic strategy, which involves the direct condensation of CCMP with 2-nitroiminoimidazolidine. This application note furnishes detailed, step-by-step protocols, mechanistic insights, data summaries, and visual workflows designed for researchers and professionals in chemical synthesis and drug development.
Introduction to the Synthetic Strategy
The synthesis of Imidacloprid from 2-chloro-5-(chloromethyl)pyridine (CCMP) is a cornerstone reaction in the production of neonicotinoid insecticides. The primary industrial and laboratory approach involves a direct nucleophilic substitution reaction. In this process, 2-nitroiminoimidazolidine (also known as N-nitro-imidazolidin-2-imine) is condensed with CCMP.[3]
Causality of the Synthetic Choice: This route is favored due to its efficiency and convergence. The CCMP molecule possesses a highly reactive chloromethyl group, where the carbon atom is electrophilic and susceptible to nucleophilic attack. The 2-nitroiminoimidazolidine molecule provides the necessary nucleophilic nitrogen atom within its heterocyclic structure. The reaction is typically facilitated by a base in an aprotic solvent, leading to the formation of the desired C-N bond and yielding Imidacloprid.[4][5] An alternative, though less direct, pathway involves a two-step process: first reacting CCMP with ethylenediamine to form an N-(2-chloro-5-pyridylmethyl)ethylenediamine intermediate, followed by a cyclization step.[6] This guide will focus on the more direct and widely adopted single-step condensation method.
Reaction Mechanism and Principle
The core of the synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.
-
Base-Mediated Deprotonation: An alkali base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate one of the secondary amine nitrogens of 2-nitroiminoimidazolidine.[3][4] This creates a potent nucleophilic anion. The choice of a relatively weak base like potassium carbonate is often sufficient and helps to minimize potential side reactions compared to stronger bases like sodium hydride.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic benzylic carbon of the 2-chloro-5-(chloromethyl)pyridine. The chlorine atom, being a good leaving group, is displaced.
-
Product Formation: This single concerted step forms the crucial bond between the pyridine-methyl moiety and the imidazolidine ring, yielding the final Imidacloprid molecule. The reaction is typically conducted in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), which can solvate the cation of the base while not interfering with the nucleophile.[3][4]
Caption: Fig 1: Imidacloprid Synthesis Mechanism.
Detailed Experimental Protocols
This section provides a self-validating protocol for the synthesis and subsequent purification of Imidacloprid.
Materials and Reagents
Quantitative data for the synthesis is summarized in the table below.
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Chloro-5-(chloromethyl)pyridine (CCMP) | C₆H₅Cl₂N | 162.01 | 1.62 g | 10 | Electrophile |
| 2-Nitroiminoimidazolidine | C₃H₆N₄O₂ | 130.10 | 1.30 g | 10 | Nucleophile |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 2.76 g | 20 | Base |
| Acetonitrile (CH₃CN), anhydrous | CH₃CN | 41.05 | 50 mL | - | Solvent |
| Isopropanol | C₃H₈O | 60.10 | ~20 mL | - | Recrystallization |
| Deionized Water | H₂O | 18.02 | ~10 mL | - | Recrystallization |
Protocol 1: Synthesis of Crude Imidacloprid
This protocol details the condensation reaction to form the crude product.[3]
Equipment:
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen/Argon inlet
-
Standard laboratory glassware (beakers, funnels)
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Setup: Assemble the 100 mL three-necked flask with a reflux condenser, magnetic stir bar, and a nitrogen inlet. Ensure the system is dry.
-
Charging Reagents: To the flask, add 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol), 2-nitroiminoimidazolidine (1.30 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).[3]
-
Scientist's Note: Using a slight excess of the base (2 equivalents) ensures complete deprotonation of the nucleophile and drives the reaction to completion.
-
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Reaction Initiation: Begin stirring the mixture at room temperature for approximately 15 minutes to ensure homogeneity.
-
Heating: Heat the reaction mixture to 80 °C using the heating mantle. Maintain a gentle reflux for 8-12 hours.[3]
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the CCMP spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Cooling and Workup: Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.
-
Isolation of Crude Product: Filter the cooled mixture through a Buchner funnel to remove the solid inorganic salts (KCl and KHCO₃). Wash the solid residue with a small amount of fresh acetonitrile (approx. 10 mL) to recover any adsorbed product.[3]
-
Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product as a solid. A typical crude yield is around 85%.[3]
Protocol 2: Purification by Recrystallization
This protocol details the purification of the crude solid to achieve high purity.[3]
Procedure:
-
Transfer: Transfer the crude Imidacloprid solid to a 100 mL Erlenmeyer flask.
-
Solvent Addition: Add a minimal amount of a hot solvent system, such as an isopropanol/water mixture (e.g., 2:1 ratio), to the flask. Add the solvent portion-wise while heating gently on a hot plate with stirring until the solid just dissolves.
-
Expertise Note: The key to successful recrystallization is using the minimum volume of hot solvent required for dissolution. Using too much solvent will significantly reduce the recovery yield.
-
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Further Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent (the same isopropanol/water mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified Imidacloprid crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The expected melting point of pure Imidacloprid is in the range of 143-145 °C.[3]
Caption: Fig 2: Purification Workflow for Imidacloprid.
Summary of Performance Data
| Parameter | Expected Value | Notes |
| Reaction Time | 8 - 12 hours | Monitor by TLC for completion. |
| Reaction Temperature | 80 °C (Reflux) | Maintained in acetonitrile.[3] |
| Crude Product Yield | ~85% | Based on the limiting reagent (CCMP).[3] |
| Final Purity | >98% | After recrystallization. Verifiable by HPLC.[3][7] |
| Melting Point | 143-145 °C | A sharp melting point indicates high purity.[3] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling: 2-chloro-5-(chloromethyl)pyridine is a lachrymator and should be handled with care. Acetonitrile is flammable and toxic. Avoid inhalation of vapors and contact with skin.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Synthesis of N-(2-chloro-5-pyridylmethyl)-N'-(1-mercapto-2-nitrovinyl)ethylenediamine. (n.d.). Google Patents.
- US Patent 7297798B2: Process for the preparation of the insecticide imidacloprid. (2007). Google Patents.
- US Patent 6307053B1: Process for preparing imidacloprid. (2001). Google Patents.
- Synthesis of N-(2-chloro-5-pyridylmethyl)-N-methyl-N'-(1-methyl-2-nitrovinyl)ethylenediamine. (n.d.). PrepChem.com.
- CN105924428A: Method for synthesizing imidacloprid. (2016). Google Patents.
- KR100428600B1: Process for preparing imidachloprid. (2004). Google Patents.
- Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. (2009). ResearchGate.
- To Study the Manufacturing and Analysis of Pesticide Imidacloprid 17.8% Sl. (2023). IJIRT.
- CN103772354A: Synthesis method of imidacloprid as insecticide. (2014). Google Patents.
- Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. (2014). PMC - NIH.
- A New Spectrophotometric Method for the Determination of Imidacloprid in Real Samples by Diazotization-Coupling Reaction. (2024). MDPI.
- DE10151695B4: Process for the preparation of imidacloprid. (2003). Google Patents.
- Environmental Chemistry Methods: Imidacloprid. (n.d.).
- Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography. (1998). PubMed.
- Discovery of Imidacloprid and Further Developments from Strategic Molecular Designs. (2020). SpringerLink.
Sources
- 1. ijirt.org [ijirt.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 5. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 6. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 7. Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Purification of 2-Chloro-5-(methoxymethyl)pyridine via Flash Column Chromatography
Introduction and Scope
2-Chloro-5-(methoxymethyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecular architectures. The introduction of both a chloro- and a methoxymethyl- substituent on the pyridine ring creates a molecule of moderate polarity with a basic nitrogen center. This inherent basicity presents a common challenge during purification by silica gel chromatography, frequently leading to issues such as peak tailing, poor resolution, and irreversible adsorption to the stationary phase.[1]
This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using flash column chromatography. We move beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to not only replicate the method but also to adapt it for analogous pyridine-containing compounds. The protocol is designed to be self-validating, incorporating method development via Thin-Layer Chromatography (TLC), detailed execution steps, and a robust troubleshooting guide.
The Chromatographic Principle: Managing Basicity on Silica Gel
The primary challenge in purifying pyridine derivatives on standard silica gel is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the stationary phase.[1] This strong, acid-base interaction can lead to a secondary retention mechanism, causing the characteristic "tailing" of the elution peak, where the compound slowly bleeds from the column long after the main band has passed. In severe cases, this can result in low or no recovery of the target compound.
To counteract this, our method incorporates a small amount of a competing base, triethylamine (TEA), into the mobile phase.[2] The TEA preferentially interacts with the active silanol sites, effectively "masking" them from the this compound. This ensures that the separation is governed primarily by the desired polar interactions (adsorption/desorption) rather than by strong, problematic acid-base binding, resulting in symmetrical peaks and high recovery.
Materials and Equipment
Materials:
-
Crude this compound mixture
-
Silica Gel for flash chromatography (e.g., Silica Gel 60, 40-63 µm particle size)
-
Analytical TLC plates (e.g., Silica Gel 60 F254)
-
Hexanes (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Triethylamine (TEA), reagent grade
-
Dichloromethane (DCM), HPLC grade (for sample loading)
-
Celite® (optional, for filtration)
Equipment:
-
Glass chromatography column with stopcock
-
Source of positive pressure (air or nitrogen) with regulator
-
Fraction collector or test tubes
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Pipettes and bulbs
Detailed Experimental Protocol
This protocol is divided into four distinct phases, from initial method development to final product isolation.
Phase 1: Method Development using Thin-Layer Chromatography (TLC)
The goal of this phase is to identify a solvent system that provides optimal separation of the target compound from impurities. For effective column chromatography, the target compound should have an Rf value of approximately 0.25-0.35.[3]
Protocol:
-
Prepare Stock Eluents: Create stock solutions of varying Hexanes:Ethyl Acetate ratios (e.g., 9:1, 4:1, 7:3, 1:1).
-
Prepare Modified Eluent: To a chosen eluent system (e.g., 7:3 Hexanes:EtOAc), add triethylamine to a final concentration of 0.5-1.0% (v/v). This will be your primary test eluent.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of two TLC plates.
-
Develop the Plates: Place one plate in a chamber with the unmodified eluent and the second plate in a chamber with the TEA-modified eluent. Allow the solvent front to travel to ~1 cm from the top of the plate.
-
Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm).
-
Observation: Compare the two plates. The spot corresponding to the this compound on the plate developed with TEA-modified eluent should be significantly less streaked (less tailing) and have a well-defined, compact shape.
-
Optimization: Adjust the Hexanes:Ethyl Acetate ratio as needed to achieve the target Rf of 0.25-0.35 with the TEA-modified eluent.[2]
-
| Parameter | Objective | Rationale |
| Solvent System | Hexanes/Ethyl Acetate | Standard system for compounds of moderate polarity.[4] |
| Basic Modifier | 0.5-1.0% Triethylamine | Neutralizes acidic silanol sites, preventing peak tailing of the basic pyridine.[1][2] |
| Target Rf | 0.25 - 0.35 | Ensures good separation and a reasonable elution time during column chromatography.[3] |
Phase 2: Preparation for Column Chromatography
Protocol:
-
Select Column Size: Choose a column diameter based on the amount of crude material to be purified (a common rule of thumb is a 20:1 to 100:1 ratio of silica gel mass to crude sample mass).
-
Pack the Column (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand. b. In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 7:3 Hexanes:EtOAc + 1% TEA). The consistency should be like a thin milkshake. c. With the stopcock open, pour the slurry into the column. Use a funnel to guide the stream. Tap the side of the column gently to help the silica pack evenly. d. Once all the silica is added, wash any remaining gel from the beaker into the column with more eluent. e. Apply gentle positive pressure to the top of the column to pack the bed firmly and drain the excess solvent until the solvent level is just at the top of the silica bed. Crucially, do not let the silica bed run dry. [2] f. Add a protective layer of sand (~1 cm) on top of the packed silica bed.
-
Prepare the Sample (Dry Loading Recommended): a. Dissolve the crude material in a minimal amount of a volatile solvent like dichloromethane. b. Add a small amount of silica gel (approximately 2-3 times the mass of the crude material) to this solution. c. Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This powder is your crude sample adsorbed onto silica. d. Carefully add this powder to the top of the packed column, on top of the sand layer.
Phase 3: Execution of Flash Column Chromatography
Protocol:
-
Load the Column: After adding the dry-loaded sample, carefully fill the column with the mobile phase.
-
Begin Elution: Open the stopcock and apply gentle positive pressure to the top of the column to initiate solvent flow. The goal is a flow rate that causes the solvent level to drop by about 2 inches per minute.
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or a fraction collector as soon as it starts to drip from the column.
-
Monitor Elution: Continuously monitor the progress of the separation by spotting collected fractions onto a TLC plate. A good practice is to spot every other fraction. Develop the TLC plate in the mobile phase to track the elution of your product.
Phase 4: Analysis and Product Isolation
Protocol:
-
Identify Pure Fractions: After developing the monitoring TLC plates, visualize them under UV light. Identify all fractions that contain only the spot corresponding to your pure product (at the target Rf).
-
Combine and Concentrate: Combine the identified pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum along with the hexanes and ethyl acetate.
-
Final Drying and Yield Calculation: Place the flask under high vacuum for at least 30 minutes to remove any residual solvent. Weigh the flask to determine the mass of the purified this compound and calculate the final yield.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing Persists | 1. Insufficient triethylamine. 2. Highly acidic impurities in crude material. | 1. Increase TEA concentration to 1.5%. 2. Pre-treat crude material by filtering through a small plug of basic alumina or Celite® before loading. |
| Poor Separation (Overlapping Spots) | 1. Incorrect mobile phase polarity. 2. Column was overloaded with sample. | 1. Re-develop TLC with a less polar eluent (e.g., move from 7:3 to 8:2 or 9:1 Hexanes:EtOAc). 2. Use a larger column with more silica gel for the amount of sample. |
| Low or No Recovery | 1. Compound is irreversibly stuck to the column (no TEA used). 2. Compound is unstable on silica.[5] | 1. Ensure TEA is present in the eluent. 2. Perform a 2D TLC test to check for stability.[5] If unstable, switch to a more inert stationary phase like neutral alumina. |
| Cracks in Silica Bed | 1. Column ran dry during packing or running. 2. Poorly packed slurry. | This column is compromised and will give poor separation. Repack a new column, ensuring the silica bed is always submerged in solvent. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hexanes, ethyl acetate, and dichloromethane are flammable and volatile. Keep away from ignition sources.
-
Chlorinated organic compounds should be handled with care. Consult the Safety Data Sheet (SDS) for this compound and related compounds.[6][7]
-
Dispose of all chemical waste according to institutional guidelines.
References
- ResearchGate. (2019). How to choose the best solution for column chromatography?
- PubChem, National Institutes of Health. 2-Chloro-5-methoxypyridine.
- PubChem, National Institutes of Health. 2-Chloro-5-(chloromethyl)pyridine.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
- IIP Series. (2024). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Referenced in[2])
- BUCHI Corporation. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. iipseries.org [iipseries.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Chloro-5-(methoxymethyl)pyridine
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the quantitative analysis of 2-Chloro-5-(methoxymethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The accurate quantification of this molecule is critical for process optimization, quality control, and regulatory compliance. This document outlines three robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Each protocol is presented with an in-depth explanation of the experimental choices, validation parameters based on the International Council for Harmonisation (ICH) guidelines, and visual workflows to aid in implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and accurate analytical methods for this compound.
Introduction: The Analytical Imperative for this compound
This compound is a substituted pyridine derivative whose purity and concentration are critical parameters in multi-step synthetic processes. The presence of impurities, including starting materials, by-products, or degradants, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product. Therefore, robust and validated analytical methods are essential for monitoring reaction progress, ensuring the quality of isolated intermediates, and for release testing of the final product.
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. This guide provides protocols for three complementary techniques that cover a wide range of analytical needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the routine quantification of this compound, particularly for assay and purity determinations where concentration levels are relatively high. The method's principle lies in the separation of the analyte from other components in a sample mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using a UV spectrophotometer.
Rationale for Methodological Choices
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is selected due to its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar organic molecules, including pyridine derivatives.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. The organic modifier (acetonitrile) content is optimized to achieve adequate retention and separation. The addition of a buffer, such as phosphate buffer, can be beneficial for improving peak shape and reproducibility, especially if acidic or basic impurities are present.
-
Detection Wavelength: Pyridine and its derivatives exhibit strong UV absorbance. A wavelength of approximately 254 nm is a good starting point for detection, as it is a common output for low-pressure mercury lamps in UV detectors and often provides good sensitivity for aromatic compounds.[1] A full UV scan of this compound is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Experimental Protocol: HPLC-UV
Objective: To determine the purity and assay of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 30-70% B; 15-20 min, 70% B; 20-21 min, 70-30% B; 21-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined from UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution five times to assess system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution in duplicate.
-
Calculate the assay and purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
Visualization of HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the detection and quantification of trace levels of this compound, particularly in complex matrices such as biological samples or for identifying genotoxic impurities, LC-MS/MS is the method of choice. This technique offers superior sensitivity and selectivity by combining the separation power of liquid chromatography with the mass filtering capabilities of a tandem mass spectrometer.
Rationale for Methodological Choices
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation in the source and preserving the molecular ion. A positive ionization mode is generally preferred for pyridine compounds due to the basicity of the nitrogen atom, which readily accepts a proton.
-
Mass Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, significantly reducing background noise.
-
Chromatography: The HPLC conditions are similar to the UV method, but the mobile phase must be compatible with MS detection, meaning non-volatile buffers like phosphate must be replaced with volatile alternatives like ammonium formate or formic acid.
Experimental Protocol: LC-MS/MS
Objective: To quantify trace levels of this compound.
Instrumentation:
-
LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic and MS Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte retention and separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by infusion of a standard solution |
| Precursor Ion (Q1) | [M+H]+ (e.g., m/z 158.0) |
| Product Ion (Q3) | Major fragment ion |
| Collision Energy | To be optimized |
Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Prepare as in the HPLC-UV method.
-
Working Standard Solutions: Perform serial dilutions of the stock standard solution with the sample diluent to prepare a calibration curve covering the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation: May involve dilution, protein precipitation (for biological samples), or solid-phase extraction (SPE) to remove matrix interferences.
Procedure:
-
Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions and collision energy.
-
Equilibrate the LC-MS/MS system with the initial mobile phase composition.
-
Inject the calibration standards to establish the linearity of the method.
-
Inject the prepared samples.
-
Quantify the analyte in the samples using the calibration curve.
Visualization of LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying and quantifying residual solvents or volatile impurities in this compound samples. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column, followed by detection with a mass spectrometer.
Rationale for Methodological Choices
-
Stationary Phase: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good general-purpose choice for separating a wide range of organic compounds.
-
Injection: Splitless injection is often preferred for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.
-
Ionization: Electron Ionization (EI) is a hard ionization technique that generates reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be used for compound identification by comparison to spectral libraries (e.g., NIST).
-
Detection: The mass spectrometer can be operated in full scan mode to identify unknown impurities or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph (GC) with a capillary column, autosampler, and coupled to a Mass Spectrometer (MS).
Chromatographic and MS Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 (for full scan) |
| Solvent Delay | 3 min |
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound and any known impurities in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Sample Solution: Dissolve a known amount of the sample in the chosen solvent.
Procedure:
-
Equilibrate the GC-MS system.
-
Inject a blank (solvent) to check for system cleanliness.
-
Inject the standard solution to determine retention times and mass spectra of the analytes.
-
Inject the sample solution.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of standards.
-
Quantify the analytes using an internal or external standard method.
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[2][3][4] The validation should be performed in accordance with ICH Q2(R2) guidelines.[2][3][4] The key validation parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | The ability of the method to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity. | Assay: 80-120% of test concentration. Purity: Reporting level to 120% of impurity specification. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for assay. |
| Precision | The degree of agreement among individual test results. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results from minor changes in parameters. |
Conclusion
The analytical methods presented in this guide provide a comprehensive framework for the quantification of this compound. The choice between HPLC-UV, LC-MS/MS, and GC-MS will depend on the specific analytical challenge at hand. HPLC-UV is a robust method for routine quality control, while LC-MS/MS offers unparalleled sensitivity for trace analysis, and GC-MS is ideal for the analysis of volatile impurities. It is imperative that any method chosen is subjected to a thorough validation to ensure the generation of reliable and accurate data, thereby guaranteeing the quality and consistency of the final product.
References
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. (2022). [Link]
- A suggested standard for validation of LC-MS/MS based analytical series in diagnostic labor
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- Steps for HPLC Method Valid
- GC Method Validation For Impurities Analysis. Dr. Pramod Kumar Pandey. (2025). [Link]
- UV-spectrum of pyridine.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central. [Link]
- Validation of Analytical Procedures Q2(R2).
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-5-(methoxymethyl)pyridine
Introduction: The Strategic Value of 2-Chloro-5-(methoxymethyl)pyridine in Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged structure in a vast array of biologically active molecules. Among the myriad of functionalized pyridines, this compound emerges as a particularly valuable and versatile building block.
The chlorine atom at the 2-position, activated by the electron-deficient nature of the pyridine ring, serves as a reactive handle for a suite of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a diverse range of molecular fragments, including aryl, heteroaryl, alkyl, amino, and alkynyl groups. The methoxymethyl substituent at the 5-position, while seemingly simple, offers a crucial point of modulation. It is electronically neutral and provides a site for potential further functionalization or can serve to enhance solubility and influence the pharmacokinetic profile of the final compound.
However, the successful implementation of cross-coupling reactions on chloropyridines is not without its challenges. Compared to their bromo and iodo counterparts, chloroarenes are notoriously less reactive, requiring more sophisticated and active catalyst systems to achieve efficient transformation. Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving this compound. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering detailed, field-proven protocols and insights to empower you to navigate the complexities of these powerful synthetic transformations with confidence and precision. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1] For a substrate like this compound, this reaction is the premier method for introducing aryl and heteroaryl substituents at the 2-position.
Causality-Driven Catalyst and Condition Selection
The primary hurdle in the Suzuki coupling of a chloropyridine is the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step. To overcome this, highly active catalyst systems are required.
-
Palladium Precursor: While numerous Pd(0) and Pd(II) sources can be effective, Pd(OAc)₂ and Pd₂(dba)₃ are common and reliable choices. They are readily reduced in situ to the active Pd(0) species.
-
Ligand Selection: This is the most critical parameter. For unactivated aryl chlorides, traditional ligands like PPh₃ are generally ineffective. The breakthrough in this area came with the development of bulky, electron-rich phosphine ligands by the Buchwald group (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[2][3] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The steric bulk also facilitates the final reductive elimination step. For the coupling of this compound, a biarylphosphine ligand such as SPhos or XPhos is a highly recommended starting point.
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation.[1] For chloropyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ or Na₂CO₃. The choice of solvent is also crucial; ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are commonly employed. The water can aid in dissolving the base and facilitate the transmetalation step.
Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with various aryl- and heteroarylboronic acids, adapted from established procedures for challenging chloropyridine substrates.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos. Then, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final reaction concentration should be approximately 0.1–0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80–110 °C. Stir the mixture vigorously for 4–24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-(methoxymethyl)pyridine.
| Coupling Partner (Analogous) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 85-95 (Est.) | [2][3] |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Toluene | 110 | 90-98 (Est.) | [2] |
| 3-Thienylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 75-85 (Est.) | [2] |
Note: The yields are estimated based on reactions with structurally similar chloropyridine substrates due to the limited availability of specific data for this compound.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C–N bonds from aryl halides and amines.[4][5] For this compound, this reaction is the key to accessing a diverse range of N-substituted 2-aminopyridine derivatives, which are prevalent motifs in medicinal chemistry.
Causality-Driven Catalyst and Condition Selection
Similar to the Suzuki coupling, the oxidative addition of the C-Cl bond is the most challenging step. The choice of ligand is therefore paramount for achieving high reactivity.
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are standard and effective choices.
-
Ligand Selection: The amination of chloropyridines is particularly demanding.[6] While first-generation ligands like BINAP can be effective for aryl bromides, they are often sluggish for chlorides. The development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and Josiphos-type ligands has been critical for the successful amination of these challenging substrates.[6][7] These ligands accelerate both the oxidative addition and the C–N bond-forming reductive elimination steps.
-
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex). Sodium tert-butoxide (NaOtBu) is the most commonly used base for these reactions. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu) can also be effective. Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.
Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a reliable starting point for the amination of this compound, leveraging modern catalyst systems known to be effective for chloropyridine substrates.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
RuPhos or XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube or vial with a magnetic stir bar with Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Reagent Addition: Add this compound and the amine. If the amine is a liquid, it can be added via syringe. If it is a solid, add it along with the other solids.
-
Solvent Addition: Add the anhydrous solvent (toluene or 1,4-dioxane) to achieve a concentration of 0.1–0.5 M.
-
Inert Atmosphere: Seal the vessel, remove it from the glovebox, and place it under a positive pressure of an inert gas.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 80–110 °C for 4–24 hours, with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water. Dilute with an organic solvent like ethyl acetate or dichloromethane and separate the layers. Wash the organic layer with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
| Amine (Analogous) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 90-99 (Est.) | [6] |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 110 | 85-95 (Est.) | [6] |
| n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.5) | Dioxane | 100 | 80-90 (Est.) | [6] |
Note: The yields are estimated based on reactions with structurally similar chloropyridine substrates due to the limited availability of specific data for this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction provides a direct route to 2-alkynyl-5-(methoxymethyl)pyridines, which are valuable intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems.
Causality-Driven Catalyst and Condition Selection
The classical Sonogashira coupling employs a dual catalyst system of palladium and copper(I).
-
Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient, especially when coupling with aryl bromides or iodides. For the less reactive this compound, these may still work, but more active systems might be required for optimal results.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. A significant drawback of the copper co-catalyst is the potential for Glaser coupling, a side reaction that leads to the homocoupling of the terminal alkyne.
-
Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used in stoichiometric or solvent quantities. The base serves to deprotonate the terminal alkyne and to neutralize the HX byproduct.
-
Copper-Free Conditions: To avoid the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed. These methods often require a more robust palladium/ligand system and a stronger base to facilitate the direct reaction of the alkyne with the palladium center.
Visualizing the Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a standard procedure for the Sonogashira coupling of a heteroaryl chloride.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous and degassed THF or DMF
Procedure:
-
Reaction Setup: To a Schlenk flask containing a stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent, followed by the base (Et₃N or DIPEA) and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50–80 °C. The reaction is often rapid but can be monitored for completion by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash the organic solution with saturated aqueous NH₄Cl and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Alkyne | Pd Catalyst (mol%) | Cu(I) (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | Et₃N (2.0) | THF | 60 | 75-85 (Est.) | [8][9] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (2.5) | DIPEA (3.0) | DMF | 80 | 70-80 (Est.) | [8] |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (1.0) | Et₃N (2.0) | Toluene | 70 | 80-90 (Est.) | [9] |
Note: The yields are estimated based on general procedures for Sonogashira couplings of heteroaryl chlorides.
Heck Coupling: Vinylation of the Pyridine Ring
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene to form a substituted alkene.[10][11] This reaction allows for the introduction of vinyl groups at the 2-position of this compound, creating valuable olefinic products that can be further elaborated.
Causality-Driven Catalyst and Condition Selection
-
Catalyst System: The classic Heck conditions often involve Pd(OAc)₂ as the catalyst precursor. For less reactive aryl chlorides, phosphine ligands are typically required. Triarylphosphines like P(o-tol)₃ or PPh₃ are commonly used. More modern systems may employ palladacycles or NHC ligands for higher activity.
-
Base: A base is necessary to neutralize the HX formed during the reaction and to regenerate the Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ or NaOAc are frequently used.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typical choices for the Heck reaction.
Visualizing the Catalytic Cycle: Heck Reaction
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Detailed Experimental Protocol: Heck Coupling
This protocol is a general procedure for the Heck coupling of an aryl chloride.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF or NMP
Procedure:
-
Reaction Setup: In a sealed tube or microwave vial, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reagent Addition: Add the anhydrous solvent, the alkene, and triethylamine.
-
Reaction: Seal the vessel and heat to 100–140 °C for 12–48 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 120 | 60-75 (Est.) | [10][11] |
| n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | NMP | 140 | 65-80 (Est.) | [10] |
| Cyclohexene | Pd(OAc)₂ (3) | - | Et₃N (2.0) | DMF | 130 | 50-65 (Est.) | [11] |
Note: The yields are estimated based on general procedures for Heck couplings of heteroaryl chlorides.
Stille Coupling: Utilizing Organostannanes
The Stille reaction couples an organohalide with an organostannane (organotin) reagent, catalyzed by palladium.[6][12] While the toxicity of tin reagents has led to a decline in its use in favor of the Suzuki coupling, the Stille reaction remains a powerful tool due to the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups.
Causality-Driven Catalyst and Condition Selection
-
Catalyst System: Pd(PPh₃)₄ is a classic and often effective catalyst for Stille couplings. PdCl₂(PPh₃)₂ or Pd₂(dba)₃ in combination with phosphine ligands can also be used.
-
Additives: In couplings involving less reactive chlorides, additives such as copper(I) salts (e.g., CuI) or lithium chloride (LiCl) can accelerate the transmetalation step.
-
Solvent: Aprotic solvents like THF, toluene, or DMF are commonly used.
Visualizing the Catalytic Cycle: Stille Coupling
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Detailed Experimental Protocol: Stille Coupling
This is a general protocol for the Stille coupling of an aryl chloride.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous and degassed toluene or DMF
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄.
-
Reaction: Heat the reaction mixture to 80–110 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, the reaction mixture can be filtered through a plug of silica gel. The removal of tin byproducts can be challenging. A common method is to treat the crude mixture with a saturated aqueous solution of KF, which precipitates the tin fluoride salts.
-
Purification: After removal of tin residues, concentrate the organic phase and purify the product by column chromatography.
| Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Tributyl(vinyl)tin | Pd(PPh₃)₄ (3) | CuI (10 mol%) | THF | 80 | 70-85 (Est.) |[12][13] | | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) / PPh₃ (8) | - | Toluene | 110 | 65-80 (Est.) |[6] | | Tributyl(2-thienyl)tin | Pd(PPh₃)₄ (5) | LiCl (3 equiv) | Dioxane | 100 | 70-85 (Est.) |[12] |
Note: The yields are estimated based on general procedures for Stille couplings of heteroaryl chlorides.
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
This compound is a valuable building block for the synthesis of a wide range of functionalized pyridine derivatives. While its reduced reactivity compared to bromo- or iodo-pyridines necessitates the use of modern, highly active palladium catalyst systems, the cross-coupling reactions discussed herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille—provide a powerful and versatile toolkit for its elaboration. The key to success lies in the rational selection of the ligand, base, and reaction conditions to overcome the challenge of C-Cl bond activation. As catalyst technology continues to advance, we can anticipate the development of even more efficient and milder protocols for the coupling of this and other challenging heteroaryl chlorides, further expanding their utility in the rapid generation of molecular complexity.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons. [Link]
- ChemExpress. (n.d.). This compound.
- Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cas 1016534-59-0|| where to buy this compound [chemenu.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 10. arctomsci.com [arctomsci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-5-(methoxymethyl)pyridine for Biological Screening
Introduction: Strategic Derivatization of a Privileged Heterocycle
2-Chloro-5-(methoxymethyl)pyridine stands as a versatile and valuable building block in the lexicon of medicinal chemistry. Its structure, featuring a reactive chloro-substituent at the electron-deficient C2 position and a methoxymethyl group at C5, offers a strategic platform for the synthesis of diverse compound libraries destined for biological screening. The pyridine core is a well-established "privileged scaffold," found in numerous approved drugs and bioactive molecules, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] Derivatization at the C2 position allows for the introduction of a wide array of chemical functionalities, profoundly influencing the molecule's steric and electronic properties, and thereby its potential biological activity.
This guide provides a comprehensive technical overview and detailed, field-proven protocols for the derivatization of this compound. We will explore four principal synthetic avenues: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr). Each section will not only detail the "how" but also the critical "why" behind experimental choices, empowering researchers to rationally design and execute their synthetic strategies. Furthermore, we will present standardized protocols for the initial biological evaluation of these newly synthesized derivatives, focusing on antimicrobial and protein kinase inhibitor screening, two areas where pyridine derivatives have shown significant promise.[3][4]
Safety & Handling of this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound (CAS No. 1016534-59-0) is a hazardous substance.
Core Hazards:
-
Acute Toxicity: Harmful if swallowed.[5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Part 1: Synthetic Derivatization Strategies
The reactivity of the C-Cl bond in this compound is modulated by the electron-withdrawing nature of the pyridine nitrogen, making it susceptible to both palladium-catalyzed cross-coupling and nucleophilic attack. The choice of reaction pathway depends on the desired final functionality.
Caption: Key derivatization pathways for this compound.
Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds
Scientific Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] For chloropyridines, which are less reactive than their bromo or iodo counterparts, the selection of a highly active catalyst system is paramount. The challenge lies in facilitating the oxidative addition of the robust C-Cl bond to the Pd(0) center, which is often the rate-limiting step.[7] The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or RuPhos) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands stabilize the monomeric Pd(0) species and promote the oxidative addition step, leading to efficient coupling.[8]
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is adapted from established methods for the coupling of 2-chloropyridines.[6][9]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
K₃PO₄ (Potassium phosphate) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed), 5 mL
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
-
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add 5 mL of the degassed 1,4-dioxane/water mixture via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-(methoxymethyl)pyridine.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes the challenging oxidative addition of the C-Cl bond.[8] |
| Base | K₃PO₄ | A moderately strong base effective in promoting the transmetalation step without causing substrate degradation. |
| Solvent | Dioxane/H₂O (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Water is known to accelerate the catalytic cycle. |
| Temperature | 100 °C | Elevated temperature is required to overcome the activation energy for the oxidative addition of the less reactive chloropyridine.[6] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
Scientific Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general method for palladium-catalyzed C-N bond formation.[10][11] Similar to the Suzuki coupling, the reaction with aryl chlorides requires a highly active catalyst. The catalytic cycle involves oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to furnish the product.[1] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine, which is necessary for the formation of the key palladium-amido intermediate.[8]
Protocol 2: Buchwald-Hartwig Amination with Primary/Secondary Amines
This protocol is based on general procedures for the amination of chloropyridines.[8][12]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 mmol, 3 mol%)
-
NaOtBu (Sodium tert-butoxide) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL, degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Step-by-Step Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the anhydrous, degassed toluene.
-
Finally, add the amine via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / RuPhos | RuPhos is a highly effective bulky biarylphosphine ligand for activating C-Cl bonds in Buchwald-Hartwig reactions.[8] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine, facilitating the formation of the Pd-amido complex. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for high-temperature reactions under inert conditions. |
| Atmosphere | Inert (Ar or N₂) | The Pd(0) catalyst is sensitive to oxygen and must be protected to maintain its catalytic activity.[8] |
Sonogashira Coupling: Introducing Alkynyl Moieties
Scientific Rationale: The Sonogashira reaction provides a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[13] The reaction uniquely employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.[5][14] The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. For less reactive aryl chlorides, higher temperatures and carefully chosen ligands are often necessary to achieve good yields.[4]
Protocol 3: Sonogashira Coupling with Terminal Alkynes
This protocol is adapted from standard Sonogashira conditions for heteroaryl chlorides.[4][5]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II)) (0.03 mmol, 3 mol%)
-
CuI (Copper(I) iodide) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), 5 mL
-
Anhydrous Tetrahydrofuran (THF), 5 mL (optional co-solvent)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent (Et₃N or a mixture of THF/DIPA). The amine serves as both the base and solvent.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at 60-80 °C. Monitor progress by TLC or LC-MS. Reactions are typically complete in 4-16 hours.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A classic dual-catalyst system. Pd activates the C-Cl bond, while Cu(I) forms the reactive copper acetylide intermediate.[5] |
| Base/Solvent | Et₃N or DIPA | The amine base neutralizes the HX byproduct and facilitates the deprotonation of the terminal alkyne. |
| Temperature | 60-80 °C | Moderate heating is typically sufficient, but may need to be increased for particularly unreactive substrates. |
Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale: The C2 position of the pyridine ring is electron-deficient due to the inductive effect of the ring nitrogen, making it susceptible to direct attack by strong nucleophiles. This SNAr pathway offers a metal-free alternative for introducing heteroatom nucleophiles. The reaction proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex.[15][16] The stability of this intermediate, which is enhanced by the ability of the electronegative nitrogen atom to delocalize the negative charge, is key to the reaction's success. This method is particularly effective for strong nucleophiles like alkoxides and thiolates.
Protocol 4: SNAr with Phenols (O-Arylation)
This protocol is based on general procedures for SNAr reactions on activated chloropyridines.[15]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenol or substituted phenol (1.1 mmol, 1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF), 5 mL
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Step-by-Step Procedure:
-
To a dry, inert-atmosphere flask, add the phenol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of this compound in a small amount of anhydrous DMF to the phenoxide solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Reagent | NaH | A strong, non-nucleophilic base used to deprotonate the phenol, generating the highly nucleophilic phenoxide in situ. |
| Solvent | DMF | A polar aprotic solvent that effectively solvates the cation (Na⁺) and accelerates SNAr reactions. |
| Temperature | 80-100 °C | Heating is required to overcome the energy barrier associated with the disruption of aromaticity in the Meisenheimer complex. |
Part 2: Protocols for Biological Screening
The newly synthesized library of 2-substituted-5-(methoxymethyl)pyridine derivatives can be subjected to a variety of biological assays. Here, we provide protocols for two common primary screens: an in vitro kinase inhibition assay and an antimicrobial minimum inhibitory concentration (MIC) assay.
Caption: General workflow for the biological screening of a new compound library.
In Vitro Kinase Inhibition Assay (High-Throughput Screen)
Scientific Rationale: Protein kinases are a major class of drug targets, particularly in oncology and immunology.[3] Many kinase inhibitors are heterocyclic compounds that compete with ATP for binding in the enzyme's active site.[4] This protocol describes a generic, luminescence-based assay (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.[17]
Protocol 5: In Vitro Kinase Inhibition Assay
This is a representative protocol for a primary screen at a single compound concentration.[18]
-
Materials:
-
384-well assay plates (low-volume, white)
-
Target kinase enzyme
-
Kinase-specific peptide substrate
-
ATP (at Km concentration for the target kinase)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Multichannel pipettes or robotic liquid handlers
-
Plate reader capable of luminescence detection
-
-
Step-by-Step Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer ~50 nL of test compounds, positive control, and negative control (DMSO) to the wells of a 384-well plate. A typical primary screen concentration is 10 µM.
-
Enzyme Addition: Add 5 µL of the target kinase, diluted to its optimal concentration in kinase assay buffer, to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at its predetermined Kₘ concentration) in assay buffer.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature (or 30°C).
-
Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (100% inhibition) and negative (0% inhibition) controls. Compounds showing significant inhibition (e.g., >50%) are identified as "hits" for further dose-response analysis to determine their IC₅₀ value.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Scientific Rationale: The MIC is the gold standard for measuring the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after a defined incubation period.[10][13] The broth microdilution method is a widely used, high-throughput technique to determine MIC values for a large number of compounds against various bacterial or fungal strains.[19]
Protocol 6: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][20]
-
Materials:
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
-
Incubator
-
-
Step-by-Step Procedure:
-
Inoculum Preparation: a. Pick a single colony of the microorganism from an agar plate and inoculate it into broth. Incubate overnight at 37°C. b. Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of a 2x concentrated stock of your test compound to the first column, resulting in a 1:1 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column. This creates a plate with serially diluted compounds.
-
Inoculation: Transfer 100 µL of the final bacterial inoculum into each well of the compound dilution plate. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the inoculum (no compound).
-
Sterility Control: A well containing only broth (no compound, no inoculum).
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
-
Conclusion
The derivatization of this compound via modern synthetic methodologies provides a robust and efficient route to novel chemical entities with significant potential for biological activity. The protocols outlined in this guide for Suzuki, Buchwald-Hartwig, Sonogashira, and SNAr reactions offer a solid foundation for the creation of diverse compound libraries. By coupling these synthetic efforts with systematic biological screening, such as the kinase and antimicrobial assays described, researchers can effectively navigate the early stages of the drug discovery process, identifying promising lead compounds for further development. The key to success lies in the rational selection of reaction conditions and a thorough understanding of the underlying chemical principles.
References
- Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
- NROChemistry. (n.d.). Sonogashira Coupling. Organic Chemistry Resources.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. MIS.
- BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- Knape, M. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Molecules.
- Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Carrow, B. P., & Nozaki, K. (2014). Suzuki–Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate.
- Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. Google Patents.
- Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
- Google Patents. (2016). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Google Patents.
- Google Patents. (1948). US2456379A - 2-amino-5-methyl pyridine and process of making it. Google Patents.
- Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH.
- Uličná, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts.
- Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
- Fors, B. P., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
- Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
- Mistry, A., et al. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- Stevens, E. (2019). Nucleophilic aromatic substitutions (NAS). YouTube.
- The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Organic Letters.
- Penfold, N. J., & Procter, D. J. (2020). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education.
- Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Organic Polymer Materials.
- Al-Tel, T. H. (2012). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- Google Patents. (1992). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents.
- Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Google Patents. (2018). CN104529881B - 2-chloro-5-ethyl pyridine preparation method. Google Patents.
- O’Neill, M. J., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Google Patents. (2012). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine. Google Patents.
- Google Patents. (1985). EP0149604A1 - Preparation of 2-chloro-5-trichloromethyl pyridine from lower chlorinated beta-picolines. Google Patents.
- LibreTexts Chemistry. (2021). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. LibreTexts.
Sources
- 1. rsc.org [rsc.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
Application Notes and Protocols: The Strategic Role of 2-Chloro-5-(methoxymethyl)pyridine in Neonicotinoid Synthesis
Abstract: This document provides a comprehensive technical guide for researchers and chemical development professionals on the utilization of 2-Chloro-5-(methoxymethyl)pyridine in the synthesis of agrochemicals. We will demonstrate that while this compound is a valuable precursor, its primary strategic importance lies in its conversion to the pivotal intermediate, 2-Chloro-5-(chloromethyl)pyridine (CCMP). It is CCMP that serves as the direct building block for a significant class of neonicotinoid insecticides. This guide elucidates the mechanistic rationale, provides detailed, field-proven protocols for the conversion of the precursor to CCMP, and subsequently details the synthesis of the widely-used insecticides Imidacloprid and Acetamiprid. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Chloropyridinyl Methyl Scaffold in Modern Agrochemicals
The pyridine ring is a foundational scaffold in a vast array of industrial and pharmaceutical compounds.[1][2] In agrochemical science, the 6-chloro-3-pyridinyl methyl moiety is the cornerstone of the neonicotinoid class of insecticides, which includes commercially significant products like Imidacloprid and Acetamiprid.[3][4] These compounds function as potent agonists of insect nicotinic acetylcholine receptors, leading to paralysis and death, and are crucial for modern crop protection.[5]
The efficiency and cost-effectiveness of synthesizing these complex molecules hinge on the availability of versatile intermediates. 2-Chloro-5-(chloromethyl)pyridine (CCMP) is arguably one of the most critical of these intermediates.[3][6] The user-specified topic, this compound, is a direct precursor to CCMP. Its conversion involves a targeted chlorination that replaces both the methoxy group on the pyridine ring and the methoxy group on the side chain. Understanding this initial conversion is the first step in leveraging this chemical family for large-scale agrochemical production.
Synthesis of the Key Intermediate: 2-Chloro-5-(chloromethyl)pyridine (CCMP)
The transformation of 2-alkoxy-5-alkoxymethyl-pyridines, such as 2-methoxy-5-methoxymethyl-pyridine, into 2-chloro-5-chloromethyl-pyridine is a non-trivial step that offers significant advantages over other synthetic routes.[7][8] Traditional methods often involve multi-step processes with expensive or hazardous reagents.[7] The direct chlorination of the dual-alkoxy precursor provides a more streamlined pathway.
Mechanistic Rationale & Experimental Causality
The core of this conversion is the substitution of two relatively stable alkoxy groups with chlorine atoms. This requires a potent chlorinating agent capable of activating both the aromatic ether and the benzylic-type ether. A mixture of phosphorus(V) chloride (PCl₅) and phosphorus oxychloride (POCl₃) is particularly effective.
-
Causality of Reagent Choice: The use of PCl₅/POCl₃ is crucial. Simpler conditions, such as POCl₃ alone without a catalyst or co-reagent like dimethylformamide (the basis of Vilsmeier-Haack conditions), are known to be ineffective for converting 2-methoxypyridine to 2-chloropyridine.[8][9] The combination of PCl₅ and POCl₃ provides the necessary reactivity to achieve the double chlorination in good yield, avoiding the large amounts of waste generated by traditional Vilsmeier-Haack reactions.[7][8]
-
Process Control: The reaction is exothermic and requires careful temperature management, typically initiated under cooling with an ice bath, followed by a period at reflux to drive the reaction to completion.[9] The work-up procedure involving neutralization with a base is essential to quench any remaining acidic phosphorus reagents and allow for the extraction of the organic product.
Caption: Workflow for the synthesis of CCMP.
Protocol 1: Chlorination of 2-Methoxy-5-methoxymethyl-pyridine
This protocol is adapted from the process described in European Patent EP0393453B1.[9]
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Methoxy-5-methoxymethyl-pyridine | 153.18 | 5.1 g | 33.3 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.1 g | 33.3 | Chlorinating Agent |
| Phosphorus(V) Chloride (PCl₅) | 208.24 | 14.0 g | 67.2 | Chlorinating Agent |
| Ice Bath | - | As needed | - | Temperature Control |
| 2N Sodium Hydroxide (NaOH) | 40.00 | As needed | - | Neutralizing Agent |
| Ethyl Acetate | 88.11 | As needed | - | Extraction Solvent |
| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped for reflux and stirring, first add phosphorus oxychloride (5.1 g). To this, add phosphorus(V) chloride (14.0 g).
-
Substrate Addition: Cool the flask in an ice bath. Slowly add 2-methoxy-5-methoxymethyl-pyridine (5.1 g) to the mixture in portions to control the initial exothermic reaction.
-
Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours.
-
Work-up & Isolation: After 3 hours, cool the mixture and concentrate it under a vacuum to remove excess POCl₃.
-
Quenching: Carefully dilute the residue with ice water. Neutralize the acidic solution with 2N sodium hydroxide until the pH is approximately 7.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate.
-
Purification: Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and remove the solvent by distillation under a water jet vacuum. The resulting yellow liquid is 2-chloro-5-chloromethyl-pyridine.
-
Analysis: The expected yield is approximately 45% of the theoretical maximum.[9]
Application in Neonicotinoid Synthesis: Imidacloprid
Imidacloprid is a systemic insecticide widely used for pest control in agriculture. Its synthesis is a prime application of CCMP, involving a nucleophilic substitution reaction with 2-nitroiminoimidazolidine.
Synthetic Strategy
The synthesis hinges on the reaction between the electrophilic chloromethyl group of CCMP and the nucleophilic amine of 2-nitroiminoimidazolidine.
-
Causality of Reaction Conditions: The reaction is typically carried out in the presence of a base, such as an alkali carbonate (e.g., K₂CO₃), which acts as a proton scavenger for the HCl generated during the condensation.[10][11] An organic solvent like acetonitrile is used to dissolve the reactants.[12] A key process optimization involves the gradual addition of a stoichiometric amount of CCMP to the mixture of 2-nitroiminoimidazolidine and base under reflux. This controlled addition is critical to prevent the formation of by-products and maximize the yield of the desired monosubstituted product.[10]
Caption: Synthesis pathway of Imidacloprid from CCMP.
Protocol 2: Synthesis of Imidacloprid
This protocol is based on the process described in U.S. Patent 6,307,053 B1.[10]
Table 2: Reagents and Materials for Protocol 2
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Nitroiminoimidazolidine | 129.10 | 7.8 g | 60.0 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.1 g | 87.5 | Base |
| 2-Chloro-5-chloromethylpyridine (CCMP) | 162.02 | 8.1 g | 50.0 | Electrophile |
| Acetonitrile | 41.05 | 100 mL (60+40) | - | Solvent |
Step-by-Step Methodology:
-
Initial Setup: In a reflux flask, combine 2-nitroiminoimidazolidine (7.8 g), potassium carbonate (12.1 g), and 60 mL of acetonitrile.
-
Heating: Heat the mixture to a temperature sufficient to achieve reflux.
-
Controlled Addition: Dissolve CCMP (8.1 g) in 40 mL of acetonitrile. Add this solution dropwise and continuously to the refluxing mixture over a period of 0.5 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 5 hours.[12]
-
Isolation: Cool the reaction mixture and filter to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Purification: Wash the filter cake with fresh acetonitrile and combine the filtrates. Concentrate the filtrate by evaporation to precipitate the crude product. The product can be further purified by recrystallization.
Application in Neonicotinoid Synthesis: Acetamiprid
Acetamiprid is another major neonicotinoid insecticide effective against a broad range of pests. Its synthesis from CCMP typically involves a two-step process.
Synthetic Strategy
The first step is a nucleophilic substitution of the chloromethyl group on CCMP with methylamine to produce the intermediate, N-(6-chloro-3-pyridylmethyl)methylamine.[13] This intermediate is then condensed with an N-cyanoimidate, such as ethyl N-cyanoethanimideate, to form the final Acetamiprid product.[14][15]
-
Causality of Reaction Conditions: The initial amination is often performed with an aqueous solution of methylamine at a moderately elevated temperature (e.g., 60°C) to ensure a sufficient reaction rate.[13] The second step, the condensation, is carried out in an alcohol solvent like ethanol at reflux. The reaction involves the displacement of the ethoxy group from the imidate by the secondary amine of the pyridine intermediate.
Caption: Two-step synthesis pathway of Acetamiprid from CCMP.
Protocol 3: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine
This protocol is adapted from Chinese Patent CN106187868A.[13]
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, add CCMP (162 g).
-
Amine Addition: Under stirring, slowly add a 40% aqueous solution of methylamine (93 g). The molar ratio of CCMP to methylamine should be approximately 1:1.2.
-
Reaction: After the addition is complete, heat the mixture to 60°C and maintain this temperature for 6 hours.
-
Isolation: After the reaction period, remove the water via reduced-pressure distillation to obtain the crude intermediate, N-(6-chloro-3-pyridylmethyl)methylamine. The expected yield is approximately 95.6% with a purity of 95.8%.[13]
Protocol 4: Synthesis of Acetamiprid
This protocol is a continuation from Protocol 3, based on patent CN106187868A.[13][15]
Table 3: Reagents and Materials for Protocol 4
| Reagent/Material | Quantity | Role |
| N-(6-chloro-3-pyridylmethyl)methylamine | 157.5 g | Starting Material (from Protocol 3) |
| Ethyl N-cyanoethanimideate | 112 g | Reactant |
| Ethanol | 100 g | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a reaction flask, combine N-(6-chloro-3-pyridylmethyl)methylamine (157.5 g) and ethanol (100 g).
-
Condensation: Add ethyl N-cyanoethanimideate (112 g) to the mixture.
-
Heating: Heat the reaction to 65°C and maintain this temperature for 6-7 hours.
-
Isolation: At the end of the reaction, cool the mixture to 0°C.
-
Purification: The product will stratify or precipitate. Filter the solid, wash with saturated brine, and dry to obtain Acetamiprid. The expected yield is approximately 96.6% with a purity of 96.8%.[15]
Conclusion
This compound serves as a valuable starting point in a streamlined synthesis pathway for crucial agrochemical intermediates. Its efficient conversion to 2-Chloro-5-(chloromethyl)pyridine (CCMP) unlocks access to the large-scale production of major neonicotinoid insecticides, including Imidacloprid and Acetamiprid. The protocols detailed herein, grounded in established patent literature, provide a robust framework for researchers in the field. By understanding the causality behind reagent selection and process control, chemists can effectively leverage this pyridine derivative to synthesize high-value crop protection agents. Future research may focus on developing even greener synthesis routes and exploring novel bioactive compounds derived from this versatile chloropyridinyl scaffold.[16][17]
References
- Source: Google Patents (US5329011A)
- Source: Google Patents (CN106699646A)
- Source: Google Patents (CN105924428A)
- Source: Google Patents (CN103787960A)
- Source: Google Patents (US6307053B1)
- Source: Google Patents (CN102174013A)
- Title: Process for the preparation of the insecticide imidacloprid Source: P
- Source: Google Patents (US4612377A)
- Source: Google Patents (US5116993A)
- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL:[Link]
- Source: Google Patents (DE10151695B4)
- Source: Google Patents (CN106187868A)
- Title: Development of novel pyridine-based agrochemicals: A review Source: ResearchG
- Title: Method of producing high purity acetamiprid and crystalline form of...
- Source: Google Patents (EP0393453B1)
- Source: Google Patents (CN102532007A)
- Title: 2-Chloro-5-(chloromethyl)pyridine for Pesticides Navigating Dynamics Comprehensive Analysis and Forecasts 2025-2033 Source: LinkedIn URL:[Link]
- Title: The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE Source: ResearchG
- Title: Pesticide intermediate CCMP/2-Chloro-5-chloromethylpyridine Source: Enge Biotech URL:[Link]
- Title: Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Good Quality Pesticide Intermediate – Pesticide intermediate CCMP/2-Chloro-5-chloromethylpyridine – Enge Biotech | [engebiotech.com]
- 7. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 8. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 9. EP0393453B1 - Process for the preparation of 2-chloro-5-chloromethyl-pyridine and new intermediates - Google Patents [patents.google.com]
- 10. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 11. DE10151695B4 - Process for the preparation of imidacloprid - Google Patents [patents.google.com]
- 12. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]
- 13. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 14. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
- 15. Acetamiprid synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Experimental procedure for the synthesis of 2-Chloro-5-(methoxymethyl)pyridine
An Application Note for the Synthesis of 2-Chloro-5-(methoxymethyl)pyridine
Authored by: A Senior Application Scientist
Introduction
This compound is a key heterocyclic building block in the synthesis of various high-value chemical entities, particularly within the agrochemical and pharmaceutical industries. Its structural motif is found in several neonicotinoid insecticides, a class of compounds known for their high efficacy.[1] The strategic placement of the chloro, methoxymethyl, and pyridine functionalities provides a versatile scaffold for further chemical modification.
This application note provides a detailed, two-step experimental procedure for the synthesis of this compound, commencing from the commercially available starting material, 2-chloro-5-(hydroxymethyl)pyridine. The described protocol is designed for reproducibility and scalability in a standard research laboratory setting. We will delve into the causality behind the procedural choices, ensuring a thorough understanding of the reaction mechanism and safety considerations.
Synthetic Strategy: A Two-Step Approach
The synthesis is logically divided into two distinct steps:
-
Chlorination of the Hydroxymethyl Group: The initial step involves the conversion of the primary alcohol in 2-chloro-5-(hydroxymethyl)pyridine to its corresponding chloride, yielding the critical intermediate 2-chloro-5-(chloromethyl)pyridine (CCMP). Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation.
-
Williamson Ether Synthesis: The second step is a classic Williamson ether synthesis. The synthesized 2-chloro-5-(chloromethyl)pyridine is treated with a nucleophilic methoxide source, typically sodium methoxide in methanol. This reaction proceeds via an SN2 mechanism, where the methoxide ion displaces the chloride on the benzylic-like position to form the desired methoxymethyl ether.
The overall synthetic pathway is illustrated below:
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (Intermediate)
This protocol is adapted from established procedures for the conversion of alcohols to alkyl chlorides.[2] The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.
Experimental Protocol: Step 1
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution to neutralize HCl and SO₂ gases), add 1,2-dichloroethane (50 mL).
-
Reagent Charging: Cool the flask in an ice-water bath to 5-10 °C. Carefully and slowly add thionyl chloride (8.0 mL, 13.0 g, 0.11 mol) to the stirred solvent.
-
Substrate Addition: Dissolve 2-chloro-5-(hydroxymethyl)pyridine (10.0 g, 0.07 mol) in 1,2-dichloroethane (25 mL). Transfer this solution to the dropping funnel and add it dropwise to the thionyl chloride solution over 30 minutes, maintaining the internal temperature below 20 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 90 minutes.
-
Heating: Subsequently, heat the reaction mixture to reflux (approximately 84 °C) and maintain for 4-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up and Isolation:
-
After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Dilute the residue with chloroform (100 mL) and add water (30 mL).
-
Cool the mixture in an ice bath and slowly add solid sodium bicarbonate (NaHCO₃) in small portions with vigorous stirring until gas evolution ceases and the aqueous layer is neutral (pH ~7).
-
Separate the organic layer, wash it with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield 2-chloro-5-(chloromethyl)pyridine as a solid. The product is often a yellow-brown solid and can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.[2]
Part 2: Synthesis of this compound (Final Product)
This step utilizes the highly reactive benzylic-like chloride of the intermediate in a nucleophilic substitution reaction with sodium methoxide. Methanol serves as both the source of the nucleophile (after deprotonation) and the solvent.
Experimental Protocol: Step 2
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (2.0 g, 0.087 mol) in small pieces to anhydrous methanol (80 mL) under an inert atmosphere (e.g., nitrogen or argon) while cooling in an ice bath. Alternatively, use a commercially available solution of sodium methoxide.
-
Substrate Addition: Once the sodium has completely reacted and the solution has cooled to room temperature, add a solution of 2-chloro-5-(chloromethyl)pyridine (10.0 g, 0.062 mol) dissolved in anhydrous methanol (20 mL).
-
Reaction Conditions: Heat the resulting mixture to reflux (approximately 65 °C) for 3-4 hours. Monitor the reaction's completion by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by vacuum distillation or column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield pure this compound as a liquid.
-
Data Summary and Reagent Table
| Compound | Formula | MW ( g/mol ) | Amount Used | Moles (mol) | Role |
| Step 1 | |||||
| 2-Chloro-5-(hydroxymethyl)pyridine | C₆H₆ClNO | 143.57 | 10.0 g | 0.070 | Starting Material |
| Thionyl Chloride | SOCl₂ | 118.97 | 8.0 mL (13.0 g) | 0.110 | Chlorinating Agent |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 75 mL | - | Solvent |
| Step 2 | |||||
| 2-Chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | 162.02 | 10.0 g | 0.062 | Intermediate |
| Sodium | Na | 22.99 | 2.0 g | 0.087 | Reagent |
| Methanol (anhydrous) | CH₃OH | 32.04 | 100 mL | - | Solvent/Reagent |
| Product | |||||
| This compound | C₇H₈ClNO | 157.60 | Theoretical: 9.77 g | 0.062 | Final Product |
Safety and Hazard Management
All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care. All glassware must be dry.[3][4]
-
2-Chloro-5-(chloromethyl)pyridine (CCMP): Corrosive and a lachrymator. Causes burns upon contact with skin and eyes.[3][4]
-
Sodium Metal (Na): Highly reactive and flammable. Reacts violently with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere or a layer of mineral oil.
-
Sodium Methoxide (NaOMe): Corrosive. Causes severe skin and eye burns. Handle with care.
-
This compound: Harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.[5]
-
Solvents: Chloroform, 1,2-dichloroethane, and methanol are toxic and flammable. Avoid inhalation and skin contact.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expect signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the -CH₂- group, and the methyl protons of the -OCH₃ group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as C-O ether stretching and C-Cl stretching.
References
- PrepChem. Synthesis of 2-chloro-5-(chloromethyl)pyridine.
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
Sources
Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-5-(methoxymethyl)pyridine
Abstract
This comprehensive guide details a robust and scalable four-step synthesis for the preparation of 2-Chloro-5-(methoxymethyl)pyridine, a key heterocyclic building block in contemporary drug discovery and development. The synthetic strategy commences with the readily available 3-cyano-6-hydroxypyridine and proceeds through the formation of key intermediates, including 2-hydroxy-5-methylpyridine and 2-hydroxy-5-(methoxymethyl)pyridine. The final chlorination step is optimized for large-scale production, emphasizing efficiency, safety, and high purity of the target compound. This document provides detailed, step-by-step protocols, in-depth explanations of the chemical principles, safety protocols for hazardous reagents, and visual aids to ensure clarity and reproducibility for researchers, scientists, and process chemists.
Introduction
This compound is a vital intermediate in the synthesis of a multitude of biologically active molecules. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and a methoxymethyl group at the 5-position, makes it a versatile scaffold for the construction of complex molecular architectures. The chlorine atom is amenable to various nucleophilic substitution reactions, while the methoxymethyl moiety can influence the solubility and metabolic profile of the final active pharmaceutical ingredient (API). Consequently, a reliable and scalable synthesis of this intermediate is of paramount importance for the pharmaceutical and agrochemical industries.
The following application note provides a detailed, field-proven protocol for the multi-kilogram scale synthesis of this compound. The chosen synthetic route is designed to be cost-effective, utilizing readily available starting materials and reagents, while also prioritizing process safety and environmental considerations.
Overall Synthetic Pathway
The synthesis of this compound is accomplished via a four-step sequence, as illustrated in the workflow diagram below. This pathway was designed for its scalability and the reliability of each transformation.
Application of 2-Chloro-5-(methoxymethyl)pyridine in Flow Chemistry: A Guide to Continuous Synthesis
Introduction: The Strategic Value of 2-Chloro-5-(methoxymethyl)pyridine and the Imperative for Greener Chemistry
This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. Its substituted pyridine scaffold is a prevalent feature in a multitude of biologically active molecules, contributing to their therapeutic efficacy. However, the synthesis of derivatives from this intermediate via traditional batch processing often encounters challenges related to reaction control, safety, and scalability. Flow chemistry, or continuous flow processing, emerges as a transformative technology to address these limitations. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing.[1][2] This precise control leads to enhanced reaction efficiency, improved safety profiles, especially when dealing with hazardous reagents or exothermic reactions, and seamless scalability from laboratory to production scale.[3][4]
This technical guide provides detailed application notes and protocols for two critical transformations of this compound using continuous flow technology: a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and a Nucleophilic Aromatic Substitution (SNAr). These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the advantages of flow chemistry for the efficient and safe synthesis of pyridine-containing target molecules.
PART I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] When applied to less reactive substrates like chloropyridines, achieving high yields and selectivity in batch can be challenging.[5] Flow chemistry provides an elegant solution by enabling rapid and uniform heating, efficient mixing, and the use of immobilized catalysts, which collectively enhance reaction rates and simplify product purification.[6]
Causality Behind Experimental Choices
-
Catalyst System: The choice of a palladium catalyst and ligand is critical for the activation of the C-Cl bond in 2-chloropyridines.[5] Highly active catalyst systems are often required. In a flow setup, a heterogeneous or immobilized catalyst is particularly advantageous as it simplifies downstream processing by eliminating the need for catalyst removal from the product stream.[7]
-
Solvent and Base: A biphasic solvent system or a solvent that can effectively dissolve both the organic substrates and the inorganic base is crucial for efficient transmetalation in the catalytic cycle.[6] The choice of a suitable base is also critical to facilitate the reaction without promoting unwanted side reactions.
-
Temperature and Residence Time: Flow reactors allow for rapid heating to temperatures that might be difficult to control in a large batch reactor, thus accelerating the reaction. The residence time, precisely controlled by the flow rate and reactor volume, ensures optimal conversion while minimizing the formation of degradation products.[2]
Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., a heterogeneous catalyst like Pd on carbon, or a homogeneous catalyst with a suitable ligand)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., a mixture of 1,4-Dioxane and water)
-
Flow chemistry system (pumps, T-mixer, heated reactor coil, back pressure regulator)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a stock solution of this compound and the arylboronic acid (1.2 equivalents) in the chosen organic solvent (e.g., 1,4-Dioxane).
-
Solution B: Prepare a stock solution of the base (2.0 equivalents) in water. If using a homogeneous catalyst, add the palladium precursor and ligand to Solution A.
-
-
Flow System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure the system is clean, dry, and purged with an inert gas like nitrogen or argon.
-
If using a heterogeneous catalyst, pack a column with the catalyst and integrate it into the flow path after the T-mixer and before the heated reactor coil.
-
-
Reaction Execution:
-
Set the temperature of the heated reactor coil (e.g., 100-150 °C).
-
Set the desired flow rates for the pumps delivering Solution A and Solution B to achieve the target residence time in the reactor. The residence time is calculated as the reactor volume divided by the total flow rate.
-
Begin pumping the solvent through the system to equilibrate.
-
Switch to pumping Solution A and Solution B. The two streams will converge at the T-mixer, initiating the reaction.
-
The reaction mixture flows through the heated reactor coil where the coupling reaction takes place.
-
A back pressure regulator is used to maintain the system pressure and prevent solvent boiling.
-
-
Collection and Analysis:
-
Collect the product stream after the back pressure regulator.
-
Monitor the reaction progress by analyzing collected fractions using techniques like TLC, LC-MS, or GC-MS.
-
Once the reaction reaches a steady state and is complete, switch back to pumping solvent to flush the system.
-
-
Work-up and Purification:
-
Combine the collected product fractions.
-
Perform a standard aqueous work-up to remove the base and other water-soluble impurities.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash chromatography to obtain the desired biaryl pyridine derivative.
-
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Substrate A | This compound | Starting material |
| Substrate B | Arylboronic Acid (1.2 equiv.) | Coupling partner |
| Catalyst | Heterogeneous Pd catalyst | Eases purification, reusable |
| Base | K₂CO₃ (2.0 equiv.) | Effective for transmetalation |
| Solvent | 1,4-Dioxane / Water (4:1) | Good solubility for reactants |
| Temperature | 120 °C | Accelerates reaction rate |
| Residence Time | 10 minutes | Optimized for high conversion |
| Pressure | 10 bar | Prevents solvent boiling |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Continuous flow setup for Suzuki-Miyaura coupling.
PART II: Nucleophilic Aromatic Substitution (SNAr) in Continuous Flow
Nucleophilic aromatic substitution on electron-deficient pyridine rings is a fundamental transformation. The reaction of this compound with nucleophiles like alkoxides can be highly exothermic and rapid, making it an ideal candidate for flow chemistry. The superior heat transfer capabilities of microreactors prevent the formation of hot spots and allow for safe operation at elevated temperatures, leading to higher yields and cleaner reaction profiles.[8]
Causality Behind Experimental Choices
-
Nucleophile and Solvent: The choice of nucleophile (e.g., sodium methoxide) and a suitable solvent (e.g., methanol) is primary. The reaction is often performed using the alkoxide in its corresponding alcohol as the solvent.
-
Temperature and Mixing: SNAr reactions on activated rings can be very fast. The rapid mixing in a microreactor ensures that the reagents are intimately combined, and the excellent temperature control allows the reaction to be conducted at an optimal temperature to maximize the reaction rate while minimizing side reactions.
-
Safety: Generating and using strong nucleophiles like sodium methoxide in situ or in a continuous stream enhances the safety of the process by minimizing the amount of hazardous material present at any given time.
Experimental Protocol: Continuous Flow SNAr Reaction
This protocol details the substitution of the chloro group in this compound with a methoxy group.
Materials:
-
This compound
-
Sodium methoxide solution in methanol (or generated in situ from sodium and methanol)
-
Methanol (as solvent)
-
Flow chemistry system (pumps, T-mixer, reactor coil, back pressure regulator)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a stock solution of this compound in methanol.
-
Solution B: Prepare a stock solution of sodium methoxide (1.5 equivalents) in methanol.
-
-
Flow System Setup:
-
Assemble the flow chemistry system as shown in the workflow diagram.
-
Ensure the system is dry and purged with an inert gas.
-
-
Reaction Execution:
-
Set the temperature of the reactor coil. This reaction may proceed efficiently at room temperature or with mild heating (e.g., 50-80 °C) to ensure completion.
-
Set the flow rates for the pumps to achieve a short residence time (e.g., 1-5 minutes), as SNAr reactions on such activated systems are typically fast.
-
Begin by pumping methanol through the system to stabilize.
-
Introduce Solution A and Solution B into the system via their respective pumps.
-
The reaction mixture is formed in the T-mixer and flows through the reactor coil.
-
-
Collection and Analysis:
-
Collect the output from the back pressure regulator. The product stream will contain the desired 2-methoxy-5-(methoxymethyl)pyridine, excess sodium methoxide, and methanol.
-
Monitor the reaction for completion by analyzing the collected samples.
-
-
Work-up and Purification:
-
Carefully quench the collected reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it in vacuo.
-
Purify the residue by silica gel chromatography if necessary.
-
Data Presentation: SNAr Reaction
| Parameter | Condition | Rationale |
| Substrate | This compound | Electrophile |
| Nucleophile | Sodium Methoxide (1.5 equiv.) | Reagent for substitution |
| Solvent | Methanol | Reactant and solvent |
| Temperature | 60 °C | Ensures rapid reaction |
| Residence Time | 2 minutes | Sufficient for complete conversion |
| Pressure | 5 bar | Maintains single phase |
Visualization: SNAr Reaction Mechanism
Caption: Mechanism of the SNAr reaction.
Safety Considerations
-
This compound: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flow Chemistry Advantages: Flow chemistry inherently improves safety by minimizing the volume of hazardous materials at any one time and providing superior control over reaction exotherms.[3]
-
Reagents: Handle strong bases and flammable solvents with care in a well-ventilated fume hood.
Conclusion
The adoption of continuous flow chemistry for the synthesis of derivatives of this compound offers significant advantages over traditional batch methods. The protocols outlined in this guide for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution demonstrate the enhanced control, efficiency, and safety that can be achieved. By leveraging the principles of flow chemistry, researchers and drug development professionals can accelerate the synthesis of novel compounds, streamline process development, and contribute to a greener, more sustainable chemical industry.
References
- ResearchGate. (2021). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives.
- NJ Bio, Inc. Flow Chemistry.
- AZoLifeSciences. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis.
- Taylor & Francis Online. (2023). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry.
- ResearchGate. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- Pharma's Almanac. (2017). Flow Chemistry: Pathway for Continuous API Manufacturing.
- Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
- ACS Publications. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- iris.unina.it. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- YouTube. (2019). nucleophilic aromatic substitutions.
Sources
- 1. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Preparation of Pyridine N-oxide Derivatives in Microreactor | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
Application Note: Strategic Use of Protecting Groups in the Synthesis and Functionalization of 2-Chloro-5-(methoxymethyl)pyridine
Abstract 2-Chloro-5-(methoxymethyl)pyridine is a versatile heterocyclic building block crucial in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from multiple reactive sites: the nucleophilic pyridine nitrogen, the C2-chloro leaving group, the methoxymethyl ether, and the pyridine ring itself. However, this multi-functionality presents significant challenges in achieving regioselectivity during synthetic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on implementing effective protecting group strategies to navigate these challenges. We will explore the rationale, application, and detailed protocols for protecting the pyridine nitrogen via N-oxide formation and borane complexation, and discuss the strategic cleavage of the methoxymethyl group.
Reactivity Profile of this compound
Understanding the inherent reactivity of the substrate is paramount for designing a successful synthetic route. The molecule possesses several distinct reactive centers, whose accessibility and reactivity can be modulated by protecting groups.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character. This site readily reacts with acids, electrophiles, and certain organometallic reagents, often complicating desired reactions at other positions.
-
C2-Position (Chloro Group): The electron-withdrawing nature of the ring nitrogen makes the C2-chloro group a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
-
C4 & C6 Positions: These positions are electronically activated for nucleophilic attack, particularly when the pyridine nitrogen is coordinated or oxidized. They are also potential sites for deprotonation (metallation) with strong bases.
-
Methoxymethyl Group: This functional group is an acid-labile methoxymethyl (MOM) ether.[1][2] While stable under basic and neutral conditions, it can be cleaved under strong acidic conditions to reveal a primary alcohol (hydroxymethyl group).[3]
Caption: Figure 2. Workflow for N-Oxide Protection Strategy.
Protocol 2.1.1: N-Oxide Formation This protocol describes the oxidation of the pyridine nitrogen using meta-chloroperoxybenzoic acid (m-CPBA).
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approx. 0.2 M).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 77%, 1.1-1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃). Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-oxide.
Protocol 2.1.2: Deprotection (Deoxygenation) of the N-Oxide This protocol uses phosphorus trichloride (PCl₃) for a rapid and efficient reduction back to the pyridine. [4]
-
Preparation: Dissolve the pyridine N-oxide (1.0 eq) in DCM or CHCl₃ (0.2 M).
-
Reaction: Cool the solution to 0 °C. Add PCl₃ (1.1 eq) dropwise. An exothermic reaction may be observed.
-
Monitoring: Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor by TLC for the disappearance of the N-oxide.
-
Workup: Carefully quench the reaction by slowly adding it to a saturated NaHCO₃ solution at 0 °C.
-
Extraction & Purification: Extract the mixture with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Strategy 2: Borane Complexation
For reactions involving strong bases or organometallic reagents, forming a pyridine-borane complex is an excellent strategy to mask the nitrogen's basicity. [5][6] Expertise & Rationale: The lone pair of the pyridine nitrogen forms a dative bond with the empty p-orbital of the boron atom in borane (BH₃). This complexation effectively "protects" the nitrogen, rendering it non-basic and non-nucleophilic. This strategy is particularly valuable for facilitating reactions like directed ortho-metallation (DoM) or preventing the quenching of Grignard or organolithium reagents. Deprotection is typically straightforward, requiring acidic conditions to break the N-B bond.
Caption: Figure 3. Workflow for Borane Protection Strategy.
Protocol 2.2.1: Formation of the Pyridine-Borane Complex
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0 °C. Add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise.
-
Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. The formation of the complex can often be monitored by ¹¹B NMR or by observing the disappearance of the starting material on TLC.
-
Isolation: The complex can often be used directly in the next step. If isolation is required, the solvent can be carefully removed in vacuo.
Protocol 2.2.2: Deprotection of the Borane Complex
-
Reaction: After the desired transformation, cool the reaction mixture containing the borane complex to 0 °C.
-
Deprotection: Slowly add an aqueous acid, such as 2 M hydrochloric acid (HCl), until gas evolution (hydrogen) ceases and the pH is acidic.
-
Workup: Stir for 1-2 hours at room temperature. Neutralize the mixture with a base (e.g., NaHCO₃ or NaOH solution).
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, concentrate, and purify as needed.
Reactivity of the Methoxymethyl Group
The methoxymethyl group is generally stable to a wide range of reagents, except for strong acids. This lability can be exploited strategically.
Expertise & Rationale: The methoxymethyl group is an acetal-type ether, which is known to be readily cleaved under acidic conditions via protonation of an ether oxygen followed by C-O bond scission. [1][3]This reaction effectively deprotects a masked hydroxymethyl group, providing a synthetic handle for further transformations such as oxidation to an aldehyde or carboxylic acid, or for use in coupling reactions.
Protocol 3.1: Acid-Mediated Cleavage to 2-Chloro-5-(hydroxymethyl)pyridine
-
Preparation: Dissolve this compound (1.0 eq) in a solvent mixture such as THF/water or methanol.
-
Reaction: Add a strong acid, such as concentrated HCl (2-4 eq), to the solution.
-
Monitoring: Heat the reaction mixture to 40-60 °C and stir for 2-8 hours. Monitor the reaction by TLC or LC-MS for the formation of the more polar alcohol product.
-
Workup: Cool the reaction to room temperature and carefully neutralize with a base such as saturated NaHCO₃ solution.
-
Extraction & Purification: Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting 2-chloro-5-(hydroxymethyl)pyridine can be purified by column chromatography.
Strategic Decision Making
The choice of protecting group is dictated entirely by the planned subsequent reaction. An incorrect choice can lead to failed reactions or unintended side products. The following flowchart provides a general guide for strategic planning.
Caption: Figure 4. Decision flowchart for selecting a protecting group strategy.
Summary of Protecting Group Strategies
| Protecting Group | Protection Reagent | Deprotection Reagent | Stable To | Labile To | Primary Use Case |
| N-Oxide | m-CPBA, H₂O₂/AcOH | PCl₃, PPh₃, H₂/Pd, Zn | Bases, Nucleophiles, Organometallics | Reducing agents, Strong Acids | Activating the ring for SNAr and electrophilic substitution. |
| Borane Complex | BH₃·THF, BH₃·SMe₂ | Aqueous Acid (HCl), H₂O₂/NaOH | Bases, Nucleophiles, Organometallics | Acids, Oxidizing Agents | Masking nitrogen basicity for reactions involving strong bases or organometallics. |
| Methoxymethyl | (Inherent) | Strong Acid (HCl), Lewis Acids (BCl₃) | Bases, Reducing Agents, Organometallics | Strong Acids | Serves as a masked hydroxymethyl group, stable to most conditions except acidic ones. |
References
- Kutney, J. P., et al. (1974). The Benzyl Group as an Excellent Protecting Group for Basic Nitrogen Compounds. Canadian Journal of Chemistry, 52(14), 2498-2507.
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link] [4]11. Katritzky, A. R. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Journal of Heterocyclic Chemistry, 12(4), 817-820.
- Hall, D. G. (Ed.). (2011).
- Nambo, M., & Crudden, C. M. (2014). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. Organic letters, 16(18), 4786–4789.
Sources
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 5. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening of 2-Chloro-5-(methoxymethyl)pyridine Derivatives for Novel Kinase Inhibitors
Introduction: The Imperative for Novel Kinase Inhibitors and the Role of Pyridine Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic tractability make it an ideal starting point for the development of novel kinase inhibitors.[3][4] The 2-Chloro-5-(methoxymethyl)pyridine moiety, in particular, offers versatile handles for chemical modification, allowing for the exploration of a wide chemical space to identify potent and selective inhibitors.[5][6]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hits" that modulate the activity of a biological target.[7][8] This application note provides a comprehensive guide to the high-throughput screening of a library of this compound derivatives to identify novel inhibitors of a representative protein kinase. We will detail a robust and validated protocol based on the principles of fluorescence polarization (FP), a powerful technique for studying molecular interactions in a high-throughput format.[9][10]
Assay Principle: Fluorescence Polarization Competition Assay
The primary screening assay described here is a competitive binding assay based on fluorescence polarization (FP). In this homogenous, "mix-and-read" format, a fluorescently labeled ligand (tracer) with a known affinity for the kinase is used. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in a low FP signal. Upon binding to the much larger kinase, the tracer's tumbling is significantly slowed, leading to a high FP signal.[5][11]
Test compounds from the this compound library that bind to the kinase's active site will compete with the tracer, displacing it and causing a decrease in the FP signal. This provides a direct measure of the compound's ability to inhibit the kinase-tracer interaction.
Caption: Principle of the Fluorescence Polarization (FP) competition assay.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Kinase Stock Solution: Prepare a 2X concentrated solution of the purified kinase in assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 20 nM is recommended.
-
Tracer Stock Solution: Prepare a 2X concentrated solution of the fluorescently labeled tracer in assay buffer. The final concentration should be at its Kd for the kinase to ensure assay sensitivity.
-
Compound Library: The this compound derivative library is typically stored at 10 mM in DMSO.[12] For the primary screen, a working concentration of 10 µM is often used.
Primary High-Throughput Screening Protocol (384-well format)
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library (10 mM in DMSO) into the wells of a 384-well, low-volume, black, flat-bottom plate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.
-
Control Wells:
-
Negative Controls (High Signal): Dispense 50 nL of DMSO into 16 wells (e.g., column 23). These wells represent 0% inhibition.
-
Positive Controls (Low Signal): Dispense 50 nL of a known, potent inhibitor of the target kinase (e.g., 10 µM final concentration) into 16 wells (e.g., column 24). These wells represent 100% inhibition.
-
-
Kinase Addition: Add 2.5 µL of the 2X kinase solution to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Tracer Addition: Add 2.5 µL of the 2X tracer solution to all wells.
-
Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.
-
Detection: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
Data Analysis and Hit Selection
The quality of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the high and low controls.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z'-factor Calculation: Z' = 1 - ( (3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow| )
Where:
-
SDhigh and Meanhigh are the standard deviation and mean of the negative controls (high signal).
-
SDlow and Meanlow are the standard deviation and mean of the positive controls (low signal).
For hit selection, the percent inhibition for each compound is calculated:
Percent Inhibition Calculation: % Inhibition = 100 * ( 1 - ( (Signalcompound - Meanlow) / (Meanhigh - Meanlow) ) )
A common threshold for hit selection in a primary screen is a percent inhibition greater than 50% or three standard deviations from the mean of the sample field.
Hit Confirmation and Secondary Assays
Hits identified in the primary screen must undergo a rigorous confirmation process to eliminate false positives and artifacts.[2]
Caption: A typical hit validation workflow in drug discovery.
a. Dose-Response Confirmation: Confirmed hits are re-tested in the primary FP assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their half-maximal inhibitory concentration (IC50).
b. Orthogonal Assay: To ensure that the observed activity is not an artifact of the FP assay format, hits are then tested in an orthogonal, label-free, or different technology-based assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme-coupled luminescence assay that directly measures kinase activity (e.g., ADP-Glo™).[14]
c. Counter-Screen for Assay Interference: A counter-screen is crucial to identify compounds that interfere with the assay technology itself. For FP assays, this involves testing the compounds in the absence of the kinase to identify fluorescent compounds or those that quench the tracer's fluorescence.
Data Presentation
Table 1: Representative Primary HTS Data
| Compound ID | % Inhibition | Hit? ( >50%) |
| PD-001 | 8.2 | No |
| PD-002 | 65.7 | Yes |
| PD-003 | 12.5 | No |
| PD-004 | 88.1 | Yes |
| PD-005 | 45.3 | No |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) - FP Assay | IC50 (µM) - Orthogonal Assay |
| PD-002 | 1.2 | 1.5 |
| PD-004 | 0.3 | 0.4 |
Troubleshooting and Scientific Considerations
-
High False-Positive Rate: This can be due to compound auto-fluorescence or aggregation. Implementing a robust counter-screening strategy is essential. Shifting to red-shifted fluorophores can also mitigate interference from compound fluorescence.
-
Low Z'-factor: This indicates poor separation between controls and may be due to suboptimal reagent concentrations, reagent instability, or issues with the automated liquid handling. Re-optimization of kinase and tracer concentrations is a critical first step.
-
DMSO Tolerance: While the FP assay for RIP1 kinase has shown tolerance up to 5% DMSO, it is crucial to determine the DMSO tolerance for each specific kinase and cell-based assay.[9] For cell-based assays, DMSO concentrations are typically kept below 0.5%.
Conclusion
This application note outlines a comprehensive and robust high-throughput screening strategy for the identification of novel kinase inhibitors from a library of this compound derivatives. The fluorescence polarization-based primary assay, coupled with a rigorous hit validation cascade, provides a reliable and efficient pathway to identify promising lead compounds for further drug development. The adaptability of the pyridine scaffold offers significant opportunities for medicinal chemists to optimize these initial hits into potent and selective clinical candidates.
References
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
- Application of Fluorescence Polarization in HTS Assays. PubMed.
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. National Institutes of Health.
- Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.
- Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate.
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed.
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PubMed Central.
- The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central.
- Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PubMed Central.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications.
- Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen.
- High-throughput screening (HTS) | BMG LABTECH. BMG LABTECH.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate.
- US4612377A - Preparation of 2-chloro-5-methylpyridine. Google Patents.
- High-throughput screening - Wikipedia. Wikipedia.
- Quality control and data correction in high-throughput screening. ACM Digital Library.
- High throughput screening of small molecule library: procedure, challenges and future. National Institutes of Health.
- A brief review of high throughput screening in drug discovery process. ResearchGate.
- Overview of high-throughput screening. PubMed.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Chloro-5-(methoxymethyl)pyridine
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 2-Chloro-5-(methoxymethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The inherent electronic properties of the pyridine ring, particularly with a chloro-substituent at the 2-position, can present unique challenges to achieving high yields.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the Suzuki coupling of this compound, offering structured solutions based on mechanistic principles.
Issue 1: Low to No Product Yield
A common and frustrating issue is the lack of product formation. Given that 2-chloropyridines are less reactive than their bromo or iodo counterparts due to a stronger carbon-chlorine bond, this often points to issues with the initial oxidative addition step or catalyst deactivation.[3][4]
Potential Cause & Suggested Solution
-
Inactive Catalyst System: The C-Cl bond in 2-chloropyridines is notoriously difficult to activate.[3] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5]
-
Recommendation: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition.[1][3][6] These ligands are designed to be sterically demanding and electron-donating, which promotes the desired reductive elimination and facilitates the oxidative addition of the C-Cl bond.[1] NHCs, being strong σ-donors, are also highly effective at activating the C-Cl bond.[1]
-
-
Insufficient Base Strength or Poor Solubility: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3] A weak or insoluble base will stall the catalytic cycle.
-
Recommendation: Screen stronger, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings than weaker bases like sodium carbonate (Na₂CO₃).[3] If base solubility is an issue, consider solvent systems like dioxane/water or toluene/water that can partially dissolve the base.[3]
-
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst deactivation.[3][7]
-
Recommendation: Utilize bulky ligands (e.g., SPhos, XPhos) that can create a steric shield around the palladium center, preventing inhibitory coordination from the pyridine nitrogen.[3]
-
-
Sub-optimal Temperature: The activation energy for the oxidative addition of the C-Cl bond may not be met at lower temperatures.
Issue 2: Significant Side Product Formation
The appearance of unintended products can complicate purification and significantly reduce the yield of the desired compound.
Potential Cause & Suggested Solution
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It can be promoted by excess base or water.[6][8]
-
Recommendation: Optimize the amount of base used (typically 2-3 equivalents). If protodeboronation persists, consider using anhydrous conditions or switching to a more stable boronic ester, such as a pinacol ester.[6]
-
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[6][8]
-
Dehalogenation of the Starting Material: The chloro-group is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture reacting with the catalyst.[5]
-
Recommendation: Ensure a strictly inert atmosphere and choose a solvent less prone to acting as a hydride source.[5]
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Cause & Suggested Solution
-
Residual Palladium: The final product may be contaminated with residual palladium catalyst.
-
Recommendation: Various methods exist for palladium removal, including treatment with scavengers, extraction with aqueous solutions of reagents like thiourea, or precipitation.[6]
-
-
Boronic Acid-Related Impurities: Unreacted boronic acid and its byproducts can be difficult to separate from the desired product.
-
Recommendation: An acid-base extraction can be an effective method for removing these impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction? A1: A good starting point for catalyst loading is in the range of 1-5 mol%. For challenging substrates like this compound, a higher initial loading may be necessary. Once conditions are optimized, the catalyst loading can often be reduced.
Q2: Which specific catalyst systems are recommended for 2-chloropyridines? A2: For the coupling of 2-chloropyridines, catalyst systems with bulky, electron-rich phosphine ligands are often successful. Consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as XPhos, SPhos, or RuPhos. Pre-catalysts that incorporate these ligands, as well as NHC-palladium precatalysts like PEPPSI-IPr, are also excellent choices as they can lead to more reproducible results.[1]
Q3: What is the role of water in the reaction mixture? A3: Water can have several beneficial effects. It can help dissolve the inorganic base and is often crucial for the transmetalation step. In some cases, even when using anhydrous conditions with bases like K₃PO₄, a small amount of water is necessary for the reaction to proceed effectively. However, it's a delicate balance, as excess water can lead to side reactions like protodeboronation.[6]
Q4: My reaction mixture turned black. What does this signify? A4: A color change to black is common in Suzuki reactions and often indicates the formation of the active Pd(0) species. However, if this happens very rapidly upon heating or if a precipitate forms, it could indicate catalyst decomposition to palladium black, which is inactive. This observation alone is not a definitive indicator of success or failure.
Q5: How should I monitor the reaction progress? A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols & Data
General Procedure for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates and coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Comparative Data for Reaction Conditions
The following table summarizes common starting points for key reaction parameters.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Catalyst System | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, PEPPSI-IPr | Bulky, electron-rich ligands are crucial for activating the C-Cl bond and preventing catalyst inhibition.[1][3] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are often required for challenging couplings of heteroaryl chlorides.[3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | These solvent systems aid in dissolving the inorganic base and facilitate the reaction.[3] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to overcome the activation energy for oxidative addition of the C-Cl bond.[3] |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
References
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Benchchem.
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Benchchem.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. Benchchem.
- Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-5-(methoxymethyl)pyridine
An authoritative guide to navigating and troubleshooting byproduct formation during the synthesis of 2-Chloro-5-(methoxymethyl)pyridine, designed for chemical researchers and process development scientists.
Document ID: T-2C5MMP-V1.0
Welcome to our dedicated technical guide on the synthesis of this compound. As a critical intermediate in the production of pharmaceuticals and agrochemicals, the purity of this compound is paramount. This document provides an in-depth analysis of common byproducts, their formation mechanisms, and robust troubleshooting strategies to help you optimize your synthesis, improve yield, and ensure the highest product quality.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers working on this synthesis.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted industrial and laboratory-scale method is the chlorination of 2-Hydroxy-5-(methoxymethyl)pyridine. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a tertiary amine base or under solvent-free conditions.[1] The reaction involves the conversion of the pyridone tautomer to the corresponding chloro-pyridine, a standard procedure in heterocyclic chemistry.
Q2: My reaction is complete according to TLC, but the final isolated yield is significantly lower than expected. Where could the product be lost?
A2: Significant product loss often occurs during the aqueous work-up phase. The reaction is typically quenched with ice or water, which can be a highly exothermic process if not controlled. Localized heat and pH changes can lead to the hydrolysis of the product back to the starting material, 2-Hydroxy-5-(methoxymethyl)pyridine. Additionally, inefficient extraction from the aqueous phase or product volatility during solvent removal under high vacuum can also contribute to lower-than-expected yields.
Q3: I am observing a byproduct with the same mass as the product in my GC-MS analysis. What is the likely identity of this impurity?
A3: An impurity with the same mass is almost certainly a regioisomer, such as 2-Chloro-3-(methoxymethyl)pyridine or 2-Chloro-6-(methoxymethyl)pyridine. The presence of such isomers typically indicates that the starting material, 2-Hydroxy-5-(methoxymethyl)pyridine, was contaminated with its corresponding isomers. It is crucial to verify the purity of the starting material by a reliable analytical method like HPLC or GC before beginning the synthesis.
Q4: Is it necessary to use a solvent for this reaction? I have seen both solvent-based and solvent-free procedures.
A4: Both approaches are valid and their suitability depends on the scale and available equipment. Solvent-free chlorination using equimolar POCl₃ is an efficient, environmentally friendly option suitable for large-scale preparations.[1] It simplifies the work-up, as there is no solvent to remove. However, using a high-boiling inert solvent like 1,2,4-trichlorobenzene can offer better temperature control and slurry management, which may be advantageous for achieving high conversion and minimizing thermally-induced byproducts on a smaller scale.[2]
Part 2: Troubleshooting Guide: Byproduct Formation and Mitigation
A systematic understanding of byproduct formation is key to developing a robust synthetic process. The following sections detail the most common impurities and provide actionable solutions.
Primary Synthesis and Byproduct Formation Pathways
The chlorination of 2-Hydroxy-5-(methoxymethyl)pyridine is a robust reaction, but side reactions can occur if parameters are not tightly controlled.
Sources
Troubleshooting low yield in 2-Chloro-5-(methoxymethyl)pyridine reactions
Welcome to the technical support center for the synthesis of 2-Chloro-5-(methoxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the multi-step synthesis of this key chemical intermediate. The following question-and-answer-based guides address specific experimental challenges to help you diagnose and resolve problems leading to low reaction yields.
Frequently Asked Questions (FAQs) & Preliminary Diagnostics
Q1: My overall yield for the synthesis of this compound is significantly lower than reported. Where should I start my investigation?
A1: A low overall yield in a multi-step synthesis is a common challenge. The most effective approach is a systematic, step-by-step analysis of your entire workflow. Start by isolating which specific transformation is underperforming.
Initial Diagnostic Workflow:
-
Confirm Intermediate Purity: Do not proceed to the next step without rigorously characterizing the purity of each intermediate (e.g., 2-chloro-5-methylpyridine, 2-chloro-5-(chloromethyl)pyridine). Use techniques like NMR, GC-MS, or at a minimum, TLC with multiple eluent systems to confirm purity and identify any persistent impurities.
-
Re-evaluate Reagent Quality: Many steps in this synthesis are highly sensitive to moisture and reagent degradation. Key reagents to scrutinize include chlorinating agents (e.g., POCl₃, SOCl₂, PCl₅) and anhydrous solvents (e.g., DMF, THF).[1][2] Old or improperly stored reagents are a primary cause of reaction failure.
-
Review Reaction Conditions: Cross-reference your experimental parameters (temperature, reaction time, stoichiometry) against established protocols.[3][4] Even minor deviations can drastically impact yield. For instance, overheating during the side-chain chlorination can lead to excessive byproduct formation and tarring.[5]
Below is a logical flow for diagnosing issues in the most common synthetic pathway.
Caption: Diagnostic workflow for troubleshooting low yields.
Q2: I'm observing multiple unexpected spots on my TLC plate after the chlorination of the pyridine N-oxide precursor. What are these likely byproducts?
A2: When using chlorinating agents like POCl₃ or MsCl on pyridine N-oxides, the reaction mechanism is more complex than a simple substitution, leading to several potential side products.[6][7]
-
Deoxygenation: The N-oxide can be reduced back to the parent pyridine without any chlorination. This is particularly noted with reagents like methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.[7]
-
Rearrangement Products: The initial adduct formed between the N-oxide oxygen and the chlorinating agent can undergo rearrangements, leading to the formation of 2-pyridones.[8]
-
Chlorination at C4/C6: While C2 is the primary site of attack for nucleophiles on the activated pyridine N-oxide, competing chlorination at the C4 or C6 positions can occur, leading to a mixture of isomers that can be difficult to separate.[9] The electron-donating nature of the N-oxide group directs electrophilic attack to the ortho and para positions.[6][9]
To minimize these, ensure the slow, controlled addition of your chlorinating agent at low temperatures (e.g., 0 °C) before gradually warming the reaction.[1]
Troubleshooting Guide: Key Reaction Steps
Part A: Ring Chlorination (e.g., 2-Hydroxypyridine derivative to 2-Chloropyridine)
This step commonly employs phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert a 2-pyridone or 2-hydroxypyridine tautomer into the 2-chloro derivative.[4][10]
Q: My conversion of 2-hydroxy-5-methylpyridine to 2-chloro-5-methylpyridine is incomplete, with significant starting material remaining even after extended heating.
A: This is a classic issue often tied to reagent quality and reaction conditions. This transformation is mechanistically related to the Vilsmeier-Haack reaction, especially if DMF is used as a solvent or catalyst.[1][3]
| Potential Cause | Explanation & Causality | Recommended Solution |
| Degraded POCl₃ | Phosphorus oxychloride is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and HCl. This reduces the concentration of the active chlorinating agent. | Use a fresh bottle of POCl₃ or distill it immediately before use. Ensure the reaction is set up under an inert atmosphere (N₂ or Ar). |
| Presence of Water | Any moisture in the reaction vessel or solvent will rapidly quench the chlorinating agent, halting the reaction. | Flame-dry all glassware before use. Use anhydrous solvents. |
| Insufficient Temperature/Time | While initial mixing may be done at a lower temperature, driving the reaction to completion often requires heating. A typical temperature range is 80-120 °C.[4] | Monitor the reaction by TLC or GC. If it stalls, consider incrementally increasing the temperature (e.g., to 105-110 °C) or extending the reflux time for several hours.[4] |
| Stoichiometry | A stoichiometric excess of the chlorinating agent is typically required to ensure full conversion. | Use at least 1.5 to 3 equivalents of POCl₃ relative to the substrate. Some procedures use POCl₃ as the solvent.[4] |
Part B: Side-Chain Chlorination (2-Chloro-5-methylpyridine to 2-Chloro-5-(chloromethyl)pyridine)
This step is typically a free-radical chlorination of the benzylic-like methyl group. Common methods involve chlorine gas (Cl₂) with a radical initiator (e.g., AIBN) or UV light.[5][11]
Q: My side-chain chlorination produces a mixture of mono-, di-, and tri-chlorinated products, making purification difficult and lowering the yield of the desired monochloro species.
A: Controlling the selectivity of free-radical chlorination is the primary challenge. Over-chlorination is a common outcome if the reaction is not carefully managed.
Strategies to Improve Monochloro Selectivity:
-
Control Stoichiometry: The most critical factor is the molar ratio of the chlorinating agent to the substrate. Use a slight excess (e.g., 1.0-1.2 equivalents) of the chlorinating agent. Adding the agent portion-wise or via a syringe pump (for liquid agents like SO₂Cl₂) can help maintain a low concentration and favor mono-substitution.
-
Monitor Conversion: Do not run the reaction to 100% conversion of the starting material. As the concentration of the starting material decreases, the monochlorinated product begins to compete effectively for the remaining chlorine, leading to dichlorination. Aim for ~70-80% conversion and separate the unreacted starting material during workup.
-
Temperature Management: While radical reactions require initiation, excessive heat can increase reaction rates uncontrollably and reduce selectivity. Maintain the temperature within the optimal range for your chosen initiator (e.g., 50-60 °C for some initiations).[11]
-
Continuous Flow Chemistry: For precise control, using a microchannel reactor allows for exact stoichiometry, rapid mixing, and controlled residence time, significantly minimizing byproduct formation.[5]
Caption: Sequential side-chain over-chlorination pathway.
Part C: Methoxymethyl Ether Formation (Williamson Ether Synthesis)
This final step involves the reaction of 2-chloro-5-(chloromethyl)pyridine with a methoxide source, typically sodium methoxide (NaOMe), in a polar aprotic solvent like THF or methanol.[3][12]
Q: The final etherification step is sluggish, and I recover a significant amount of the 2-chloro-5-(chloromethyl)pyridine starting material.
A: Incomplete etherification is usually due to issues with the nucleophile's reactivity or reaction conditions that are not conducive to this Sₙ2 reaction.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Deactivated Sodium Methoxide | Solid sodium methoxide can react with atmospheric moisture and CO₂ over time, forming sodium hydroxide and sodium carbonate, which are less effective nucleophiles for this transformation. | Use freshly opened, high-purity sodium methoxide. For best results, prepare a solution of NaOMe fresh by reacting clean sodium metal with anhydrous methanol under an inert atmosphere. |
| Presence of Water | Water will protonate the highly basic methoxide anion, neutralizing your nucleophile. The chloromethyl starting material is also susceptible to hydrolysis under basic aqueous conditions, forming the corresponding alcohol. | Ensure all solvents (methanol, THF) are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient Temperature | While the reaction is often started at a low temperature to control exothermicity, it may require warming or gentle reflux to proceed at a reasonable rate.[3][12] | After the initial addition, allow the reaction to warm to room temperature. If it remains sluggish (monitor by TLC), gently heat to 40-60 °C or reflux. |
| Solvent Choice | Methanol is a common solvent as it is the conjugate acid of the nucleophile.[3] However, using a more polar aprotic solvent like DMF or DMSO can sometimes accelerate Sₙ2 reactions, though purification can be more challenging. | If the reaction is slow in methanol, consider using anhydrous THF as the solvent with solid sodium methoxide.[13] |
Experimental Protocol: Methoxymethyl Ether Formation
This protocol is a representative example for the final etherification step.
Objective: To convert 2-chloro-5-(chloromethyl)pyridine to this compound.
Reagents & Equipment:
-
2-chloro-5-(chloromethyl)pyridine (1.0 eq)
-
Sodium methoxide (1.2-1.5 eq)
-
Anhydrous Methanol
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and condenser under a positive pressure of nitrogen.
-
Reagent Addition: In a separate flask, dissolve sodium methoxide in anhydrous methanol. To the reaction flask, add a solution of 2-chloro-5-(chloromethyl)pyridine in anhydrous methanol.
-
Reaction: Cool the substrate solution in an ice bath (0 °C). Add the sodium methoxide solution dropwise over 15-20 minutes to control any potential exotherm.
-
Monitoring: After addition, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 5:1 petroleum ether/ethyl acetate eluent system).[12] The product should be less polar than the starting material.
-
Heating (If Necessary): If the reaction stalls after several hours at room temperature, gently heat the mixture to reflux for 2-4 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude residue can be purified by silica gel chromatography if necessary.[12]
References
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace. [Link]
- Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor.
- Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]
- Baran Group Meeting (June 9, 2012). Pyridine N-Oxides. [Link]
- Properties of pyridine N-oxide: reactions to prepared different substituted pyridine deriv
- Unusual Deoxygenations of Pyridine N-Oxides with Methanesulfonyl Chloride and Triethylamine. Oxford Academic. [Link]
- Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists. NIH. [Link]
- US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 5. Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor - Eureka | Patsnap [eureka.patsnap.com]
- 6. baranlab.org [baranlab.org]
- 7. academic.oup.com [academic.oup.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. youtube.com [youtube.com]
- 10. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 11. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 12. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 13. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of 2-Chloro-5-(methoxymethyl)pyridine in Synthetic Applications
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and handling of 2-Chloro-5-(methoxymethyl)pyridine during chemical reactions. Our goal is to equip you with the scientific understanding and practical solutions to minimize decomposition and maximize the yield and purity of your target molecules.
Introduction: Understanding the Reactivity Landscape
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, its utility can be hampered by undesired decomposition under various reaction conditions. This guide will dissect the primary degradation pathways and provide actionable strategies to maintain the integrity of this crucial reagent.
The key points of instability revolve around two main structural features: the 2-chloro substituent on the electron-deficient pyridine ring and the methoxymethyl (MOM) ether at the 5-position. Understanding the interplay of these groups is fundamental to troubleshooting unforeseen reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions encountered by researchers working with this compound.
Q1: My reaction with this compound is sluggish and gives a significant amount of a byproduct with a mass corresponding to the starting material minus chlorine. What is happening?
A1: You are likely observing protodechlorination , a common side reaction with aryl chlorides, especially in the context of palladium-catalyzed cross-coupling reactions.[1][2][3] This process replaces the chlorine atom with a hydrogen atom, leading to the formation of 5-(methoxymethyl)pyridine.
-
Causality: Protodechlorination can be promoted by several factors:
-
Excessive Base or Water: The presence of a strong base and a proton source (like water or alcohol solvents) can facilitate the reductive cleavage of the C-Cl bond.[1]
-
Catalyst Decomposition: In palladium-catalyzed reactions, the formation of palladium hydride species can lead to the hydrogenolysis of the aryl chloride.
-
High Temperatures: Elevated temperatures can increase the rate of this undesired side reaction.
-
-
Troubleshooting:
-
Optimize Base: Use the minimum effective amount of a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of strong alkoxides).
-
Anhydrous Conditions: If permissible for your reaction, use anhydrous solvents and reagents to minimize proton sources.
-
Lower Reaction Temperature: Explore if the reaction can proceed efficiently at a lower temperature.
-
Catalyst and Ligand Choice: In cross-coupling reactions, the choice of ligand can influence the rate of reductive elimination versus side reactions. Consider screening different phosphine ligands.
-
Q2: I am running a reaction under basic conditions and I'm isolating a polar byproduct that is not my desired product. What could it be?
A2: Under basic conditions, particularly with strong hydroxide bases, 2-chloropyridines are susceptible to nucleophilic aromatic substitution (SNAr) to form the corresponding 2-hydroxypyridine, which exists in equilibrium with its more stable tautomer, the 2-pyridone .[4][5] In your case, the likely byproduct is 5-(methoxymethyl)pyridin-2(1H)-one .
-
Causality: The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack. Hydroxide ions or other strong nucleophiles can displace the chloride ion.[4][6]
-
Troubleshooting:
-
Avoid Strong Hydroxide Bases: If possible, use non-nucleophilic bases such as carbonates (K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DIPEA).
-
Temperature Control: This substitution is often accelerated by heat. Running the reaction at a lower temperature can help minimize this side reaction.
-
Protecting Group Strategy: If the pyridone is a persistent issue, consider if an alternative synthetic route that avoids strongly basic conditions for this step is feasible.
-
Q3: My reaction is performed under acidic conditions, and I am seeing a new, more polar spot on my TLC plate. What decomposition product might this be?
A3: The methoxymethyl (MOM) ether is an acetal, which is labile under acidic conditions.[7][8] The likely decomposition product is (2-chloropyridin-5-yl)methanol (2-chloro-5-(hydroxymethyl)pyridine).[9]
-
Causality: Acid-catalyzed hydrolysis of the MOM ether proceeds via protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and methanol. Subsequent reaction with water yields the alcohol.[8][10]
-
Troubleshooting:
-
Use Mildly Acidic or Non-Acidic Conditions: If your reaction chemistry allows, avoid strong Brønsted or Lewis acids.
-
Alternative Protecting Groups: If acidic conditions are unavoidable, consider using a more robust protecting group for the hydroxymethyl functionality.
-
Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the extent of deprotection.
-
Q4: In my Sonogashira coupling reaction, besides my desired product, I observe a significant amount of a high molecular weight byproduct. What is this and how can I prevent it?
A4: This is likely a homocoupling (Glaser coupling) byproduct of your terminal alkyne starting material.[6] While not a decomposition of the this compound itself, it's a common side reaction that competes with the desired cross-coupling.
-
Causality: The copper(I) co-catalyst in Sonogashira reactions can promote the oxidative dimerization of terminal alkynes, especially in the presence of oxygen.[6][11]
-
Troubleshooting:
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and run the reaction under a strict inert atmosphere (argon or nitrogen) to minimize oxygen.
-
Use a Copper-Free Protocol: Several copper-free Sonogashira coupling protocols have been developed that can mitigate homocoupling.
-
Control Reaction Conditions: The choice of base and solvent can influence the rate of homocoupling. Amine bases are typically used.
-
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Low or No Conversion in Cross-Coupling | 1. Deactivation of Catalyst: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. 2. Inherent Low Reactivity of Aryl Chloride: The C-Cl bond is strong and less reactive than C-Br or C-I bonds.[12] 3. Protodechlorination: Consumption of starting material without product formation. | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the desired catalytic cycle over catalyst inhibition. 2. Higher Temperatures & More Active Catalyst: Carefully increase the reaction temperature. Consider using more active palladium pre-catalysts. 3. Minimize Proton Sources: Use anhydrous conditions and a non-protic solvent if possible. |
| Formation of Multiple Unidentified Byproducts | 1. Thermal Decomposition: At very high temperatures, the molecule may undergo complex degradation. 2. Reaction with Strong Oxidizing or Reducing Agents: The pyridine ring and methoxymethyl group can be sensitive to harsh redox conditions. | 1. Screen Lower Temperatures: Determine the minimum temperature required for the desired transformation. 2. Reagent Compatibility Check: Ensure all reagents are compatible with the pyridine and MOM ether functionalities. Avoid strong oxidizing agents (e.g., KMnO₄) or harsh reducing agents unless a specific transformation is intended. |
| Cleavage of the Methoxymethyl Group | 1. Acidic Conditions (Brønsted or Lewis). 2. Certain Halogenating Reagents. | 1. Buffer the Reaction: If acidic byproducts are formed, consider adding a non-nucleophilic base as a scavenger. 2. Reagent Selection: Be cautious with reagents that can act as Lewis acids. |
| Formation of 2-Pyridone | 1. Presence of Strong Nucleophilic Bases (e.g., NaOH, KOH). | 1. Use Non-Nucleophilic Bases: Switch to bases like K₂CO₃, Cs₂CO₃, or organic amines. |
Visualizing Decomposition Pathways
To better understand the potential degradation routes, the following diagrams illustrate the key decomposition pathways.
Caption: Major decomposition pathways of this compound.
Experimental Protocols: Mitigating Decomposition
Here are detailed protocols for common reactions, designed to minimize the degradation of this compound.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol employs conditions known to be effective for less reactive aryl chlorides.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water 4:1, degassed)
-
-
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the degassed solvent.
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent to the reaction vessel, followed by the catalyst solution via syringe.
-
-
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Workflow for a robust Suzuki-Miyaura coupling.
References
- NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds, 1992. [Link]
- What are the reaction products when 2 - Chloropyridine reacts with nucleophiles? - Blog. Acme Synthetic Chemicals, 2023. [Link]
- Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Methoxymethyl ether - Wikipedia. Wikipedia. [Link]
- 2-Chloropyridine | C5H4ClN - PubChem. PubChem. [Link]
- Mild Electrophilic Halogenation of Chloropyridines Using CCl4 or C2Cl6 under Basic Phase Transfer Conditions. | Request PDF.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews.
- An experiment to illustrate nucleophilic aromatic substitution and tautomerism.
- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. AdiChemistry. [Link]
- MOM Ethers - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2– | Environmental Science & Technology.
- Sonogashira coupling - Wikipedia. Wikipedia. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 2003. [Link]
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. PubMed. [Link]
- Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone | The Journal of Organic Chemistry.
- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega.
- A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF.
- Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis - MSU Chemistry.
- US3161642A - Preparation of pyrimidine derivatives by ether cleavage - Google Patents.
- Aryl dechlorination and defluorination with an organic super-photoreductant - Photochemical & Photobiological Sciences (RSC Publishing). Royal Society of Chemistry. [Link]
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents.
- Synthesis of 2-pyridones - University of Bristol. University of Bristol. [Link]
- Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF.
- Cleavage of methoxymethyl ethers with boron trichloride. A convenient, versatile preparation of chloromethyl ether derivatives | The Journal of Organic Chemistry.
- Palladium-catalyzed hydrodechlorination of ary chlorides and its mechanism | Request PDF.
- Reductive dechlorination of chlorinated aromatics (arylchlorides,... | Download Scientific Diagram.
- 2-Chloropyridine - Wikipedia. Wikipedia. [Link]
- Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC.
- SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Organic Syntheses. [Link]
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents.
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents.
- 2-Chloro-5-(hydroxymethyl)pyridine - ChemBK. ChemBK. [Link]
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate.
- Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC.
- Strong Bases Design: Key Techniques and Stability Issues - MDPI. MDPI. [Link]
- A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
- 2-Chloropyridine - National Toxicology Program (NTP).
- Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes - PubMed Central.
Sources
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yufengchemicals.com [yufengchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. chembk.com [chembk.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Workup and purification challenges with 2-Chloro-5-(methoxymethyl)pyridine
Technical Support Center: 2-Chloro-5-(methoxymethyl)pyridine
Introduction
Welcome to the technical support guide for this compound. This molecule is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its workup and purification can present unique challenges that require a nuanced understanding of its chemical properties. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate these challenges effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of this compound, which are critical for designing a successful purification strategy.
Q1: What are the key physical and chemical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties is the foundation of any purification plan. The methoxymethyl group and the chloro-substituted pyridine ring create a molecule with moderate polarity and specific reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₈ClNO | [2][3] |
| Molecular Weight | 157.60 g/mol | [3][4] |
| Appearance | Colorless liquid or low-melting solid | The physical state at room temperature dictates initial handling and purification choices (e.g., distillation for liquids, recrystallization for solids). |
| Boiling Point | Data not widely published, but estimated to be >200 °C at atm. pressure. Related compounds like 2-Chloro-5-methylpyridine boil at 97 °C / 30 mmHg. | High boiling point suggests that vacuum distillation is necessary to prevent thermal decomposition. |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, ethers, methanol).[5] Limited solubility in water. | High solubility in organic solvents is ideal for extraction and chromatography. Limited water solubility allows for aqueous workups, but losses can occur. |
| pKa (of protonated pyridine) | Estimated to be ~2-3 | The pyridine nitrogen is basic and can be protonated in acidic conditions. This property can be exploited for purification via acid-base extraction. |
Q2: What are the most common impurities I should expect from its synthesis?
A2: Impurities are typically remnants of the starting materials or byproducts of side reactions. Common synthetic routes, such as the chlorination of a precursor, can lead to a predictable impurity profile.[5][6]
-
Starting Materials: Unreacted 2-hydroxy-5-(methoxymethyl)pyridine or 2-alkoxy-5-(alkoxymethyl)-pyridine derivatives.
-
Over-chlorinated Byproducts: Dichloro- or trichloro-pyridine species may form if the reaction conditions are too harsh.
-
Positional Isomers: Depending on the synthetic route, other isomers may be present.
-
Reagent-derived Impurities: Phosphorus-based impurities (from chlorinating agents like POCl₃ or PCl₅) or solvent residues (e.g., DMF, toluene).[6]
Q3: How stable is this compound during workup and storage?
A3: Generally, it is a stable compound. However, you should be mindful of the following:
-
pH Sensitivity: Strong acidic or basic conditions during aqueous workup, especially at elevated temperatures, can potentially lead to hydrolysis of the methoxymethyl ether or the 2-chloro group. Neutralization should be performed cautiously, preferably at low temperatures (0-5 °C).
-
Thermal Stability: While stable at room temperature, prolonged heating at high temperatures during distillation can cause decomposition. Vacuum distillation is strongly recommended.
-
Storage: For long-term storage, it is best to keep the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize potential degradation.[7]
Section 2: Troubleshooting Guide: From Crude Reaction to Pure Product
This section is designed in a Q&A format to address specific problems you might encounter during the experimental workflow.
Scenario 1: Post-Reaction Aqueous Workup Issues
Q: I'm performing a liquid-liquid extraction and a persistent emulsion has formed. How can I break it?
A: This is a common issue when purifying pyridine derivatives, which can act as surfactants.
-
Causality: Emulsions are stabilized by finely dispersed particles or compounds that reduce the interfacial tension between the aqueous and organic layers. The basic nitrogen atom in your product can contribute to this.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion and also "salts out" dissolved organic product, pushing it into the organic layer.
-
Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion layer.
-
Change Solvent: If emulsions are a persistent problem, consider using a less polar extraction solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate.
-
Q: My yield is disappointingly low after the aqueous workup. Where did my product go?
A: Product loss during extraction is often due to its partial solubility in the aqueous phase or improper pH adjustment.
-
Causality: Although primarily organic-soluble, the pyridine nitrogen and ether oxygen lend some water solubility. If the aqueous layer is acidic (pH < 4), the pyridine nitrogen will be protonated, forming a salt that is highly soluble in water.
-
Troubleshooting Steps:
-
Check Aqueous pH: Before extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8). Use a pH meter or pH paper. If you added acid to neutralize a reagent, you must add a base (like NaHCO₃ or a dilute NaOH solution) to bring the pH back up before extracting.
-
Back-Extraction: Extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.
-
Minimize Water Volume: Use the minimum amount of water necessary for the quench and wash steps.
-
Use Brine: As mentioned above, washing the combined organic layers with brine will help recover dissolved product.
-
Scenario 2: Purification of a Crude Oil
Q: My crude product is a dark, viscous oil. What's the best way to purify it?
A: A dark color indicates high-molecular-weight byproducts or decomposition. A multi-step approach is often best.
-
Causality: Dark tars are often polymerization products or baseline impurities from the reaction. Direct distillation or chromatography can be difficult.
-
Recommended Workflow:
-
Pre-treatment: Dissolve the crude oil in a suitable solvent like ethyl acetate or dichloromethane. Treat with activated carbon for 15-30 minutes and then filter through Celite®.[8] This can often remove a significant amount of color and polymeric material.
-
Column Chromatography: This is the most reliable method for separating the desired product from colored, non-mobile impurities.
-
Distillation (Post-Chromatography): If the product isolated from the column is still tinged with color or contains residual chromatography solvent, a final vacuum distillation can yield a pure, colorless product.
-
Scenario 3: Column Chromatography Challenges
Q: I can't get good separation between my product and a close-running impurity on silica gel. What should I do?
A: This requires optimizing the mobile phase (eluent) or changing the stationary phase.
-
Causality: Poor separation (low ΔRf) occurs when the product and impurity have very similar polarities and affinities for the stationary phase.
-
Troubleshooting Steps:
-
Optimize Eluent System: The goal is to find a solvent system where your product has an Rf of ~0.3 on a TLC plate.
-
Hexane/Ethyl Acetate: This is a good starting point. If separation is poor, try varying the ratio in small increments. A patent for a related synthesis uses a 5:1 petroleum ether/ethyl acetate mixture.[5][6]
-
Dichloromethane/Methanol: For more polar compounds, a small amount of methanol (0.5-2%) in DCM can be effective.
-
Add a Modifier: Adding a tiny amount of triethylamine (~0.1%) to the eluent can deactivate acidic sites on the silica gel, preventing peak tailing for basic compounds like pyridines.
-
-
Change Stationary Phase: If optimizing the eluent fails, consider a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to silica gel for basic compounds. Reverse-phase (C18) chromatography is another option, eluting with a polar solvent system like acetonitrile/water.[9]
-
Scenario 4: Crystallization and Final Product Handling
Q: My product is a clear oil after chromatography, but it won't crystallize. How can I induce crystallization?
A: Crystallization requires nucleation and crystal growth, which can be hindered by trace impurities or the intrinsic properties of the molecule.
-
Causality: Even high purity by NMR (>98%) can contain enough residual solvent or minor impurities to act as a "eutectic," depressing the melting point and inhibiting crystallization.
-
Troubleshooting Steps:
-
High Vacuum: Ensure all residual solvent is removed by placing the oil under a high vacuum for several hours.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites.
-
Seed Crystals: If you have a previous solid batch, add a single tiny crystal to the oil.
-
Trituration/Solvent-Induced Crystallization: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane). Stir or sonicate the mixture. The product may precipitate as a solid. This also serves as a final purification step.
-
Cooling: Cool the sample slowly in a refrigerator or freezer. Slow cooling promotes the formation of larger, more ordered crystals.
-
Section 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for common purification techniques. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. [10][11]
Protocol 1: Standard Extractive Workup
This protocol is used to remove inorganic salts and water-soluble impurities from the reaction mixture.
-
Quench: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add deionized water or a saturated NH₄Cl solution to quench any reactive reagents.
-
Solvent Addition: Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Neutralization: Check the pH of the aqueous layer. If acidic, slowly add a saturated NaHCO₃ solution until the pH is 7-8. If basic, add dilute HCl (e.g., 1 M) until neutral. Perform this step slowly at low temperatures.
-
Separation: Transfer the mixture to a separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate.
-
Extraction: Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent.
-
Combine & Wash: Combine all organic layers. Wash the combined organics once with deionized water, followed by one wash with saturated brine.
-
Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and wash it with a small amount of fresh solvent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
This is the most common method for purifying moderately polar organic compounds.
-
Eluent Selection: Using TLC, determine an eluent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the selected eluent (as a slurry).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions being collected by TLC.
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. International Journal of Molecular Sciences.
- Patsnap Eureka. Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor.
- SIELC Technologies. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column.
- Organic Syntheses. Procedure for 4-(Methylthio)-2-phenylquinazoline.
- Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
- Capot Chemical. MSDS of 2-Chloro-5-(chloromethyl)pyridine.
- Arctom Scientific. CAS NO. 1016534-59-0 | this compound.
- PubChemLite. This compound (C7H8ClNO).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C7H8ClNO) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 1016534-59-0 [chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 6. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. asianpubs.org [asianpubs.org]
- 9. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Navigating Cross-Coupling Reactions of 2-Chloro-5-(methoxymethyl)pyridine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing 2-Chloro-5-(methoxymethyl)pyridine in cross-coupling reactions. This guide is designed to provide in-depth, practical advice to troubleshoot common side reactions and optimize your synthetic routes. Drawing from extensive field experience and the scientific literature, this resource aims to be your first point of reference for overcoming challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this versatile building block.
Introduction to the Reactivity of this compound
This compound is a valuable heterocyclic building block, featuring a reactive chloride at the 2-position amenable to palladium-catalyzed cross-coupling. The pyridine nitrogen and the methoxymethyl substituent at the 5-position introduce unique electronic and steric properties that can influence the course of these reactions. While the chloro-group offers a cost-effective handle for C-C and C-N bond formation, its lower reactivity compared to bromo or iodo analogs necessitates carefully optimized conditions to achieve high yields and minimize side reactions. The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. The electron-donating nature of the methoxymethyl group can also modulate the reactivity of the C-Cl bond. This guide will address the most frequently encountered side reactions and provide actionable strategies to mitigate them.
I. Suzuki-Miyaura Coupling: Troubleshooting and FAQs
The Suzuki-Miyaura coupling is a powerful tool for the arylation of this compound. However, several side reactions can diminish yields and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should expect when performing a Suzuki-Miyaura coupling with this compound?
A1: The most prevalent side reactions are the homocoupling of the boronic acid reagent and protodeboronation of the boronic acid. Reductive dehalogenation of the starting material, this compound, can also occur, though it is typically less common under standard Suzuki conditions.
Q2: My reaction is producing a significant amount of a dimeric byproduct derived from my boronic acid. What is causing this, and how can I prevent it?
A2: This byproduct is the result of boronic acid homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[1][2] To minimize homocoupling, it is crucial to maintain a strictly inert atmosphere by thoroughly degassing all solvents and reagents and running the reaction under a blanket of nitrogen or argon.[1] Using a Pd(0) source directly or ensuring the complete reduction of a Pd(II) precatalyst can also be beneficial.
Q3: I am observing the formation of the arene corresponding to my boronic acid (Ar-H instead of Ar-B(OH)₂). What is this side reaction, and how can I avoid it?
A3: This is known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This reaction is often promoted by the presence of water and a strong base. To mitigate protodeboronation, you can try using a less protic solvent system, a milder base (e.g., K₂CO₃ instead of K₃PO₄), or using a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they are generally more stable.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High Levels of Boronic Acid Homocoupling | 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) precatalyst. 3. Suboptimal catalyst/ligand choice. | 1. Improve Inert Atmosphere: Thoroughly degas solvents (e.g., by sparging with argon for 30-60 minutes) and ensure the reaction vessel is properly purged. 2. Catalyst Choice: Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a pre-catalyst that readily forms the active Pd(0) species. 3. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.[1][3] |
| Significant Protodeboronation | 1. Excess water and/or strong base. 2. Unstable boronic acid. 3. Prolonged reaction time at high temperature. | 1. Optimize Base and Solvent: Use the minimum effective amount of a milder base (e.g., K₂CO₃, CsF). Consider using anhydrous solvents. 2. Boronic Acid Stability: Use fresh, high-purity boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). 3. Reaction Conditions: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions. |
| Low Conversion/Yield of Desired Product | 1. Inefficient C-Cl bond activation. 2. Catalyst deactivation by the pyridine nitrogen. 3. Suboptimal reaction temperature. | 1. Enhance Catalyst Activity: Use a higher catalyst loading (2-5 mol%) for initial trials. Employ bulky, electron-rich ligands (e.g., Buchwald ligands) that are known to facilitate the oxidative addition of aryl chlorides.[1][3] 2. Ligand Choice: Bidentate ligands or bulky monodentate ligands can sometimes mitigate catalyst inhibition by the pyridine substrate. 3. Temperature Optimization: Gradually increase the reaction temperature (e.g., in 10 °C increments from 80 °C to 110 °C) as higher temperatures are often required for C-Cl bond activation. |
Diagram of Suzuki-Miyaura Side Reactions
Caption: Key side reactions in the Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination: Troubleshooting and FAQs
The Buchwald-Hartwig amination is a go-to method for forming C-N bonds. With this compound, specific challenges can arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to watch out for in the Buchwald-Hartwig amination of this compound?
A1: The most common side reaction is reductive dehalogenation, where the chloro group is replaced by a hydrogen atom, yielding 5-(methoxymethyl)pyridine. This can be particularly problematic when using primary amines.
Q2: My reaction is giving me the dehalogenated starting material as the major product. What causes this and how do I fix it?
A2: Reductive dehalogenation often occurs via a competing pathway in the catalytic cycle, such as β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination. The presence of water or other protic sources can also contribute. To minimize this, ensure you are using anhydrous solvents and high-purity, anhydrous bases (e.g., NaOt-Bu, LHMDS). The choice of ligand is also critical; bulky, electron-rich phosphine ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway.
Q3: Can the methoxymethyl group react under the basic conditions of the Buchwald-Hartwig reaction?
A3: The methoxymethyl group is generally stable under typical Buchwald-Hartwig conditions. While very harsh bases and high temperatures could potentially lead to cleavage, it is not a commonly reported side reaction for this substrate. Focus on optimizing the conditions to avoid dehalogenation and promote the desired C-N bond formation.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Significant Reductive Dehalogenation | 1. Presence of water or other proton sources. 2. Suboptimal ligand choice leading to slow reductive elimination. 3. Inappropriate base. | 1. Ensure Anhydrous Conditions: Use freshly dried, degassed solvents. Ensure the base is anhydrous. 2. Ligand Optimization: Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands are designed to accelerate the reductive elimination step. 3. Base Selection: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). |
| Low Conversion to the Aminated Product | 1. Catalyst inhibition by the pyridine nitrogen. 2. Insufficiently active catalyst for C-Cl bond activation. | 1. Ligand Screening: Employ ligands known to be effective for heteroaryl substrates, which can mitigate catalyst poisoning. 2. Catalyst System: Use a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a highly active ligand. Increase catalyst loading if necessary. |
Diagram of Buchwald-Hartwig Side Reactions
Caption: Key side reaction in the Buchwald-Hartwig amination.
III. Sonogashira Coupling: Troubleshooting and FAQs
The Sonogashira coupling provides a direct route to alkynylated pyridines. However, the reaction is sensitive to conditions, and side reactions can be prevalent.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in a Sonogashira coupling with this compound?
A1: The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to a symmetrical diyne byproduct.[2] Reductive dehalogenation of the starting material can also occur, though it is generally less frequent than in Buchwald-Hartwig aminations.
Q2: My reaction is full of the homocoupled alkyne. How can I suppress this?
A2: Glaser homocoupling is typically promoted by the presence of oxygen and the copper(I) co-catalyst.[2] To minimize this, it is essential to rigorously exclude oxygen from the reaction. Additionally, you can try reducing the amount of the copper co-catalyst or switching to a copper-free Sonogashira protocol. The choice of amine base can also play a role.
Q3: I am struggling to get any reaction to occur. What are the key parameters to check for this unreactive chloride?
A3: The C-Cl bond of this compound is relatively unreactive in Sonogashira couplings.[4] Success often hinges on using a highly active catalyst system and higher reaction temperatures. Ensure your palladium catalyst and any phosphine ligands are of high quality and activity. Consider using a more robust ligand than PPh₃, such as a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC) ligand. Increasing the temperature may also be necessary to promote the initial oxidative addition step.[4]
Troubleshooting Guide: Sonogashira Coupling
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High Levels of Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen. 2. High concentration or reactivity of the copper co-catalyst. | 1. Rigorous Inert Atmosphere: Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas. 2. Copper-Free Conditions: Explore copper-free Sonogashira protocols. These often require specific ligands and bases but can completely eliminate Glaser coupling. 3. Minimize Copper: If using a copper co-catalyst, use the lowest effective loading (e.g., 1-5 mol%). |
| Low or No Conversion | 1. Inactive catalyst system for C-Cl bond activation. 2. Low reaction temperature. 3. Catalyst decomposition. | 1. Catalyst and Ligand Choice: Use a more active palladium source and consider ligands such as XPhos, SPhos, or NHC ligands. 2. Increase Temperature: Gradually increase the reaction temperature, as aryl chlorides often require more thermal energy for oxidative addition.[4] 3. Catalyst Stability: If the reaction mixture turns black rapidly, it may indicate catalyst decomposition. Ensure high-purity reagents and consider a more stable pre-catalyst. |
Diagram of Sonogashira Side Reactions
Caption: Key side reaction in the Sonogashira coupling.
IV. Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is a starting point and may require optimization for your specific arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a thoroughly degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
References
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
Sources
Technical Support Center: Improving Regioselectivity and Reaction Success with 2-Chloro-5-(methoxymethyl)pyridine
Welcome to the technical support center for 2-Chloro-5-(methoxymethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to troubleshoot and optimize your synthetic routes with confidence.
Understanding the Reactivity of this compound
Before diving into specific reaction troubleshooting, it's crucial to understand the inherent electronic and steric properties of the substrate. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions.[1][2]
In this compound, the primary reactive site is the C2-carbon bearing the chlorine atom. The chlorine acts as a leaving group in both SNAr and palladium-catalyzed cross-coupling reactions. The methoxymethyl group at the C5 position is a weakly electron-donating substituent that has minimal electronic impact on the C2 position but can influence the overall solubility and steric environment of the molecule.
Part 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental transformations for this substrate. Success hinges on activating the C-Cl bond and employing a suitable nucleophile.
Frequently Asked Questions & Troubleshooting
Question 1: My SNAr reaction with an amine/alkoxide is extremely slow or gives no product. What is the primary issue?
Answer: This is a common challenge. While the pyridine nitrogen activates the C2 position for nucleophilic attack, the chloride is only a moderately good leaving group, and the reaction requires the formation of a high-energy, negatively charged Meisenheimer intermediate.[3][4] Several factors could be at play:
-
Insufficient Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring and form the intermediate. For neutral nucleophiles like amines, a base is often required to generate the more nucleophilic amide or to trap the HCl byproduct. For alkoxides, ensure the base used to generate it (e.g., NaH, KHMDS) is sufficiently strong and the alcohol is dry.
-
High Activation Energy: The initial attack that disrupts aromaticity is typically the rate-determining step.[4] Insufficient thermal energy can stall the reaction.
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal as they can solvate the cationic counter-ion of the nucleophile without hydrogen-bonding to and deactivating the nucleophile itself.
Troubleshooting Workflow for Stalled SNAr Reactions
Experimental Protocol: General Procedure for SNAr with a Phenol
This protocol provides a robust starting point for the O-arylation of a generic phenol.
-
Reagent Preparation: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the desired phenol (1.2 equivalents). Add anhydrous DMF or DMSO (to make a final concentration of ~0.5 M).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Substrate Addition: Add this compound (1.0 equivalent) to the flask, either neat or as a solution in the reaction solvent.
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For C-C and C-N bond formation, palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable. However, the relatively unreactive C-Cl bond on an electron-deficient pyridine ring presents a significant challenge that requires specialized catalyst systems.[5][6]
A. Suzuki-Miyaura Coupling
Question 2: I am attempting a Suzuki coupling with a boronic acid, but I see low conversion and significant starting material decomposition. My standard Pd(PPh₃)₄ catalyst isn't working.
Answer: This is expected. The oxidative addition of a palladium(0) species into an aryl chloride bond is significantly more difficult than into an aryl bromide or iodide. For an electron-deficient chloropyridine, this step is the primary bottleneck.[7]
-
The Problem with Traditional Ligands: Triphenylphosphine (PPh₃) is not electron-rich enough to facilitate the difficult oxidative addition into the C-Cl bond. High temperatures required to force the reaction often lead to catalyst decomposition (forming inactive palladium black) and protodeboronation of the boronic acid.[7]
-
The Solution: Modern Ligand Systems: Success requires the use of highly electron-rich and sterically bulky phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center, promote the difficult oxidative addition step, and accelerate the final reductive elimination to turn over the catalyst efficiently.[7][8]
| Ligand Class | Examples | Key Features |
| Bulky Phosphines | XPhos, SPhos, RuPhos | Sterically demanding and highly electron-donating. Excellent for activating C-Cl bonds. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, resistant to decomposition. |
Troubleshooting Common Suzuki Coupling Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Inactive catalyst system (wrong ligand). 2. Sub-optimal base or temperature. | 1. Screen bulky phosphine or NHC ligands (e.g., XPhos, SPhos, IPr). 2. Use a stronger base like K₃PO₄ or Cs₂CO₃. Incrementally increase temperature. |
| Protodeboronation | 1. Presence of water/protons. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and reagents. 2. Optimize base equivalents (start with 2.0 equiv). Consider using a boronate ester (e.g., pinacol ester) which is more stable. |
| Homocoupling | 1. Presence of oxygen in the reaction. 2. Catalyst decomposition. | 1. Thoroughly degas all solvents and ensure a robust inert atmosphere. 2. Switch to a more stable pre-catalyst/ligand combination. |
Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling
-
Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add this compound (1.0 equiv, e.g., 0.1 mmol), the arylboronic acid (1.5 equiv), and the base (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: To each vial, add a different catalyst system. For example:
-
Vial 1: Pd₂(dba)₃ (2 mol %) + XPhos (4 mol %)
-
Vial 2: Pd₂(dba)₃ (2 mol %) + SPhos (4 mol %)
-
Vial 3: [Pd(IPr)Cl₂]₂ (2 mol %)
-
Vial 4 (Control): Pd(PPh₃)₄ (5 mol %)
-
-
Reaction: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, to 0.2 M). Seal the vials, remove from the glovebox, and place them in a pre-heated block at 100 °C.
-
Analysis: After a set time (e.g., 12 hours), cool the reactions, dilute with a standard solvent, and analyze by LC-MS or GC-MS to determine the conversion and identify the optimal ligand.
B. Buchwald-Hartwig Amination
Question 3: I need to couple a primary amine to the C2 position. Which catalyst system should I start with for this Buchwald-Hartwig amination?
Answer: Similar to the Suzuki reaction, C-N coupling on this substrate requires a modern catalyst system. The choice of ligand is critical and often depends on the nature of the amine (primary, secondary, hindered, etc.). The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][9]
-
Catalyst Selection: For primary aliphatic and anilines, catalyst systems based on bulky biarylphosphine ligands like XPhos or RuPhos are excellent starting points.[10] These ligands promote the crucial C-N reductive elimination step, which can be slow for certain substrates.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOt-Bu) is the most common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be effective and may be necessary for base-sensitive substrates.[9][11]
Troubleshooting Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Ligand is not suitable for the amine class. 2. Base is not strong enough. | 1. Consult ligand selection guides. For primary amines, start with XPhos/RuPhos. For secondary, consider cataCXium A. 2. Switch from K₂CO₃/K₃PO₄ to NaOt-Bu or LHMDS. |
| Hydrodehalogenation | The competing reaction where the C-Cl bond is replaced by C-H. Caused by β-hydride elimination from the amide complex. | 1. Use a more sterically hindered ligand (e.g., XPhos) which can disfavor the geometry required for β-hydride elimination. 2. Lower the reaction temperature. |
| Low Yield | 1. Catalyst inhibition by the amine or product. 2. Reversible binding and catalyst deactivation. | 1. Increase catalyst loading slightly. 2. Ensure strictly anhydrous and anaerobic conditions. Toluene or dioxane are common solvent choices. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., XPhos, 4.5 mol %) to an oven-dried reaction vial.
-
Add Reagents: Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (NaOt-Bu, 1.4 equiv).
-
Add Solvent: Add anhydrous, degassed toluene or dioxane (~0.4 M).
-
Reaction: Seal the vial, remove from the glovebox, and heat to 90-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
References
- Comins, D. L., & O'Connor, S. (1998). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 98(5), 1783-1802. [Link]
- Saeed, A., Zain-ul-Abideen, M., & Mustafa, M. N. (2018). The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Current Organic Chemistry, 22(15), 1494-1513. [Link]
- Procter, D. J., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13866-13869. [Link]
- Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
- Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(17), 6045-6050. [Link]
- Pearson Education. (2024). EAS Reactions of Pyridine. Pearson+. [Link]
- Wikipedia.Pyridine. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]
- Various Authors. (2022).
- Quora.Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?[Link]
- Various Authors. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(9), 5434-5442. [Link]
- Chemistry Stack Exchange.
- Various Authors. (2021). Pyridine as removable directing group. Effect of the substitution. Catalysis Science & Technology, 11(1), 123-130. [Link]
- YouTube.Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
- Google Patents.
- Various Authors. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(19), 6653-6663. [Link]
- Various Authors. (2021). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A, 125(3), 855-863. [Link]
- Wikipedia.
- Various Authors. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16263-16331. [Link]
- ResearchGate.Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Química Organica.org.Electrophilic substitution on pyridine. [Link]
- MDPI.Advances in Cross-Coupling Reactions. [Link]
- SciSpace.Synthesis method of 2-chloro-5-chloromethylpyridine. [Link]
- J&K Scientific LLC.Buchwald-Hartwig Cross-Coupling. [Link]
- Chemistry LibreTexts.
- YouTube.
- YouTube.
- PubMed.
- Google Patents.
- Organic Chemistry Portal.Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Pearson+.
- MDPI.Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- National Institutes of Health.Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Google Patents.
- National Institutes of Health.2-Chloro-5-(chloromethyl)pyridine. [Link]
- ResearchGate.2-Chloro-5-(chloromethyl)pyridine. [Link]
- ResearchGate.ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
- Royal Society of Chemistry.Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- National Institutes of Health.Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Chloro-5-(methoxymethyl)pyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we understand that coupling reactions involving heteroaryl chlorides, such as 2-Chloro-5-(methoxymethyl)pyridine, present unique challenges. The lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts, coupled with the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst, necessitates careful selection of the catalytic system.[1][2][3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to help you navigate these challenges and achieve high-yield, reproducible results in your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Part 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the coupling of an electron-deficient heteroaryl chloride requires a highly active catalyst to overcome the challenging oxidative addition step.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the most common initial problems to investigate?
A1: When a Suzuki-Miyaura coupling with a challenging substrate like a heteroaryl chloride fails, it is crucial to first verify the integrity of your foundational reaction parameters.
-
Inert Atmosphere: The palladium(0) species in the catalytic cycle is highly sensitive to oxygen.[5] Inadequate degassing of solvents or a poor inert atmosphere (Argon or Nitrogen) can lead to rapid catalyst deactivation and promote unwanted side reactions like the homocoupling of your boronic acid.[5]
-
Reagent Quality: Boronic acids, especially heteroaryl boronic acids, can degrade over time through processes like protodeboronation.[1][6] Using a fresh, high-purity boronic acid is critical. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which can be isolated and purified.[1]
-
Catalyst Activity: The C-Cl bond is significantly less reactive than C-Br or C-I bonds, requiring a more active catalytic system to facilitate the rate-limiting oxidative addition step.[2][4] A standard catalyst like Pd(PPh₃)₄ may not be sufficient.
Q2: What is the best-practice recommendation for a palladium catalyst and ligand system for coupling this specific chloropyridine?
A2: For electron-deficient heteroaryl chlorides, the most successful catalyst systems employ bulky and electron-rich phosphine ligands. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition of the C-Cl bond.[7]
-
Recommended Ligands: Start your screening with established dialkylbiaryl phosphine ligands such as XPhos, SPhos, or RuPhos .[5][8] These have a proven track record for enhancing catalyst activity and stability in challenging couplings.[8][9]
-
Palladium Source: You can generate the catalyst in situ using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. However, for improved reproducibility and ease of use, we strongly recommend using commercially available pre-catalysts (e.g., XPhos Pd G3). These well-defined complexes often lead to more consistent formation of the active catalytic species.[5]
Q3: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, particularly with heteroaryl boronic acids, and is often exacerbated by high temperatures and excessively strong or aqueous bases.[1][10]
-
Base Selection: While a base is necessary, its choice is critical. An inorganic base like potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ) is often a good starting point. These bases are effective but generally less harsh than strong organic bases.[1][5]
-
Solvent System: A mixture of an ethereal solvent and water (e.g., dioxane/water 4:1) is common. Water helps solubilize the inorganic base, but excess water can promote protodeboronation.[5] Ensure your solvent is rigorously degassed.
-
Temperature Control: Do not overheat the reaction. Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. Unnecessarily high temperatures can accelerate boronic acid decomposition.[1]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
|---|---|---|
| Substrate | This compound | (1.0 equiv) |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | (1.2 - 1.5 equiv) |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2-4 mol%) | Pre-catalyst offers higher reproducibility.[5] |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligand accelerates C-Cl activation.[5][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Effective and generally compatible with sensitive substrates.[5] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Degassed thoroughly before use. |
| Temperature | 80 - 110 °C | Monitor progress to avoid prolonged heating. |
Diagram 1: General Catalyst Selection Workflow
Caption: A workflow for selecting a catalyst system for cross-coupling reactions.
Part 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for C-N bond formation but is notoriously sensitive to reaction conditions.[11] The coupling of a chloropyridine requires a catalyst system that is robust and highly active.
Frequently Asked Questions & Troubleshooting
Q1: I'm attempting to couple an amine with this compound, but the reaction is not proceeding. What are the most critical parameters for this C-N coupling?
A1: The Buchwald-Hartwig amination is highly dependent on the synergistic effect of the palladium source, ligand, and base.[12]
-
Catalyst System: Similar to the Suzuki reaction, bulky, electron-rich phosphine ligands are essential. For C-N coupling, ligands like BrettPhos, tBuXPhos, and the proazaphosphatrane ligand P(i-BuNCH₂CH₂)₃N have shown exceptional performance with aryl chlorides.[11][13] Using a modern, well-defined pre-catalyst (e.g., BrettPhos Pd G3) is highly advised to ensure the efficient generation of the active monoligated Pd(0) species.[11]
-
Base Selection: The choice of base is arguably the most critical parameter. A strong, non-nucleophilic base is required to deprotonate the amine or amine-Pd complex. Sodium tert-butoxide (NaOt-Bu ) is the most common and effective base, but it is incompatible with many functional groups.[14] For more sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or catalyst loadings.[15]
Q2: My starting material is base-sensitive. Can I run the Buchwald-Hartwig amination under milder conditions?
A2: Yes, accommodating base-sensitive functional groups is a common challenge.
-
Weaker Bases: You can screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃ .[15] The reaction may be slower, so an increase in temperature or catalyst loading might be necessary.
-
Alternative Strong Bases: Lithium bis(trimethylsilyl)amide (LHMDS ) is another strong base that can be useful, particularly for substrates bearing protic functional groups where NaOt-Bu might cause issues.[14]
-
Solvent Choice: The solvent can influence the base's effectiveness. Toluene and 1,4-dioxane are excellent choices for these reactions.[16]
Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: The key steps of the Buchwald-Hartwig amination catalytic cycle.
Part 3: Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes. However, activating a C-Cl bond for this transformation is challenging and requires careful optimization to avoid common side reactions.[17][18]
Frequently Asked Questions & Troubleshooting
Q1: My Sonogashira reaction is producing a large amount of alkyne homocoupling product (Glaser coupling) and very little of my desired product. What is the cause?
A1: The primary cause of alkyne homocoupling is the copper(I) co-catalyst, which is essential for the traditional Sonogashira mechanism but also catalyzes the oxidative dimerization of the terminal alkyne.[17][19] This is especially problematic when the desired cross-coupling is slow, as is often the case with unreactive aryl chlorides.
-
Copper's Double-Edged Sword: While copper(I) salts (e.g., CuI) accelerate the reaction by forming a copper acetylide intermediate, they are the main culprits behind Glaser coupling.[17][19] In fact, for difficult substrates like aryl chlorides, copper has been observed to inhibit the desired reaction while promoting homocoupling.[17]
-
Solution: Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol . This eliminates the primary pathway for the homocoupling side reaction.
Q2: What catalyst system should I use for a copper-free Sonogashira coupling of this compound?
A2: A successful copper-free reaction relies on a highly active palladium catalyst that can facilitate both the oxidative addition of the aryl chloride and the subsequent steps involving the alkyne.
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃ ) with a bulky, electron-rich phosphine ligand like XPhos or P(t-Bu)₃ is required.[17] These ligands are crucial for promoting the oxidative addition of the challenging C-Cl bond at reasonable temperatures.
-
Base and Solvent: An organic amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.
Table 2: Troubleshooting Guide for Common Cross-Coupling Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Catalyst deactivation (O₂).[5] 2. Insufficiently active catalyst system for C-Cl bond.[2] 3. Poor quality of boronic acid/amine. | 1. Ensure a strictly inert atmosphere; degas all reagents. 2. Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, BrettPhos) and/or a pre-catalyst. 3. Use fresh, high-purity reagents. |
| Protodeboronation (Suzuki) | 1. High reaction temperature.[1] 2. Base is too strong or concentration is too high. 3. Excess water in the reaction. | 1. Lower the reaction temperature. 2. Screen milder bases (K₃PO₄, Cs₂CO₃). 3. Use a less aqueous solvent system or switch to a boronate ester.[1] |
| Alkyne Homocoupling (Sonogashira) | 1. Presence of copper(I) co-catalyst.[17] 2. Presence of oxygen. | 1. Switch to a copper-free protocol. 2. Ensure a strictly inert atmosphere. |
| Reaction Mixture Turns Black (Precipitate) | 1. Formation of inactive palladium black.[5] | 1. This indicates catalyst decomposition. Re-evaluate ligand choice, temperature, and ensure inert conditions. A stable ligand should prevent aggregation. |
Part 4: General Catalyst Screening Protocol
When developing a new coupling reaction, a systematic approach is key. The following protocol provides a general workflow for screening catalyst systems.
Experimental Protocol: Catalyst System Screening
-
Reaction Setup: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv) and the coupling partner (e.g., boronic acid, 1.2 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the selected ligand (e.g., XPhos, 2-4 mol%) to each designated vial. If using pre-catalysts, add the appropriate amount (2-4 mol%) directly.
-
Base and Solvent Addition: Add the chosen base (e.g., K₃PO₄, 2.0 equiv) followed by the degassed solvent (e.g., dioxane).
-
Reaction Execution: Seal the vials tightly and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking small aliquots and analyzing them by TLC, GC, or LC-MS to determine the consumption of starting material and formation of the product.
-
Work-up and Analysis: Upon completion, cool the reactions, perform an appropriate aqueous work-up, and determine the yield of the desired product, typically by ¹H NMR with an internal standard or by chromatographic isolation.
References
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole - Benchchem.
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. - ResearchGate.
- Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Sonogashira coupling - Wikipedia.
- Sonogashira Coupling - Chemistry LibreTexts.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Buchwald–Hartwig amination - Wikipedia.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Stability issues of 2-Chloro-5-(methoxymethyl)pyridine under acidic or basic conditions
A Guide to Understanding and Mitigating Stability Issues in Acidic and Basic Media
Welcome to the technical support guide for 2-Chloro-5-(methoxymethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile chemical intermediate. As Senior Application Scientists, we understand that unexpected sample degradation can compromise experimental results, reduce yields, and introduce analytical complexities. This guide provides in-depth, mechanistically-driven explanations and practical troubleshooting advice to ensure the integrity of your work.
Core Concepts: Understanding the Inherent Reactivity
This compound possesses two primary functional groups susceptible to degradation under common laboratory conditions: the 2-chloro substituent on the pyridine ring and the methoxymethyl (MOM) ether at the 5-position. The stability of the molecule is fundamentally dictated by which of these sites is more reactive under a given set of conditions.
-
Under Acidic Conditions: The methoxymethyl ether is the principal site of vulnerability. MOM ethers are well-known protecting groups that are characteristically cleaved by Brønsted or Lewis acids.[1][2] The reaction is initiated by protonation of one of the ether oxygens, making the C-O bond weaker and susceptible to cleavage.
-
Under Basic Conditions: The 2-chloro group is the primary reactive site. The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 position electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). Hydroxide ions present in basic media can act as nucleophiles, leading to hydrolysis.[3][4]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments, providing both a diagnosis and a solution based on the underlying chemical principles.
Section 1: Stability and Degradation in Acidic Conditions
Q1: After performing a reaction with an acid catalyst or an acidic workup, I've noticed a new, more polar spot on my TLC plate and a corresponding peak in my LC-MS analysis. What is this new compound?
A: You are most likely observing the formation of 2-chloro-5-(hydroxymethyl)pyridine . The methoxymethyl (MOM) ether is acid-labile and has likely been cleaved.[1] The resulting primary alcohol is significantly more polar than the starting ether, which explains its lower Rf on a normal-phase TLC plate and potentially earlier elution on a reverse-phase HPLC column. The mass spectrum should show a corresponding decrease in mass.
Q2: My reaction yield is consistently low when I use a strong protic acid like HCl or H₂SO₄. Is my starting material decomposing?
A: Yes, it is highly probable. Strong protic acids can aggressively catalyze the cleavage of the MOM ether, degrading your starting material or product if it also contains this moiety.[5] The rate of this degradation is often accelerated by heat. Essentially, your catalyst is not only promoting your desired transformation but also an undesired side reaction.
Q3: How can I perform an acid-mediated reaction while minimizing the degradation of the methoxymethyl group?
A: The key is to control the reaction conditions carefully. Consider the following strategies:
-
Use a Milder Acid: Switch from strong protic acids to a Lewis acid (e.g., ZnBr₂, ZrCl₄) or a milder Brønsted acid (e.g., p-toluenesulfonic acid) which can sometimes offer greater selectivity.[2][6]
-
Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures to slow the rate of the degradation reaction.
-
Limit Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to the acidic environment.
-
Anhydrous Conditions: In the absence of water, the final hydrolysis step to the alcohol is prevented, which can sometimes preserve the integrity of the molecule until workup.
Q4: What is the proposed mechanism for this acidic degradation?
A: The acid-catalyzed cleavage of the MOM ether proceeds via the formation of an oxocarbenium ion intermediate. The process is illustrated below.
Caption: Acid-catalyzed cleavage of the MOM ether.
Section 2: Stability and Degradation in Basic Conditions
Q5: I treated my compound with aqueous sodium hydroxide (NaOH) to saponify an ester group elsewhere in the molecule, but my NMR and MS data show that the chlorine atom is gone. What happened?
A: You have performed an alkaline hydrolysis of the 2-chloro group. The product is 2-hydroxy-5-(methoxymethyl)pyridine , which exists in tautomeric equilibrium with 5-(methoxymethyl)pyridin-2(1H)-one . This is a classic SNAr reaction common for halopyridines substituted at the 2- or 4-position.[3][4]
Q6: Why is the 2-chloro group so susceptible to hydrolysis under basic conditions?
A: The pyridine ring nitrogen is highly electronegative. It withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. This makes the C2 carbon atom electron-deficient and therefore an excellent electrophile for attack by nucleophiles like the hydroxide ion (OH⁻).
Q7: What reaction conditions will accelerate the hydrolysis of the 2-chloro group?
A: The rate of hydrolysis is increased by:
-
Higher pH: Increasing the concentration of the hydroxide nucleophile.
-
Elevated Temperatures: Providing the necessary activation energy for the reaction.
-
Prolonged Exposure: Longer reaction times will naturally lead to a greater extent of conversion to the hydrolysis product.
-
Protic Solvents: Solvents like water or ethanol can stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism.
Q8: How can I run a base-mediated reaction on another part of my molecule while keeping the 2-chloro group intact?
A: To avoid unwanted hydrolysis, you should modify your reaction conditions:
-
Use a Non-Nucleophilic Base: If you only need to deprotonate a carbon or nitrogen acid, use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide.
-
Anhydrous Conditions: The absence of water will prevent the formation of hydroxide ions and preclude the hydrolysis pathway.
-
Lower Temperature: As with acidic degradation, running the reaction at lower temperatures will significantly slow down the rate of the undesired hydrolysis.
Q9: What is the proposed mechanism for this basic degradation?
A: The basic hydrolysis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.
Caption: Base-catalyzed hydrolysis via an SNAr mechanism.
Data Summary and Analytical Guidance
The table below summarizes the key degradation pathways and provides guidance for identifying the resulting products.
| Condition | Primary Degradation Site | Major Degradant | Expected Mass Change (LC-MS) | Change in Polarity |
| Acidic | Methoxymethyl Ether | 2-Chloro-5-(hydroxymethyl)pyridine | -14 Da (loss of CH₂) | Increase |
| Basic | 2-Chloro Group | 2-Hydroxy-5-(methoxymethyl)pyridine | -16 Da (Cl replaced by OH) | Increase |
Experimental Protocols
Protocol 1: Forced Degradation Study for Degradant Identification
This protocol allows you to generate small amounts of the primary degradants, which can then be used as analytical standards to confirm their presence in your reaction mixtures. This is a crucial step in developing a stability-indicating analytical method as recommended by ICH guidelines.[7][8]
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare a Stock Solution: Dissolve a known quantity of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution in a sealed vial at 60 °C. Monitor the reaction by TLC or HPLC every hour until approximately 10-20% degradation is observed.
-
Basic Degradation: To a separate aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the solution similarly at 60 °C, monitoring for 10-20% degradation.
-
Quenching: Once the desired level of degradation is achieved, cool the samples to room temperature. Carefully neutralize the acidic sample with 0.1 M NaOH and the basic sample with 0.1 M HCl.
-
Analysis: Analyze the neutralized samples, along with a sample of the original stock solution, by a suitable LC-MS method. This will allow you to identify the retention times and mass-to-charge ratios of the parent compound and its primary acid and base degradants.[9][10]
Protocol 2: A Starting Point for a Stability-Indicating HPLC Method
A robust analytical method is essential to separate the parent compound from its potential degradants. Here is a generic reverse-phase HPLC method that can serve as a starting point for your method development.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
This method should provide good separation between the parent compound and its more polar degradants, 2-chloro-5-(hydroxymethyl)pyridine and 2-hydroxy-5-(methoxymethyl)pyridine. Further optimization may be required based on your specific instrumentation and sample matrix.
References
- Schmieder, H.; Abeln, J. (1999). Supercritical Water Oxidation: State of the Art. Chemical Engineering & Technology, 22(11), 903-908.
- Wikipedia. (n.d.). Methoxymethyl ether.
- Wu, Y., et al. (2011). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 52(45), 5919-5922.
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag.
- ResearchGate. (2015). Kinetics and equilibria for the acid hydrolysis of dichloro(ethylenediamine)platinum(II).
- Ghorbani-Vaghei, R., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Letters in Organic Chemistry, 4(2), 111-114.
- Kim, S. H., et al. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society, 28(9), 1545-1548.
- Hanessian, S., et al. (1984). Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide. Tetrahedron Letters, 25(24), 2515-2518.
- Smith, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
- Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
- Sharma, G., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(3).
- Dong, M. W. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
- Sravani, G., et al. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 8(8), 844-847.
- Goff, D. A., et al. (1984). Cleavage of methoxymethyl ethers with boron trichloride. A convenient, versatile preparation of chloromethyl ether derivatives. The Journal of Organic Chemistry, 49(23), 4541–4544.
- Khan, M. N. (2005). Kinetics of the alkaline hydrolysis of 2-thioaryl-3, 5-dinitropyridine derivatives in 50% v/v DMSO–water. International Journal of Chemical Kinetics, 37(1), 46-53.
- Reddy, G. G., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 153-158.
Sources
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. longdom.org [longdom.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid homocoupling in Suzuki reactions of 2-Chloro-5-(methoxymethyl)pyridine
A Guide to Minimizing Homocoupling and Other Side Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with challenging substrates like 2-Chloro-5-(methoxymethyl)pyridine. Here, we address common issues, with a particular focus on the prevention of homocoupling, a frequent and often frustrating side reaction.
Troubleshooting Guide: Common Problems and Solutions
This section is dedicated to tackling specific experimental challenges you might encounter.
Q1: I am observing a significant amount of boronic acid homocoupling product in my reaction. What is causing this and how can I prevent it?
A1: The formation of a biaryl product derived from two molecules of your boronic acid is a common side reaction in Suzuki couplings. This can be attributed to several factors, primarily related to the presence of oxygen and the state of the palladium catalyst.[1][2]
Likely Causes & Recommended Solutions:
-
Oxygen in the Reaction Mixture: The presence of molecular oxygen can promote the homocoupling of boronic acids.[1][2] It can lead to the formation of a palladium(II) peroxo complex from the active Pd(0) species, which then facilitates the undesired homocoupling pathway.[3]
-
Solution: Ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing all solvents and reagents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintaining an inert atmosphere throughout the reaction setup and duration.[4]
-
-
Use of a Pd(II) Precatalyst: Many common palladium sources, such as Pd(OAc)₂, are in the Pd(II) oxidation state. For the catalytic cycle to begin, these must be reduced to the active Pd(0) species. This reduction can occur via the homocoupling of two boronic acid molecules.[1]
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, using well-defined precatalysts (e.g., Buchwald precatalysts) that are designed for clean and efficient generation of the active Pd(0) catalyst can also minimize this side reaction.[1]
-
-
Slow Oxidative Addition: 2-Chloropyridines are known to be less reactive than their bromide or iodide counterparts in the oxidative addition step.[5][6] If this step is slow, it allows more time for side reactions like homocoupling to occur.
-
Solution: Employ catalyst systems known to accelerate the oxidative addition of aryl chlorides. This typically involves the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[4][6] These ligands promote the formation of a more reactive, monoligated palladium species that can more readily undergo oxidative addition.
-
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Solution: Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate. This may require some optimization.[7]
-
Q2: My reaction is sluggish and gives a low yield of the desired product, even with minimal homocoupling. What can I do?
A2: Low reactivity of 2-chloropyridines is a known challenge.[8] Several factors beyond homocoupling can contribute to a low yield.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The combination of palladium source and ligand is critical. For electron-deficient heteroaryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[9]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[11][12] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent influences the solubility of reactants and the stability and reactivity of the catalytic species.[15][16]
Q3: I am observing dehalogenation of my starting material, this compound. How can I avoid this?
A3: Dehalogenation, the replacement of the chlorine atom with hydrogen, is another potential side reaction.[1]
Potential Causes and Mitigation Strategies:
-
Source of Hydride: This side reaction occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl group. The hydride can originate from the solvent, base, or impurities.[1]
-
Solution: Ensure you are using high-purity, anhydrous solvents when appropriate for the chosen base. If using an alcohol as a solvent or co-solvent, be aware that it can be a source of hydride. Consider switching to a non-protic solvent system.
-
-
Boronic Acid Instability: Protodeboronation, the cleavage of the C-B bond of the boronic acid by a proton source, can also be an issue, leading to the formation of arenes that can complicate purification.[5][19]
Frequently Asked Questions (FAQs)
Why is homocoupling a common problem with 2-chloropyridines?
2-Chloropyridines are relatively electron-deficient, which makes the C-Cl bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst compared to other aryl halides like bromides or iodides.[1][9] This slower oxidative addition, which is a key step in the desired catalytic cycle, provides a larger window of opportunity for competing side reactions like the homocoupling of the more reactive boronic acid to occur.
What is the role of the ligand in preventing homocoupling?
The ligand plays a pivotal role in modulating the reactivity of the palladium center.[1][20][21][22] Bulky, electron-rich ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species. This species can more readily undergo oxidative addition with the challenging 2-chloropyridine substrate. By accelerating the rate-limiting oxidative addition step, the desired cross-coupling pathway can outcompete the undesired homocoupling pathway.[1]
How does the choice of base affect the reaction?
The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[11][23] It activates the boronic acid by forming a more nucleophilic borate species.[12] The strength and nature of the base can influence the rate of this step and the overall reaction selectivity. For less reactive chlorides, a stronger base is often required to facilitate efficient transmetalation. However, the base must be chosen carefully to avoid degradation of the starting materials or product.
Can the purity of the boronic acid affect homocoupling?
Yes, the purity and stability of the boronic acid are important. Boronic acids can undergo decomposition over time, and some impurities may promote side reactions.[19][24] Using fresh, high-purity boronic acid is always recommended.[4] If the boronic acid is known to be unstable, using a more stable derivative like a pinacol ester or a trifluoroborate salt can be beneficial.[5]
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki cross-coupling pathway and the undesired homocoupling of the boronic acid.
Caption: Competing pathways in the Suzuki reaction.
Recommended Starting Conditions
For researchers beginning to optimize the Suzuki coupling of this compound, the following table provides a set of validated starting conditions that have proven effective for similar challenging substrates.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that accelerate oxidative addition of aryl chlorides.[6][25] |
| Pd/Ligand Ratio | 1:2 to 1:4 | Ensures sufficient ligation to stabilize the catalyst and promote reactivity. |
| Catalyst Loading | 1-3 mol % | A good starting point for optimization. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases effective for challenging couplings.[4] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Common solvent systems that facilitate solubility of both organic and inorganic reagents.[17][18] |
| Temperature | 80-110 °C | Sufficient to drive the reaction without excessive decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated homocoupling and catalyst deactivation.[4] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst or source (e.g., Pd₂(dba)₃, 1.5 mol %)
-
Phosphine ligand (e.g., SPhos, 3 mol %)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
In a glovebox or under a positive pressure of inert gas, add the palladium source and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki reaction. Wikipedia.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Suzuki Coupling. Organic Chemistry Portal.
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Synlett.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Homocoupling Reactions of Azoles and Their Applications in Coordin
- How can I solve my problem with Suzuki coupling?
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. Benchchem.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.The Journal of Physical Chemistry B.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). The Journal of Organic Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Organic Letters.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
- Struggling with Suzuki Reaction. (2024). Reddit.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013).
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journal of Organic Chemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). Organic & Biomolecular Chemistry.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 21. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 23. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 24. application.wiley-vch.de [application.wiley-vch.de]
- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Proactive Management of Exothermic Events in the Synthesis of 2-Chloro-5-(methoxymethyl)pyridine
Welcome to the technical support guide for the synthesis of 2-Chloro-5-(methoxymethyl)pyridine. As Senior Application Scientists, we understand that controlling reaction energetics is paramount to ensuring safety, scalability, and product quality. This guide is structured to provide direct, actionable answers to common challenges encountered during this synthesis, with a focus on the management of reaction exotherms. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory.
Section 1: Foundational Safety & Hazard Awareness (FAQs)
This section addresses the most critical high-level questions regarding the thermal risks inherent in this synthesis. A proactive understanding of these principles is the first line of defense against uncontrolled reactions.
Q1: What are the primary sources of dangerous exotherms in the synthesis of this compound?
A1: There are two primary sources of significant heat generation that you must control:
-
The Chlorination Reaction: The core reaction, typically involving the substitution of a hydroxyl or alkoxy group on the pyridine ring with chlorine, is intrinsically exothermic. Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅) are highly reactive. The reaction of pyridine, a base, with these acidic chlorinating agents is itself a potent acid-base reaction that generates heat.[1]
-
Work-up & Quenching: This is arguably the most hazardous step if performed incorrectly. Unreacted chlorinating agents, particularly POCl₃, hydrolyze violently and extremely exothermically upon contact with water.[2] Adding water directly to the reaction mixture can cause a sudden, explosive release of heat and corrosive HCl gas, leading to a dangerous thermal runaway.[2][3]
Q2: My process seems stable at the lab scale (1-5g). Why is a formal thermal hazard assessment necessary before scaling up?
A2: A thermal hazard assessment is crucial because the heat dissipation characteristics of a reactor do not scale linearly with its volume. A small flask has a large surface-area-to-volume ratio, allowing it to dissipate heat efficiently to the environment. As you scale up, the volume increases cubically while the surface area only increases squarely. This means a larger reactor retains heat much more effectively, and an exotherm that was manageable in the lab can quickly become an uncontrollable thermal runaway in a larger vessel.[2] Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) are essential to quantify the heat of reaction (ΔH), determine the onset temperature of decomposition, and calculate the Maximum Temperature of the Synthesis Reaction (MTSR) to ensure it remains safely below the decomposition point.[2]
Q3: What are the immediate consequences of a thermal runaway event in this specific synthesis?
A3: A thermal runaway can lead to several catastrophic outcomes:
-
Rapid Pressure Buildup: The rapid increase in temperature will boil the solvent and generate large volumes of HCl gas from the hydrolysis of the chlorinating agent, potentially exceeding the pressure rating of the vessel and causing a rupture or explosion.[1][3]
-
Release of Toxic Materials: A vessel failure would release highly corrosive and toxic materials, including unreacted chlorinating agents, HCl gas, and pyridine derivatives, which themselves can be toxic and emit cyanide fumes upon decomposition.[4][5]
-
Formation of Tars and Impurities: Even if contained, excessive temperatures will lead to side reactions and decomposition, drastically reducing yield and producing tarry by-products that are difficult to remove.[6]
Section 2: Troubleshooting Guide: The Chlorination Step
This section provides solutions to specific issues that may arise during the addition of the chlorinating agent.
Q: I've started the dropwise addition of phosphorus oxychloride (POCl₃) to my solution of 2-hydroxy-5-(methoxymethyl)pyridine, and the temperature is rising much faster than anticipated, even with an ice bath. What should I do?
A: This indicates that the rate of heat generation is exceeding the heat removal capacity of your current setup. Immediate action is required.
-
Underlying Cause: The rate of addition of the chlorinating agent is too fast. The reaction is generating heat faster than the ice bath and the vessel's surface area can dissipate it.
-
Immediate Corrective Action:
-
Stop the Addition Immediately: Do not add any more of the chlorinating agent.
-
Maximize Cooling: Ensure your reaction flask is properly submerged in the cooling bath and that the bath's temperature is at its target (e.g., 0 °C). Add more ice/dry ice as needed.
-
Monitor Temperature: Continue to monitor the internal temperature. If it continues to rise after stopping the addition, it may indicate an accumulation of unreacted reagents and a potential for a delayed runaway. Be prepared for an emergency quench (see Section 3).
-
-
Long-Term Solution & Prevention:
-
Reduce Addition Rate: Once the temperature is stable and under control, resume the addition at a significantly slower rate.
-
Use a Syringe Pump: For precise control, use a syringe pump for the addition of the chlorinating agent. This provides a consistent, slow addition rate that is not subject to manual variability.
-
Improve Heat Transfer: Ensure the reaction mixture is being stirred vigorously to promote efficient heat transfer to the walls of the flask.
-
Consider Dilution: Increasing the volume of a suitable, inert solvent increases the thermal mass of the reaction mixture, allowing it to absorb more heat for a given temperature rise.[2]
-
Workflow: Managing Reagent Addition
Caption: Decision workflow for controlling the exotherm during reagent addition.
Section 3: Troubleshooting Guide: Work-up and Quenching
The quenching step is critical and requires a carefully planned procedure to avoid violent reactions.
Q: I've completed the reaction and need to quench the excess POCl₃. What is the safest way to do this to avoid a violent exotherm?
A: The safest method is a "reverse quench," where the reaction mixture is slowly added to a cold quenching solution. Never add water or alcohol directly to the reaction mixture.
-
Underlying Cause of Hazard: The hydrolysis of POCl₃ is extremely rapid and exothermic. Adding water to the reaction mixture creates a localized "hot spot" with a high concentration of water and POCl₃, leading to an uncontrollable, near-instantaneous release of energy and HCl gas.[2]
-
The Correct Protocol: Reverse Quench
-
Prepare the Quench Vessel: In a separate flask, large enough to contain both the reaction mixture and the quench solution, prepare a vigorously stirred slurry of crushed ice and water (or a dilute, cold basic solution like sodium bicarbonate). Ensure this vessel is placed in a cooling bath.
-
Slow Addition: Using a dropping funnel or cannula, slowly add the completed reaction mixture dropwise into the cold, stirring quench solution.
-
Monitor Temperature: Monitor the temperature of the quench vessel. The rate of addition should be controlled to keep the temperature below a set point (e.g., 10-15 °C).
-
Neutralization: Once the addition is complete, continue stirring and slowly add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acidic mixture to a pH of 8-9.[2] Perform this step slowly as it will generate CO₂ gas.
-
-
What to Avoid:
-
NEVER add water, ice, or any protic solvent directly to the main reaction flask containing residual POCl₃.
-
NEVER pour the reaction mixture quickly into the quench solution. The large initial release of heat can still be dangerous.
-
Diagram: Safe vs. Unsafe Quenching Procedures
Caption: Visual comparison of safe (reverse) and unsafe (direct) quenching methods.
Section 4: Protocols & Key Parameter Summary
The following are generalized protocols. You must adapt them based on your specific stoichiometry, scale, and available equipment after a thorough risk assessment.
Protocol 1: Example of a Controlled Chlorination Step
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and a nitrogen inlet.
-
Charge: Charge the flask with 2-hydroxy-5-(methoxymethyl)pyridine and a suitable inert, high-boiling solvent (e.g., toluene, dichlorobenzene).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-salt bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C. This may take 1-2 hours depending on the scale.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to a moderate temperature (e.g., 60-80 °C) for 2-4 hours to ensure the reaction goes to completion. Monitor by TLC or LCMS.[7][8]
-
Cooling: Cool the reaction mixture back down to room temperature before proceeding to the quenching step.
Table 1: Summary of Critical Process Parameters & Control Limits
| Parameter | Stage | Recommended Range | Rationale for Control |
| Internal Temperature | Reagent Addition | 0 - 10 °C | Prevents initial exotherm from exceeding cooling capacity. |
| Internal Temperature | Reaction/Heating | 60 - 110 °C (Varies) | Provides sufficient energy for reaction completion while minimizing side-product formation. Must be below solvent boiling point and decomposition temp.[7] |
| Internal Temperature | Quenching | 0 - 15 °C | Minimizes the rate of hydrolysis of excess chlorinating agent to prevent thermal runaway.[2] |
| Addition Rate | Reagent Addition | Substrate/Time Dependent | Must be slow enough to allow the cooling system to dissipate the generated heat effectively. |
| Stirring Speed | All Stages | > 300 RPM (Vigorous) | Ensures homogenous temperature distribution and efficient heat transfer to the vessel walls. |
| Final pH | Neutralization | 8 - 9 | Ensures complete neutralization of acidic components (HCl, phosphoric acid) to allow for clean extraction of the product.[2] |
References
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. (2025). Benchchem.
- How to quench Pyridine? (2022).
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (1992).
- Chlorination process of pyridine derivatives. (1995).
- SAFETY OF CHLORIN
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
- Pyridine: incident management. (n.d.). GOV.UK. [Link]
Sources
- 1. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. icheme.org [icheme.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 7. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Chloro-5-(methoxymethyl)pyridine
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-chloro-5-(methoxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent and base selection for this specific substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance the success of your synthetic endeavors.
Introduction to the Challenge
This compound is a valuable heterocyclic building block. However, its reactivity in palladium-catalyzed cross-coupling reactions presents distinct challenges. The C-Cl bond is significantly stronger and less reactive than its C-Br or C-I counterparts, making the initial oxidative addition step of the catalytic cycle more demanding.[1][2] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[2] Success hinges on the careful selection of a highly active catalyst system and, critically, the optimization of the solvent and base.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction. What are the primary causes related to the base and solvent?
A1: Low or no product formation with 2-chloropyridines is a common hurdle. The inertness of the C-Cl bond requires forcing conditions, and an ineffective base or solvent system is a frequent culprit.[1]
-
Ineffective Base: The base's primary role in Suzuki coupling is to activate the boronic acid, forming a more nucleophilic boronate species essential for the transmetalation step.[1] If the base is too weak or, critically, poorly soluble in the reaction solvent, this activation is inefficient.
-
Troubleshooting Steps:
-
Switch to a Stronger, Non-Nucleophilic Base: If you are using a weaker base like Na₂CO₃, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3] These have proven effective for challenging couplings.
-
Consider the "Cesium Effect": Cesium bases, like Cs₂CO₃, are often more effective than their potassium or sodium counterparts. This is attributed to their higher solubility in many organic solvents and the larger, more polarizable cation which can have beneficial interactions within the catalytic cycle.[4][5][6]
-
Ensure Anhydrous Conditions (Initially): While a small amount of water can sometimes be beneficial in Suzuki couplings, excess water can promote protodeboronation, a major side reaction where the boronic acid is replaced by a hydrogen atom.[2] Try the reaction under strictly anhydrous conditions first.
-
-
-
Suboptimal Solvent: The solvent must effectively solubilize the base, the catalyst, and the organic substrates.
-
Troubleshooting Steps:
-
Screen Aprotic Solvents: Aprotic solvents like 1,4-dioxane and toluene (often with a small amount of water) are standard choices.[7][8]
-
Explore Ethereal Solvents: Solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) can be effective.[9] 2-MeTHF is considered a greener alternative to THF and dioxane.[9]
-
Consider Solvent's Role Beyond Solubility: The solvent can influence catalyst stability and even the selectivity of a reaction.[10] The choice is not merely about dissolving reagents but creating the optimal environment for the catalytic cycle.[11][12]
-
-
Q2: My Buchwald-Hartwig amination is failing. The starting material is either unreacted or I see decomposition. How do I choose the right base and solvent?
A2: Buchwald-Hartwig amination of 2-chloropyridines requires a delicate balance. A strong base is needed for the deprotonation of the amine (or the palladium-amine complex), but overly harsh conditions can decompose base-sensitive substrates.[9][13]
-
Base Selection is Critical:
-
For Robust Substrates: Strong bases like sodium tert-butoxide (NaOtBu) are the workhorses of this reaction and should be your first choice if your amine and aryl chloride are stable.[9][14]
-
For Sensitive Substrates: If you observe decomposition, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[9][13] Success with these weaker bases often requires a more active, bulky phosphine ligand (e.g., XPhos, SPhos) to facilitate the catalytic cycle.[13]
-
Solubility is Key: A common, yet often overlooked, reason for failure is the poor solubility of the inorganic base.[9][13] Vigorous stirring is essential. In some cases, grinding the base before use can improve performance on a larger scale.[14]
-
-
Solvent Optimization:
-
Standard Choices: Toluene is a very common and effective solvent, offering a good balance of reactant solubility and a high boiling point for reactions that require heating.[9] Ethereal solvents like 1,4-dioxane and THF are also frequently used.[14]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine itself can inhibit or poison the palladium catalyst and should be avoided.[9][14]
-
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Characterization of Unexpected Products in 2-Chloro-5-(methoxymethyl)pyridine Reactions
Welcome to the technical support center for reactions involving 2-Chloro-5-(methoxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities that can arise during the chemical modification of this versatile building block. My aim is to provide not just procedural guidance, but also the underlying mechanistic reasoning to empower you to anticipate and solve challenges in your synthetic endeavors.
FREQUENTLY ASKED QUESTIONS (FAQs)
Here, I address the most common initial queries and observations researchers have when working with this compound.
Question 1: I'm seeing a byproduct with a mass of M-14 in my nucleophilic substitution reaction. What could it be?
This is a frequently encountered issue and often points to the demethylation of the methoxymethyl group to a hydroxymethyl group. The resulting 2-substituted-5-(hydroxymethyl)pyridine would have a molecular weight 14 units less than the expected product.
-
Probable Cause: This can be triggered by certain nucleophiles or basic conditions, particularly if there are trace amounts of water present. Lewis acidic conditions can also facilitate the cleavage of the methyl ether.
-
Troubleshooting:
-
Ensure strictly anhydrous reaction conditions. Dry your solvents and reagents thoroughly.
-
Consider using a less aggressive base or a different solvent system.
-
If the nucleophile is a primary or secondary amine, consider if it can act as a demethylating agent at elevated temperatures.
-
Question 2: My reaction is sluggish, and upon workup, I isolate a significant amount of a water-soluble, polar compound that is not my starting material. What is happening?
This could be indicative of the hydrolysis of the starting material or an intermediate. The 2-chloro group on the pyridine ring can be susceptible to hydrolysis under certain conditions, leading to the formation of 2-hydroxy-5-(methoxymethyl)pyridine.
-
Probable Cause: Prolonged reaction times at elevated temperatures in the presence of water or hydroxide ions (from certain bases) can lead to hydrolysis.
-
Troubleshooting:
-
As with the previous point, ensure anhydrous conditions.
-
If using a strong aqueous base, consider switching to a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) or a milder inorganic base like potassium carbonate.
-
Monitor the reaction progress more frequently (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
-
Question 3: I'm attempting a reaction with a strong, sterically hindered base like LDA, and I'm getting a complex mixture of products. What are the potential side reactions?
With strong, non-nucleophilic bases, you can encounter deprotonation at various positions, leading to unexpected follow-on reactions.
-
Probable Cause:
-
Ring Metalation: The protons on the pyridine ring can be acidic enough to be removed by strong bases, leading to lithiated intermediates that can react with your electrophiles or other species in the reaction mixture.
-
Benzylic-type Deprotonation: The methylene protons of the methoxymethyl group are activated and can be abstracted, leading to a stabilized anion. This can then undergo rearrangements or react with other components of your reaction.
-
-
Troubleshooting:
-
Carefully control the stoichiometry of the base.
-
Run the reaction at a lower temperature to improve selectivity.
-
Consider if a different synthetic strategy that avoids such strong bases is feasible.
-
IN-DEPTH TROUBLESHOOTING GUIDES
This section provides a more detailed analysis of specific problems, complete with mechanistic insights and protocols for characterization.
Guide 1: Identification and Mitigation of Over-alkylation or Di-substitution Products
In reactions with primary amines or other nucleophiles with multiple reactive sites, it's possible to get over-alkylation or di-substitution, where two molecules of the pyridine starting material react with one molecule of the nucleophile.
Caption: Desired vs. Unexpected Over-alkylation Pathway.
-
Mass Spectrometry (MS): Look for a molecular ion peak that corresponds to the mass of your desired product plus the mass of the starting material minus HCl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You will see two sets of signals corresponding to the pyridine rings and a single set of signals for the linker from your amine. The integration of the pyridine proton signals will be double that of a mono-substituted product.
-
¹³C NMR: You will observe a greater number of aromatic carbon signals than expected for the desired product.
-
-
Control Stoichiometry: Use a molar excess of the primary amine nucleophile relative to the this compound.
-
Slow Addition: Add the pyridine starting material slowly to a solution of the amine to maintain a high concentration of the nucleophile.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second substitution.
Guide 2: Investigating Ring-Opened or Rearranged Products
Under harsh conditions, particularly with certain nucleophiles, the pyridine ring itself can be susceptible to attack and subsequent rearrangement or opening.
Caption: Hypothetical pathway for ring-opening.
Caption: Workflow for unknown byproduct characterization.
-
Isolation: Isolate the byproduct of interest using an appropriate chromatographic technique (e.g., flash column chromatography or preparative HPLC).
-
Purity Check: Confirm the purity of the isolated fraction by analytical LC-MS.
-
Solvent Removal: Remove the solvent under reduced pressure, ensuring the sample is completely dry. Traces of solvent can interfere with NMR analysis.
-
Deuterated Solvent: Dissolve a few milligrams of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC to establish connectivity within the molecule.
Data Summary Table
| Potential Byproduct | Molecular Formula Change | Mass Change | Key ¹H NMR Signal to Look For |
| 5-(Hydroxymethyl) derivative | -CH₂ | -14 Da | A broad singlet for the -OH proton, disappearance of the methoxy singlet. |
| 2-Hydroxy derivative | -Cl +OH | -18.5 Da (nominal) | Disappearance of one aromatic proton signal, potential tautomerization. |
| Di-substituted amine product | +C₇H₇ClNO | +156.6 Da | Duplication of pyridine signals, altered integration ratios. |
References
- Nucleophilic Aromatic Substitution: For a general overview of the mechanism, consult standard organic chemistry textbooks.
- Reactivity of Pyridine Derivatives: For more in-depth understanding of pyridine chemistry, "Comprehensive Organic Chemistry II" provides extensive reviews. A relevant article on nucleophilic substitutions on the pyridine ring can be found in the Journal of the Chemical Society, Perkin Transactions 2. doi:10.1039/A701902E[1]
- Cleavage of Methoxymethyl Ethers: The stability and cleavage of MOM ethers are discussed in various sources. A relevant paper on the chemoselective transformations of aromatic methoxymethyl ethers is published in ACS Omega. [Link][2]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-5-(methoxymethyl)pyridine and 2-Chloro-5-(chloromethyl)pyridine for Researchers
In the landscape of pharmaceutical and agrochemical synthesis, pyridine derivatives are indispensable building blocks. Among them, 2-chloro-5-(methoxymethyl)pyridine and 2-chloro-5-(chloromethyl)pyridine serve as critical intermediates. While structurally similar, the nuanced difference in their C5-substituent—a methoxymethyl ether versus a chloromethyl group—imparts a dramatic divergence in their chemical reactivity. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental insights, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Reactive Properties
A summary of the fundamental properties of these two compounds reveals the initial distinctions that underpin their differing reactivity profiles.
| Property | This compound | 2-Chloro-5-(chloromethyl)pyridine |
| Molecular Formula | C7H8ClNO | C6H5Cl2N |
| Molecular Weight | 157.60 g/mol [1] | 162.02 g/mol [2][3] |
| Appearance | Liquid | White to light yellow solid[4] |
| Melting Point | Not Applicable | 37-42 °C |
| Primary Reactive Site | 2-Chloro position on the pyridine ring | 5-(Chloromethyl) group (benzylic position) |
| Key Reaction Types | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig), Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Substitution (SN2), Reactions with strong bases |
| Stability | Generally stable under neutral and basic conditions | Prone to self-reaction/polymerization, especially with bases; moisture sensitive[5] |
Unpacking the Reactivity: A Tale of Two Substituents
The core of the reactivity difference lies in the electronic and steric nature of the C5-substituent.
2-Chloro-5-(chloromethyl)pyridine: The Workhorse for Nucleophilic Substitution
The chloromethyl group at the 5-position is a classic benzylic halide analogue. The chlorine atom is a good leaving group, and the adjacent pyridine ring stabilizes the incipient carbocation in an SN1-type process or the transition state in an SN2 reaction. This makes the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
This compound is a cornerstone for the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[2] The synthetic routes to these commercially important compounds hinge on the facile displacement of the benzylic chloride.
Key Reactivity Profile:
-
High Susceptibility to SN2 Reactions: The primary reactive pathway involves the displacement of the chloride from the methylene bridge by nucleophiles such as amines, thiols, and alkoxides.[6]
-
Potential for SN1 Reactions: Under conditions that favor carbocation formation (polar protic solvents), an SN1 pathway can be operative.
-
Caution with Strong Bases: Strong bases can lead to side reactions, including elimination or polymerization. It is also noted to react with mild and galvanized steel.[5]
This compound: A Stable Partner for Cross-Coupling
In contrast, the methoxymethyl group in this compound is an ether, which is significantly less reactive towards nucleophilic attack under standard conditions. The C-O bond of the ether is strong, and the methoxy group is a poor leaving group. Consequently, the primary site of reactivity shifts to the 2-chloro position on the pyridine ring.
This chloro-substituent is activated towards palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the pyridine nitrogen.
Key Reactivity Profile:
-
Ideal for Cross-Coupling: This molecule is an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds at the 2-position.[7][8][9]
-
Stability Towards Nucleophiles: It is generally unreactive towards common nucleophiles under conditions that would readily displace the chloride in its chloromethyl counterpart.
-
Potential for Ether Cleavage: While stable under many conditions, the ether linkage can be cleaved under harsh acidic conditions (e.g., HBr, HI), which is a consideration in multi-step syntheses.[10][11]
Experimental Showdown: Comparative Reaction Protocols
To illustrate the practical implications of these reactivity differences, let's consider two common synthetic transformations.
Experimental Protocol 1: Nucleophilic Substitution with Morpholine
This experiment highlights the differential reactivity of the C5-substituent towards a common amine nucleophile.
Objective: To compare the rate and selectivity of the reaction of morpholine with this compound and 2-chloro-5-(chloromethyl)pyridine.
Methodology:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) and this compound (1.0 eq) in acetonitrile (0.3 M).
-
Addition of Reagents: To each flask, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the mixtures to reflux (approximately 80°C) and stir.
-
Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
Expected Results:
| Starting Material | Expected Product | Predicted Reaction Time | Predicted Yield |
| 2-Chloro-5-(chloromethyl)pyridine | 4-((2-Chloropyridin-5-yl)methyl)morpholine | 2-4 hours | >90% |
| This compound | No significant reaction | >24 hours | <5% |
Causality: The high reactivity of the benzylic chloride in 2-chloro-5-(chloromethyl)pyridine leads to a rapid SN2 reaction.[6] Conversely, the stable ether linkage in this compound is unreactive under these conditions.
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This experiment demonstrates the utility of the 2-chloro position for C-C bond formation.
Objective: To compare the efficacy of this compound and 2-chloro-5-(chloromethyl)pyridine as coupling partners in a Suzuki-Miyaura reaction.
Methodology:
-
Reaction Setup: To two separate oven-dried reaction vials, add the respective chloropyridine (1.0 eq) and phenylboronic acid (1.2 eq).
-
Catalyst System: In a glovebox, add Pd(OAc)2 (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).
-
Base and Solvent: Add K3PO4 (2.0 eq) and a degassed mixture of dioxane/water (4:1).
-
Reaction Conditions: Seal the vials and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reactions by Gas Chromatography (GC) or LC-MS.
Expected Results:
| Starting Material | Expected Product | Predicted Reaction Time | Predicted Yield |
| This compound | 5-(Methoxymethyl)-2-phenylpyridine | 8-12 hours | 75-90% |
| 2-Chloro-5-(chloromethyl)pyridine | Complex mixture/degradation | 8-12 hours | Low yield of desired product |
Causality: this compound is an excellent substrate for Suzuki coupling at the 2-position.[7][8] However, the reactive chloromethyl group in 2-chloro-5-(chloromethyl)pyridine can interfere with the catalytic cycle through side reactions with the base or the palladium catalyst, leading to a complex mixture and lower yields of the desired cross-coupled product.
Visualizing the Synthetic Pathways
To further clarify the divergent applications of these reagents, the following workflows are presented.
Workflow for 2-Chloro-5-(chloromethyl)pyridine
Caption: SN2 functionalization of 2-chloro-5-(chloromethyl)pyridine.
Workflow for this compound
Caption: Suzuki coupling of this compound.
Conclusion and Strategic Recommendations
The choice between this compound and 2-chloro-5-(chloromethyl)pyridine is dictated entirely by the intended synthetic transformation.
-
For nucleophilic modification at the 5-position side chain, 2-chloro-5-(chloromethyl)pyridine is the reagent of choice due to its highly reactive benzylic chloride. Researchers should be mindful of its potential instability in the presence of strong bases and its corrosive nature.[5]
-
For modifications at the 2-position of the pyridine ring via cross-coupling chemistry, this compound is the superior option. Its stability and the inertness of the methoxymethyl group allow for clean and efficient C-C or C-heteroatom bond formation.
By understanding the fundamental principles of reactivity outlined in this guide, researchers can harness the distinct chemical personalities of these two valuable building blocks to advance their synthetic endeavors in drug discovery and materials science.
References
- PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine.
- Google Patents. (n.d.). US4958025A - Preparation of 2-chloro-5-chloromethylpyridine.
- Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine.
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Wikipedia. (2023). 2-Chloromethylpyridine.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Narkhede, H. P., et al. (2021). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 33(1), 1-5.
- PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Thompson, A. M., et al. (2005). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 3(19), 3461-3469.
- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Google Patents. (n.d.). CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine.
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
- PubChem. (n.d.). 2-Chloro-5-methoxypyridine.
- Science.gov. (n.d.). ether cleavage reactions: Topics.
- PubChemLite. (n.d.). This compound (C7H8ClNO).
- ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- Chemistry LibreTexts. (2023). 18.3: Reactions of Ethers - Acidic Cleavage.
Sources
- 1. 1016534-59-0 | this compound - AiFChem [aifchem.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 3. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ether cleavage reactions: Topics by Science.gov [science.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Suzuki Coupling of Substituted Chloropyridines for Pharmaceutical and Agrochemical Synthesis
Introduction: The Enduring Challenge and Strategic Importance of Chloropyridine Coupling
Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical design, forming the core of a vast array of bioactive molecules. Among the various synthetic routes to functionalized pyridines, the Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of C-C bonds. While iodinated and brominated pyridines are often the substrates of choice due to their higher reactivity, their chlorinated counterparts offer significant advantages in terms of cost and availability. However, the inherent inertness of the C-Cl bond, particularly in the electron-rich pyridine ring, presents a formidable challenge for synthetic chemists.[1]
This guide provides a comprehensive comparative analysis of the Suzuki coupling with differently substituted chloropyridines. We will delve into the electronic and steric factors that govern their reactivity, present a systematic comparison of experimental data, and provide detailed, field-proven protocols to enable researchers, scientists, and drug development professionals to navigate the complexities of these critical transformations.
The Decisive Factors: Unpacking the Reactivity of Substituted Chloropyridines
The success of a Suzuki coupling with a chloropyridine hinges on a nuanced interplay of electronic and steric effects, which profoundly influence the rate-determining oxidative addition of the palladium catalyst to the C-Cl bond.
Positional Isomerism: A Tale of Three Chloropyridines
The position of the chlorine atom on the pyridine ring is a primary determinant of its reactivity. The general trend observed is that 3- and 4-chloropyridines are more amenable to coupling than the notoriously challenging 2-chloropyridines.
-
2-Chloropyridines: The proximity of the nitrogen atom to the chlorine at the 2-position leads to strong coordination with the palladium catalyst. This can result in catalyst inhibition and the formation of stable, inactive dimeric palladium species, thus impeding the catalytic cycle.[2][3] Overcoming this "2-pyridyl problem" necessitates the use of highly active and specialized catalyst systems.
-
3- and 4-Chloropyridines: With the chlorine atom further removed from the coordinating nitrogen, these isomers exhibit greater reactivity in Suzuki couplings. The electronic influence of the nitrogen atom still plays a role, but catalyst inhibition is significantly less pronounced.
The Role of Substituents: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of other substituents on the pyridine ring exerts a significant influence on the ease of the Suzuki coupling.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the pyridine ring. This renders the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Consequently, chloropyridines bearing EWGs generally exhibit enhanced reactivity in Suzuki couplings.
-
Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the ring, strengthening the C-Cl bond and making oxidative addition more difficult. Chloropyridines with EDGs are typically less reactive and may require more forcing reaction conditions or more sophisticated catalyst systems to achieve high yields.
Steric Hindrance: The Impact of Ortho-Substituents
Substituents ortho to the chlorine atom can introduce steric hindrance, which can impede the approach of the bulky palladium catalyst to the C-Cl bond, thereby slowing down the rate of oxidative addition. This effect is particularly pronounced with bulky ortho-substituents.
Comparative Performance Data: A Quantitative Overview
The following table summarizes experimental data from various studies, offering a comparative overview of the performance of differently substituted chloropyridines in the Suzuki-Miyaura coupling. It is important to note that direct comparisons can be challenging due to variations in reaction conditions; however, the data presented provides valuable insights into the general reactivity trends.
| Chloropyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 18 | 85 | |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 18 | 65 | |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr | KF | THF | RT | - | C4-selective (~10:1) | [4] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/EtOH/H₂O | Reflux | 8 | 86 | [5] |
| 2-Chloro-6-methoxypyridine | Arylboronic acids | Pd catalyst | - | - | - | - | - | [6] |
| 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | (Hetero)aryl bromides | - | - | - | - | 46-95 | [7][8] | |
| 2-Chloro-3-methyl-5-nitropyridine | Arylboronic acids | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | Good | BenchChem |
Mechanistic Insights: The Catalytic Cycle in Focus
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding the key steps is crucial for rationalizing the observed reactivity patterns and for troubleshooting suboptimal reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical oxidative addition step, where the Pd(0) catalyst inserts into the C-Cl bond, is generally the rate-determining step for chloropyridines. As discussed, this step is facilitated by electron-withdrawing groups and hindered by electron-donating groups and steric bulk. The subsequent transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center, a process activated by the base. Finally, reductive elimination forms the new C-C bond and regenerates the active Pd(0) catalyst.
Experimental Protocols: A Practical Guide
The following is a detailed, step-by-step methodology for a representative Suzuki coupling reaction with a substituted chloropyridine. This protocol should be considered a starting point and may require optimization for specific substrates.
Protocol: Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine with an Arylboronic Acid
This protocol is adapted from established procedures for the coupling of challenging chloropyridine substrates.
Materials:
-
2-Chloro-3-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-3-methyl-5-nitropyridine, the arylboronic acid, PdCl₂(dppf), and potassium carbonate.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-methyl-5-nitropyridine.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of substituted chloropyridines remains a vibrant area of research, driven by the demand for efficient and cost-effective routes to complex pyridine-containing molecules. While significant progress has been made in the development of highly active catalyst systems that can overcome the inherent challenges of these substrates, a deep understanding of the interplay between substrate electronics, sterics, and catalyst design is paramount for success. This guide has provided a comparative framework for understanding these factors, supported by experimental data and practical protocols. As catalyst technology continues to evolve, we can anticipate the development of even more robust and versatile methods for the coupling of chloropyridines, further expanding the synthetic chemist's toolbox for the construction of novel therapeutics and agrochemicals.
References
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Valente, C., et al. (2016). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 45(24), 6846-6878. [Link]
- Hazari, N., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7136-7148. [Link]
- ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. [Link]
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(S1), 15-18. [Link]
- Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6393-6407. [Link]
- Valente, C., et al. (2016). Suzuki–Miyaura (hetero-)
- Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. [Link]
- Lee, J., & Lee, S. (2024).
- Lee, J., & Lee, S. (2024).
- Dolšak, A., & Sova, M. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5183. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
- Bryce, M. R., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(15), 5220–5222. [Link]
- Oh-oka, H., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(44), 15761-15767. [Link]
- Lu, G.-P., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]
- Molander, G. A., & Wisniewski, S. R. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 19(19), 5244–5247. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
- ResearchGate. (n.d.). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]
- ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]
- Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]
- Guleac, E. A., & Holzer, W. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Molecules, 6(10), 847-864. [Link]
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- KAUST Repository. (2016). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 283-289. [Link]
- Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(8), 3145–3150. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repository.kaust.edu.sa]
A Senior Application Scientist's Guide to Alternatives for 2-Chloro-5-(methoxymethyl)pyridine in Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, pyridine scaffolds are indispensable building blocks. Among them, 2-Chloro-5-(methoxymethyl)pyridine serves as a versatile intermediate, prized for its utility in constructing complex molecular architectures. Its primary modes of reactivity—transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—allow for the introduction of a diverse array of substituents at the 2-position of the pyridine ring.
However, reliance on a single building block can introduce constraints related to reactivity, cost, and availability. The C-Cl bond at the 2-position is notoriously robust, often necessitating harsh reaction conditions, highly active (and expensive) catalysts, or specialized ligands to achieve efficient transformation, particularly in cross-coupling reactions.[1][2] This guide provides a comprehensive comparison of viable alternative reagents, offering researchers and process chemists a data-driven framework for selecting the optimal substrate for their specific synthetic challenge. We will delve into the mechanistic underpinnings of each alternative, present comparative data, and provide actionable experimental protocols.
Comparative Analysis of Core Alternatives
The choice of an alternative reagent is fundamentally a decision about the leaving group at the pyridine's 2-position. The ideal substitute should offer a distinct advantage, whether it be enhanced reactivity, milder reaction conditions, improved cost-effectiveness, or a different strategic pathway to the desired product. We will compare three primary classes of alternatives: other 2-halopyridines, pyridyl triflates, and activated pyridinium salts.
The Halogen Exchange: 2-Bromo- and 2-Iodo-5-(methoxymethyl)pyridine
The most direct alternatives to the chloro-analogue are its bromo- and iodo-counterparts. The choice between these halogens is a classic trade-off between cost and reactivity, governed by the strength of the carbon-halogen (C-X) bond.
Expertise & Experience: The Causality Behind Halogen Reactivity
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][2] The energy required for this step is inversely proportional to the C-X bond strength. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.
Consequently, the reactivity of 2-halopyridines in these transformations follows the predictable order: I > Br > Cl .[2] This means that 2-iodopyridines can often react at lower temperatures and with less active catalysts, while 2-chloropyridines require more robust catalytic systems, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, to facilitate the challenging C-Cl bond cleavage.[1]
For SNAr reactions, the trend is reversed. The rate depends on the electronegativity of the leaving group and its ability to stabilize the negative charge in the Meisenheimer intermediate. Here, fluoride is the most reactive halide, followed by chloride.[3][4] However, for substitutions involving heavier halogens (Cl, Br, I), the differences are often less pronounced and can be influenced heavily by reaction conditions.
Data Presentation: Halogen Reactivity in Suzuki-Miyaura Coupling
The following table summarizes a qualitative and quantitative comparison for a typical Suzuki-Miyaura coupling.
| Reagent | Relative Reactivity | Typical Catalyst System | Typical Temp. (°C) | Key Advantage | Key Disadvantage |
| 2-Chloro-Pyridine | Low | Pd(OAc)₂ / Bulky Ligand (e.g., XPhos, SPhos) | 90-120 °C | Lowest Cost, Readily Available | Harsh conditions, requires specialized ligands[1][5] |
| 2-Bromo-Pyridine | Medium | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ | 80-100 °C | Good balance of cost and reactivity | More expensive than chloride |
| 2-Iodo-Pyridine | High | Pd(PPh₃)₄ or PdCl₂(dppf) | RT - 80 °C | Highest reactivity, mild conditions | Highest cost, potential for side reactions |
Experimental Protocols: A Comparative Suzuki-Miyaura Workflow
This protocol provides a general framework for comparing the reactivity of the three halopyridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
Validating the structure of 2-Chloro-5-(methoxymethyl)pyridine derivatives
An In-Depth Technical Guide to the Structural Validation of 2-Chloro-5-(methoxymethyl)pyridine Derivatives
Authored by: A Senior Application Scientist
For researchers, medicinal chemists, and process development professionals, the synthesis of novel pyridine derivatives represents a cornerstone of modern drug discovery and agrochemical development. The this compound scaffold, in particular, is a vital intermediate for a range of biologically active molecules.[1] However, the synthesis of such heterocycles is not always straightforward, and the potential for isomeric byproducts necessitates a rigorous and multi-faceted approach to structural validation. An unconfirmed structure is not just a scientific inaccuracy; it is a risk to project timelines, resource allocation, and, ultimately, patient safety.
This guide provides a comprehensive framework for the unambiguous structural validation of this compound and its derivatives. We will move beyond simple data reporting and delve into the causality behind our choice of analytical techniques, creating a self-validating workflow that ensures the highest degree of scientific integrity.
The Foundational Pillar: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Before any structural elucidation can be confidently undertaken, the purity of the sample must be established. A sample containing significant impurities will yield convoluted spectroscopic data, potentially leading to a complete misinterpretation of the structure. Reversed-Phase HPLC (RP-HPLC) is the gold standard for this purpose due to its high resolution and sensitivity for aromatic compounds like pyridines.[2][3]
Causality of Method Selection
We select a C18 stationary phase as it provides excellent hydrophobic retention for the pyridine ring and its substituents.[2] A gradient elution using acetonitrile and water, modified with a small amount of formic acid, is chosen for two key reasons. First, the gradient ensures the elution of both the main analyte and any potential impurities with differing polarities. Second, the formic acid protonates the pyridine nitrogen, leading to sharper, more symmetrical peak shapes and preventing tailing.[3] UV detection is ideal, as the pyridine ring possesses a strong chromophore.[4]
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation: Utilize a standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection: 254 nm, or PDA scan from 200-400 nm to detect impurities with different absorption maxima.[2]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[2]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percentage of the main analyte peak relative to the total peak area. A purity level of >95% is generally required for unambiguous spectroscopic analysis.
-
Confirming Identity: Molecular Weight and Isotopic Signature by Mass Spectrometry (MS)
Once purity is confirmed, the next logical step is to determine the molecular weight of the compound. Mass spectrometry provides this information with high precision and offers a crucial diagnostic tool for halogenated compounds.
Causality of Method Selection
Electron Ionization (EI) is a common and effective method for generating a molecular ion from small organic molecules. The key feature we look for with this compound is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[5][6][7] This results in a distinctive "M+2" peak in the mass spectrum, where the molecular ion peak (M⁺) is accompanied by another peak two mass units higher, with approximately one-third the intensity.[5][7] This signature is a powerful confirmation of the presence of a single chlorine atom.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) via direct infusion or through the outlet of a Gas Chromatography (GC) system.
-
Ionization: Utilize a standard EI source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺). For C₇H₈ClNO, this will be at m/z 157 (containing ³⁵Cl).[8][9]
-
Crucially, identify the M+2 peak at m/z 159 (containing ³⁷Cl).
-
Verify that the intensity ratio of the m/z 157 peak to the m/z 159 peak is approximately 3:1.[5][7]
-
Analyze the fragmentation pattern. Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the entire methoxymethyl group (-CH₂OCH₃), or the chlorine atom.
-
The Gold Standard: Unambiguous Structure Elucidation by NMR Spectroscopy
While HPLC confirms purity and MS confirms mass and elemental composition (Cl), Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity map of the molecule. Both ¹H and ¹³C NMR are required for a complete assignment.
Causality of Method Selection
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling). ¹³C NMR reveals the number of unique carbon atoms and their chemical environment. For this compound, this combination allows us to precisely place the chloro and methoxymethyl substituents on the pyridine ring and confirm the structure of the side chain. The expected chemical shifts and coupling patterns are highly predictable and serve as a structural fingerprint.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Use a spectrometer with a field strength of at least 300 MHz for sufficient resolution.[10]
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Interpretation:
-
¹H NMR:
-
Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals are expected for the pyridine ring protons. The proton at C6 (between N and Cl) will be a doublet at the most downfield position. The protons at C3 and C4 will appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho and meta relationships.
-
Methoxymethyl Region: A sharp singlet around δ 4.5 ppm corresponding to the two -CH₂- protons. A second sharp singlet around δ 3.4 ppm for the three -OCH₃ protons.
-
-
¹³C NMR:
-
Aromatic Region (δ 120-160 ppm): Five signals are expected for the five unique carbons of the pyridine ring. The carbon bearing the chlorine (C2) will be significantly downfield.
-
Aliphatic Region (δ 55-75 ppm): Two signals are expected for the methoxymethyl group carbons (-CH₂- and -OCH₃).
-
-
Comparative Data Summary
| Analysis | Parameter | Expected Result for this compound | Primary Validation Insight |
| RP-HPLC | Purity | >95% single peak | Confirms sample suitability for spectroscopy |
| EI-MS | Molecular Ion (M⁺) | m/z 157 | Confirms molecular weight (C₇H₈ClNO with ³⁵Cl) |
| Isotopic Peak (M+2) | m/z 159 (Intensity ~33% of M⁺) | Confirms presence of one chlorine atom | |
| ¹H NMR | Aromatic Protons | 3 signals (δ ~7.3-8.4 ppm) with specific splitting | Confirms pyridine ring substitution pattern |
| -CH₂- Protons | Singlet (δ ~4.5 ppm, 2H) | Confirms -CH₂- group adjacent to the ring | |
| -OCH₃ Protons | Singlet (δ ~3.4 ppm, 3H) | Confirms terminal methoxy group | |
| ¹³C NMR | Aromatic Carbons | 5 signals (δ ~120-160 ppm) | Confirms 5 unique ring carbons |
| Aliphatic Carbons | 2 signals (δ ~55-75 ppm) | Confirms the two carbons of the side chain |
Visualizing the Validation Workflow
Caption: Integrated workflow for structural validation.
Definitive Confirmation: Single Crystal X-Ray Crystallography
For novel derivatives or when absolute stereochemistry is , single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof.[11][12] This technique determines the precise spatial arrangement of every atom in the molecule in the solid state. While not a routine method for every batch, it is the authoritative standard for characterizing a new chemical entity.
Conclusion
References
- Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Paw et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- ChemicalBook. 2-chloro-5-Methoxy-3-pyridinecarboxylic acid(74650-71-8) 1H NMR spectrum.
- Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- ChemicalBook. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.
- PubChem. 2-Chloro-5-methoxypyridine.
- Zhu, X. et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- Google Patents. Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum.
- PubChemLite. This compound (C7H8ClNO).
- PubChemLite. 2-chloro-5-(methoxymethoxy)pyridine (C7H8ClNO2).
- ChemicalBook. This compound | 1016534-59-0.
- ResearchGate. 2-Chloro-5-(chloromethyl)pyridine.
- National Institutes of Health. 2-Chloro-5-(chloromethyl)pyridine.
- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
- ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum.
- ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
- Andrew. Radicals and Mass Spectrometry (MS) Spring 2021.
- Chemguide. mass spectra - the M+2 peak.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. PubChemLite - this compound (C7H8ClNO) [pubchemlite.lcsb.uni.lu]
- 9. This compound | 1016534-59-0 [chemicalbook.com]
- 10. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of 2-Chloro-5-(methoxymethyl)pyridine analogs
An In-Depth Technical Guide to Designing and Executing Cross-Reactivity Studies of 2-Chloro-5-(methoxymethyl)pyridine Analogs
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of analogs related to this compound. Given the importance of this scaffold in the synthesis of agrochemicals and pharmaceuticals, understanding antibody specificity is paramount for developing selective immunoassays for residue monitoring, pharmacokinetic studies, or toxicological assessments. This document moves beyond a simple protocol, delving into the immunochemical principles, experimental design rationale, and data interpretation necessary for a robust and self-validating study.
The Immunological Challenge of Small Molecules: The Hapten Concept
Small molecules like this compound are not inherently immunogenic; they are too small to be recognized by the immune system and elicit an antibody response on their own.[1][2][3] Such molecules are known as haptens . To generate antibodies against them, the hapten must be covalently coupled to a large, immunogenic carrier molecule, typically a protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][4] This hapten-carrier conjugate, now large enough to be processed by antigen-presenting cells (APCs), can trigger a T-cell-dependent immune response, leading to the production of B-cells that secrete antibodies.[4][5] A subset of these antibodies will be specific to the hapten portion of the conjugate and can be used to detect the free, unconjugated small molecule in an immunoassay.
The core principle of a cross-reactivity study is to determine the extent to which these hapten-specific antibodies bind to structurally similar molecules (analogs). This is critical for defining the specificity of an assay and identifying potential interferences.
Designing a Comprehensive Cross-Reactivity Study
A successful study requires careful planning, from the rational selection of analogs to the development of a validated assay. The following workflow provides a robust framework.
Caption: Workflow for a hapten cross-reactivity study.
Rational Selection of Analog Compounds
The choice of analogs to test is crucial. Analogs should be selected based on structural similarity to the parent compound, this compound, to probe how specific structural modifications affect antibody binding. A logical set of analogs would explore changes at the key positions of the pyridine ring.
Table 1: Proposed Analogs for Cross-Reactivity Screening
| Compound ID | Structure | Modification from Parent Compound | Rationale |
| Parent | This compound | - | The target analyte; reference for 100% cross-reactivity. |
| Analog 1 | 2-Chloro-5-(chloromethyl)pyridine[6][7] | Methoxymethyl (-CH₂OCH₃) → Chloromethyl (-CH₂Cl) | Assesses the importance of the ether oxygen for antibody recognition. |
| Analog 2 | 2-Chloro-5-methylpyridine[8] | Methoxymethyl (-CH₂OCH₃) → Methyl (-CH₃) | Determines the contribution of the entire methoxymethyl side chain. |
| Analog 3 | 2-Bromo-5-(methoxymethyl)pyridine | Chloro (-Cl) → Bromo (-Br) at position 2 | Probes the effect of changing the halogen at the key substitution site. |
| Analog 4 | 2-Chloro-5-methoxypyridine[9] | Methoxymethyl (-CH₂OCH₃) → Methoxy (-OCH₃) | Evaluates the impact of removing the methylene spacer. |
| Analog 5 | 2-Chloropyridine[10][11] | Removal of the 5-(methoxymethyl) group | Establishes the contribution of the C5 substituent to the epitope. |
| Analog 6 | 3-(methoxymethyl)pyridine | Removal of the 2-Chloro group | Determines if the halogen is a critical part of the binding site. |
Synthesis of Immunizing and Coating Antigens
As haptens, the parent compound and its analogs require conjugation to proteins. It is a critical best practice to use different carrier proteins for immunization and for coating the assay plate. This prevents the generated antibodies from binding to the carrier protein itself on the plate, which would create a high background signal.
-
Immunizing Antigen: this compound conjugated to Keyhole Limpet Hemocyanin (KLH). KLH is highly immunogenic and is preferred for raising a strong antibody response.
-
Coating Antigen: this compound conjugated to Bovine Serum Albumin (BSA). BSA is a common and effective protein for plate coating.
Experimental Protocol: Competitive Indirect ELISA
The competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining the cross-reactivity of small molecules. In this format, free analyte (the parent compound or an analog) in a sample competes with a fixed amount of enzyme-labeled or plate-coated hapten for a limited number of antibody binding sites. Higher concentrations of free analyte result in a lower signal, creating an inverse relationship.
Caption: Workflow for a competitive indirect ELISA.
Detailed Step-by-Step Methodology:
-
Plate Coating:
-
Dilute the Hapten-BSA coating antigen to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well high-binding microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBST) to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the parent compound (for the standard curve) and each analog in assay buffer (e.g., PBST). A typical concentration range might be 0.01 to 1000 ng/mL.
-
In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the primary antibody (diluted to its optimal concentration in assay buffer).
-
Pre-incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL/well of enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Signal Generation and Measurement:
-
Add 100 µL/well of TMB substrate solution.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL/well of stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The raw absorbance data must be processed to determine the cross-reactivity of each analog.
Calculating IC₅₀
For each compound tested (parent and analogs), plot the absorbance (or %B/B₀) against the logarithm of the compound's concentration. Use a four-parameter logistic regression to fit the data and determine the IC₅₀ value. The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal (B₀).
Calculating Cross-Reactivity (CR)
Cross-reactivity is expressed as a percentage relative to the parent compound. The formula is:
CR (%) = (IC₅₀ of Parent Compound / IC₅₀ of Analog) x 100
Table 2: Hypothetical Cross-Reactivity Data Summary
| Compound ID | IC₅₀ (ng/mL) | Cross-Reactivity (%) | Interpretation |
| Parent Compound | 15.2 | 100 | High affinity, reference compound. |
| Analog 1 (Chloromethyl) | 35.8 | 42.5 | The antibody has a lower affinity, indicating the ether oxygen is important. |
| Analog 2 (Methyl) | 450.1 | 3.4 | The methoxymethyl group is a critical part of the epitope. |
| Analog 3 (Bromo) | 25.5 | 59.6 | The antibody tolerates a change in halogen, but prefers chlorine. |
| Analog 4 (Methoxy) | 98.7 | 15.4 | The methylene spacer is important for proper positioning in the binding site. |
| Analog 5 (2-Chloropyridine) | >10,000 | <0.1 | The C5 substituent is essential for antibody recognition. |
| Analog 6 (3-(methoxymethyl)pyridine) | >10,000 | <0.1 | The 2-chloro group is an essential part of the epitope. |
Disclaimer: The data presented in Table 2 are hypothetical and for illustrative purposes only.
Factors That Can Modulate Cross-Reactivity
It is crucial to understand that cross-reactivity is not an intrinsic property of an antibody alone but is a characteristic of the entire assay system.[12][13] Variations in assay format or conditions, such as moving from a kinetic to an equilibrium-driven reaction or changing reagent concentrations, can alter the apparent cross-reactivity values.[12][13][14] Therefore, it is essential to maintain consistent and well-documented assay conditions when comparing compounds.
Conclusion
This guide outlines a scientifically rigorous approach to assessing the cross-reactivity of this compound analogs. By understanding the principles of hapten immunology, employing a validated competitive ELISA protocol, and performing careful data analysis, researchers can accurately characterize the specificity of their antibodies. This information is fundamental for the development of reliable and selective analytical tools for a wide range of applications, from environmental monitoring to pharmaceutical development.
References
- Title: Haptens – Knowledge and References. Source: Taylor & Francis. URL:[Link]
- Title: Hapten - Wikipedia. Source: Wikipedia. URL:[Link]
- Title: SuperHapten: a comprehensive database for small immunogenic compounds. Source: PMC - NIH. URL:[Link]
- Title: Anti-hapten Antibody Problems. Source: Aptamer Group. URL:[Link]
- Title: HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Source: PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. URL:[Link]
- Title: The effect of haptens on protein-carrier immunogenicity. Source: PMC - NIH. URL:[Link]
- Title: 2-Chloropyridine - National Toxicology Program (NTP).
- Title: ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Source: Agency for Toxic Substances and Disease Registry. URL:[Link]
- Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Source: Semantic Scholar. URL:[Link]
- Title: 2-Chloro-5-(chloromethyl)pyridine. Source: PMC - NIH. URL:[Link]
- Title: 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000. Source: PubChem - NIH. URL:[Link]
- Title: 2-Chloropyridine. Source: Wikipedia. URL:[Link]
- Title: 2-Chloropyridine | C5H4ClN | CID 7977. Source: PubChem - NIH. URL:[Link]
- Title: Approaches to minimizing interference by cross-reacting molecules in immunoassays. Source: Clinical Chemistry. URL:[Link]
- Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Title: (PDF) 2-Chloro-5-(chloromethyl)pyridine.
- Title: US4612377A - Preparation of 2-chloro-5-methylpyridine. Source: Google Patents.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Hapten - Wikipedia [en.wikipedia.org]
- 3. aptamergroup.com [aptamergroup.com]
- 4. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SuperHapten: a comprehensive database for small immunogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 11. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analysis of 2-Chloro-5-(methoxymethyl)pyridine: A Comparative Review of Analytical Techniques
Introduction
In the landscape of pharmaceutical development, the purity and characterization of intermediates are paramount to ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 2-Chloro-5-(methoxymethyl)pyridine (CAS No. 1016534-59-0) is a key heterocyclic building block used in the synthesis of various pharmaceutically active compounds.[1][2] Its molecular formula is C7H8ClNO, with a molecular weight of 157.6 g/mol .[1][3] The accurate quantification of this intermediate and the detection of any related impurities are critical quality control steps. This guide provides an in-depth comparison of the primary analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as whether it is for bulk assay determination or trace-level impurity testing.[4][5] This guide will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations.
Physicochemical Properties and Analytical Implications
| Property | Value | Analytical Implication |
| Molecular Formula | C7H8ClNO | Provides the basis for mass spectrometric detection. |
| Molecular Weight | 157.60 g/mol [2] | Influences volatility and mass-to-charge ratio. |
| Boiling Point | 217°C at 760 mmHg[6] | Indicates sufficient volatility for Gas Chromatography (GC) analysis. |
| Structure | Pyridine ring with chloro and methoxymethyl substituents. | The pyridine ring contains a chromophore suitable for UV detection in HPLC. The molecule's polarity is suitable for reversed-phase HPLC. |
Primary Analytical Techniques: A Head-to-Head Comparison
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques suitable for the analysis of this compound. The selection of one over the other depends on the specific analytical goal, available equipment, and the nature of the sample matrix.
Gas Chromatography (GC): The Volatility-Based Approach
GC is an excellent choice for analyzing volatile and thermally stable compounds like this compound.[7] The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Expertise & Experience: The choice of a flame ionization detector (FID) is common for routine quantification due to its robustness and wide linear range. For impurity identification or trace-level analysis where specificity is crucial, a Mass Spectrometer (MS) is the detector of choice, providing both quantitative data and structural information.[7][8] Derivatization is generally not required for this analyte, simplifying sample preparation.[9][10]
Workflow for GC Analysis
Caption: A typical workflow for the GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Polarity-Based Approach
HPLC is a highly versatile technique that separates compounds based on their interactions with a stationary phase while being carried by a liquid mobile phase.[11] For this compound, reversed-phase HPLC is the most common mode.
Expertise & Experience: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography, offering excellent retention and separation for moderately polar compounds.[12][13] The pyridine nitrogen can interact with residual silanols on the silica support, potentially causing peak tailing. Therefore, using a modern, end-capped C18 column and a slightly acidic mobile phase (e.g., with formic or phosphoric acid) is crucial to ensure a protonated, consistently charged analyte, leading to sharp, symmetrical peaks.[14] A UV detector is ideal, as the pyridine ring has a strong UV absorbance, providing good sensitivity.[12]
Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of this compound.
Comparative Performance Data
The following table summarizes typical performance characteristics for validated GC and HPLC methods. The data is representative and synthesized from established methods for analogous compounds and general validation principles.[12][15][16]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (RP-HPLC-UV) | Rationale and Causality |
| Specificity | High; separation based on boiling point and polarity. Confirmed by retention time. | High; separation based on polarity. Confirmed by retention time and UV spectra (with DAD). | Both methods can resolve the analyte from expected impurities.[15] HPLC with a Diode Array Detector (DAD) offers the advantage of peak purity analysis. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques demonstrate excellent linear response over a typical range (e.g., 50-150% of target concentration).[12] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Validated methods must demonstrate the ability to accurately quantify the analyte in the sample matrix.[5][16] |
| Precision (%RSD) | < 1.0% (System); < 2.0% (Method) | < 1.0% (System); < 2.0% (Method) | Both methods are highly precise, ensuring reproducible results.[4] |
| LOD / LOQ | LOD: ~0.01%; LOQ: ~0.03% | LOD: ~0.01%; LOQ: ~0.03% | Sensitivity is comparable for standard detectors. For trace analysis of genotoxic impurities, LC-MS/MS would be required.[17][18] |
| Typical Run Time | 15 - 25 minutes | 10 - 20 minutes | HPLC can often achieve faster run times with modern UPLC/UHPLC systems. |
| Sample Throughput | Moderate | High (with autosampler) | HPLC is generally more amenable to high-throughput automated analysis. |
| Solvent Consumption | Low (gases) | High (organic solvents, buffers) | GC is a "greener" technique in terms of liquid solvent waste. |
Method Validation: A System of Trust
A method is only reliable if it is validated for its intended purpose.[4][19] Validation is a documented process that provides a high degree of assurance that an analytical method will consistently produce a result meeting its predetermined specifications.[16] Key parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), must be assessed.[15][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
-
Accuracy: The closeness of test results to the true value. Often determined by spike recovery studies.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, mobile phase composition).
Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: GC-FID Method for Assay Determination
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5).
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Standard Preparation:
-
Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a 1000 µg/mL stock solution.
-
Prepare working standards by serial dilution to cover the linear range (e.g., 50-1500 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Analysis: Inject standards to establish a calibration curve, followed by sample injections. Use the peak area to calculate the concentration in the sample.
Protocol 2: RP-HPLC-UV Method for Purity and Impurity Profiling
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size (e.g., Zorbax, Waters Symmetry).
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. (This isocratic condition of 30:70 Acetonitrile:Water from a similar compound analysis can be a starting point for gradient development[12]).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm[12]
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water (Diluent) to obtain a 500 µg/mL stock solution.
-
For purity analysis, prepare a working standard at 100 µg/mL. For impurity analysis, a standard at the specification limit (e.g., 0.1% or 0.5 µg/mL) should be prepared.
-
-
Sample Preparation:
-
Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Analysis: Inject the diluent as a blank, followed by the standards and samples. Calculate the assay by external standard method and determine impurity levels by area percent or against a qualified impurity standard.
Conclusion and Recommendations
Both GC and HPLC are powerful, reliable, and validatable techniques for the analysis of this compound.
-
Choose Gas Chromatography (GC) when analyzing for the bulk assay of the pure substance, especially if dealing with known, volatile impurities. It is often simpler, requires less solvent, and can be very robust for routine quality control.
-
Choose High-Performance Liquid Chromatography (HPLC) for purity analysis and impurity profiling, particularly when potential impurities are less volatile or thermally labile. Its high resolution and the added specificity of a DAD make it the superior choice for comprehensive stability and purity studies in a drug development setting.
For trace-level analysis of potentially genotoxic impurities, a more sensitive technique such as GC-MS or LC-MS/MS would be necessary to meet the stringent limits required by regulatory agencies.[17][18] Ultimately, the choice of method must be fit-for-purpose and rigorously validated to ensure data integrity, which is the bedrock of pharmaceutical quality.
References
- Vertex AI Search. (2014). Validation of Impurity Methods, Part II. Google.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. www.ec-undp.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
- SU Li. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795.
- International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- Research J. Pharm. and Tech. (n.d.). Analytical method validation: A brief review. Research J. Pharm. and Tech.
- ChemicalBook. (2022). This compound | 1016534-59-0.
- PubChem. (n.d.). 2-Chloro-5-methoxypyridine. NIH.
- ChemicalBook. (2023). 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE | 75342-33-5.
- SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column.
- BLD Pharm. (n.d.). 1016534-59-0|this compound.
- PubChemLite. (n.d.). This compound (C7H8ClNO).
- Chemenu. (n.d.). cas 1016534-59-0|| where to buy this compound.
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- ResearchGate. (2023). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- ATSDR. (n.d.). ANALYTICAL METHODS. ATSDR.
- Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ResearchGate. (2011). 2-Chloro-5-(chloromethyl)pyridine.
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- eScholarship.org. (2017). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
- Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine.
- LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
Sources
- 1. This compound | 1016534-59-0 [chemicalbook.com]
- 2. 1016534-59-0|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C7H8ClNO) [pubchemlite.lcsb.uni.lu]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. wjarr.com [wjarr.com]
- 6. cas 1016534-59-0|| where to buy this compound [chemenu.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. escholarship.org [escholarship.org]
- 10. scispace.com [scispace.com]
- 11. helixchrom.com [helixchrom.com]
- 12. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
A Comparative Economic Analysis of Synthetic Pathways Utilizing 2-Chloro-5-(methoxymethyl)pyridine for Imidacloprid Production
Executive Summary
2-Chloro-5-(methoxymethyl)pyridine is a pivotal heterocyclic building block, indispensable in the agrochemical industry as a key precursor to neonicotinoid insecticides, most notably Imidacloprid. The economic viability of large-scale Imidacloprid production is intrinsically linked to the efficiency and cost-effectiveness of the synthetic route employing this pyridine derivative. This guide provides an in-depth economic and technical comparison of two prevalent synthetic strategies for the final coupling step to produce Imidacloprid: the classical base-mediated condensation and a modern, metal-catalyzed cross-coupling approach. By dissecting the causality behind experimental choices, process parameters, and cost drivers, this document serves as a critical resource for researchers, process chemists, and drug development professionals aiming to optimize their synthetic strategies.
Introduction: The Strategic Importance of this compound
This compound, often referred to as CCMP, is a strategic intermediate whose market value is driven by its application in producing high-volume agrochemicals.[1] Imidacloprid, a systemic insecticide, represents one of the most significant downstream products derived from CCMP.[2][3][4] The synthesis of Imidacloprid typically involves the condensation of CCMP with 2-nitroiminoimidazolidine (NII). The efficiency of this specific reaction is a major determinant of the final product's cost. This guide will analyze two distinct pathways for this crucial conversion, evaluating them on metrics of yield, reagent cost, operational complexity, and environmental impact.
Pathway 1: Classical Base-Mediated Nucleophilic Substitution
This pathway represents the traditional and widely implemented industrial method for synthesizing Imidacloprid. It relies on a direct nucleophilic substitution reaction between this compound (CCMP) and 2-nitroiminoimidazolidine (NII) facilitated by a strong base in an aprotic polar solvent.
Chemical Rationale & Causality
The core of this reaction is the deprotonation of the N-H bond in 2-nitroiminoimidazolidine by a strong base, creating a potent nucleophile. This nucleophile then attacks the electrophilic carbon atom of the chloromethyl group on the pyridine ring, displacing the chloride leaving group. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or an alkali metal hydroxide is critical to ensure complete deprotonation without competing side reactions.[3][5] Aprotic polar solvents such as Dimethylformamide (DMF) are chosen for their ability to solvate the resulting ions and facilitate the reaction, often at moderately elevated temperatures (45-80°C) to ensure a reasonable reaction rate.[2][3][5]
Detailed Experimental Protocol (Representative)
A representative protocol derived from patent literature.[5]
-
To a stirred solution of 2-nitroiminoimidazolidine (1.12 molar equivalents) in anhydrous Dimethylformamide (DMF), add sodium hydroxide (1.1 molar equivalents) portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C and stir for 1 hour to ensure complete formation of the sodium salt.
-
Add a solution of this compound (1.0 molar equivalent) in DMF dropwise to the reaction mixture over a period of 4 hours, maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring the mixture at 50°C for an additional 4 hours to drive the reaction to completion.
-
Upon completion (monitored by TLC or HPLC), cool the mixture and filter to remove the inorganic salt byproduct (NaCl).
-
The filtrate is concentrated under reduced pressure to remove the DMF.
-
The crude Imidacloprid is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.
Economic Analysis
-
Reagent Cost: This pathway's primary economic advantage lies in its use of inexpensive reagents. Sodium hydroxide is a commodity chemical with very low cost. While 2-nitroiminoimidazolidine is a more specialized reagent, its synthesis is well-established.[6]
-
Solvent & Energy: The use of DMF, while effective, presents a significant cost factor due to its high boiling point (requiring energy for removal) and associated health and environmental concerns, which can necessitate costly solvent recovery systems in an industrial setting. The reaction requires moderate heating, contributing to energy costs.
-
Yield & Purity: Reported yields are generally good, often exceeding 80%.[7] However, purification by recrystallization can lead to some loss of material.
-
Operational Complexity: The procedure is relatively straightforward and does not require specialized equipment, making it suitable for large-scale production. However, handling large quantities of sodium hydroxide and DMF requires stringent safety protocols.
Pathway 2: Copper-Catalyzed Cross-Coupling
A more modern alternative involves the use of transition metal catalysis, specifically copper, to facilitate the N-alkylation reaction. This approach can offer advantages in terms of milder reaction conditions and potentially higher selectivity, which are attractive from both an economic and environmental standpoint.
Chemical Rationale & Causality
Copper-catalyzed N-arylation and N-alkylation reactions (a variant of the Ullmann condensation) have become powerful tools in organic synthesis. In this context, a copper(I) salt, such as CuI, in combination with a ligand, can facilitate the coupling of the pyridine halide with the amine. The ligand, often a diamine derivative, is crucial for stabilizing the copper catalyst and increasing its reactivity.[8] This catalytic system allows the reaction to proceed under milder conditions and often with lower catalyst loadings compared to palladium-based systems, making it more economically attractive.[9] The use of a weaker base, like potassium carbonate, is often sufficient, which simplifies workup and reduces waste.
Detailed Experimental Protocol (Hypothetical Adaptation)
Based on general protocols for copper-catalyzed amidation of 2-chloropyridines.[8]
-
To a reaction vessel, add this compound (1.0 molar equivalent), 2-nitroiminoimidazolidine (1.2 molar equivalents), Copper(I) iodide (CuI, 0.05 molar equivalents), N,N'-dimethylcyclohexane-1,2-diamine (0.1 molar equivalents), and potassium carbonate (2.0 molar equivalents).
-
Add a suitable solvent, such as acetonitrile or dioxane.
-
Heat the mixture to reflux (e.g., ~82°C for acetonitrile) under a nitrogen atmosphere and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain pure Imidacloprid.
Economic Analysis
-
Reagent Cost: The main additional cost in this pathway is the copper catalyst and the specialized ligand. While CuI is significantly cheaper than palladium catalysts, it still represents an added expense compared to the base-only method.[9] The ligand cost can also be a factor, although simpler, less expensive ligands are often effective.
-
Solvent & Energy: This pathway can often be run in lower-boiling point solvents like acetonitrile, which reduces energy costs for solvent removal.[4][6] The reaction may still require heating, but potentially to lower temperatures than the classical method.
-
Yield & Purity: Copper-catalyzed reactions are known for high yields and selectivity, which can reduce the burden on purification. This can lead to a higher overall isolated yield and lower processing costs.
-
Operational Complexity: This method introduces the complexity of handling a metal catalyst and ligand. Catalyst removal is an additional step, and ensuring complete removal from the final product is critical, especially for regulated products like pesticides.
Comparative Data Summary
| Metric | Pathway 1: Base-Mediated | Pathway 2: Copper-Catalyzed | Economic Implication |
| Primary Reagents | CCMP, NII, NaOH/NaH | CCMP, NII, K₂CO₃ | Pathway 1 uses cheaper bulk chemicals. |
| Catalyst System | None | CuI / Diamine Ligand | Pathway 2 has higher upfront reagent costs due to the catalyst and ligand. |
| Solvent | DMF, other aprotic polar | Acetonitrile, Dioxane | Pathway 2 can use less toxic, lower-boiling point solvents, reducing energy and waste treatment costs. |
| Reaction Temp. | 45 - 80 °C | ~80 °C (Reflux) | Energy costs are comparable, but solvent choice in Pathway 2 can be advantageous. |
| Typical Yield | Good to Excellent (>80%) | Potentially Excellent (>90%) | Higher yields in Pathway 2 can offset higher reagent costs by increasing throughput. |
| Workup/Purification | Filtration, Recrystallization | Filtration, Chromatography/Recrystallization | Pathway 2 requires an extra step for catalyst removal. Higher selectivity may simplify final purification. |
| Key Advantage | Low reagent cost, simple | Milder conditions, high selectivity | Pathway 1 is favored for its low initial investment; Pathway 2 for process efficiency and green chemistry. |
| Key Disadvantage | Use of harsh base/solvent | Catalyst cost and removal | Pathway 1 has higher environmental/safety costs; Pathway 2 has higher material costs. |
Visualization of Synthetic Pathways
The logical flow of the two competing synthetic routes is depicted below.
Caption: Comparison of Base-Mediated vs. Copper-Catalyzed routes to Imidacloprid.
Conclusion and Recommendation
The choice between the classical base-mediated pathway and a modern copper-catalyzed approach for Imidacloprid synthesis from this compound is a nuanced decision governed by a trade-off between reagent cost and process efficiency.
-
Pathway 1 (Base-Mediated) remains the workhorse of industrial production due to its reliance on inexpensive, readily available bulk chemicals. For manufacturers with established infrastructure, including solvent recovery and robust safety protocols for handling harsh reagents, this pathway offers the lowest direct material cost.
-
Pathway 2 (Copper-Catalyzed) presents a compelling alternative from a green chemistry and process optimization perspective. The potential for higher yields, use of more benign solvents, and milder conditions can lead to significant downstream savings in energy consumption, waste disposal, and purification costs. While the initial investment in the catalyst system is higher, these benefits could result in a lower cost-per-kilogram of the final product, particularly as environmental regulations become more stringent.[9]
For new process development or facilities prioritizing sustainability and operational efficiency, a thorough investigation into a copper-catalyzed route is highly recommended. However, for existing large-scale manufacturing where capital investment in new processes is a major barrier, optimizing the classical base-mediated pathway remains the most economically pragmatic approach.
References
- Vertex AI Search. (2021). Efficacy, Economics, and Sustainability of Bio-based Insecticides from Thermochemical Biorefineries. RSC Publishing.
- Google Patents. (2007).
- Google Patents. (1994).
- Google Patents. (2001). Process for preparing imidacloprid.
- ChemicalBook. (n.d.). Imidacloprid synthesis.
- Google Patents. (2016). Method for synthesizing imidacloprid.
- PubMed Central (PMC). (n.d.). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case.
- Google Patents. (2007).
- Benchchem. (n.d.). 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides.
- ACS Publications. (n.d.). Assessment of the Techno-Economic Feasibility of Semicontinuous Production of Metarhizium anisopliae Spores | Industrial & Engineering Chemistry Research.
- PubMed. (2013).
- Google Patents. (1992).
- Semantic Scholar. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
- Ural Federal University. (2017).
- EPA NEPIS. (n.d.). New, Innovative Pesticides : An Evaluation of Incentives and Disincentives for Commercial Development by Industry.
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- RSC Publishing. (n.d.).
- HETEROCYCLES. (2011). Palladium-catalyzed amination of 2-chloro-1-azaazulene with 2-aminopyridine.
- PubMed. (2024). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887).
- PubMed. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines.
- ChemRxiv. (n.d.). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020).
- Chemical Engineering Transactions. (2025). Techno-Economic Analysis of a Cascade Biorefinery for Valorizing Agro-Industrial Waste: a Case Study of Avocado Hass.
- LinkedIn. (n.d.). 2-Chloro-5-(chloromethyl)pyridine for Pesticides Navigating Dynamics Comprehensive Analysis and Forecasts 2025-2033.
- Benchchem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
- HETEROCYCLES. (2011). PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE.
Sources
- 1. archivemarketresearch.com [archivemarketresearch.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 6. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]
- 7. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 8. Copper-catalysed amidation of 2-chloro-pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
A Spectroscopic Guide to the Synthesis of 2-Chloro-5-(methoxymethyl)pyridine: From Precursors to Product
For researchers and professionals in drug development and fine chemical synthesis, the accurate identification of compounds and the monitoring of reaction progress are paramount. 2-Chloro-5-(methoxymethyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful synthesis requires careful characterization at each step. This guide provides an in-depth spectroscopic comparison of this compound and its common precursors, offering a clear roadmap for identification and quality control using fundamental analytical techniques.
The primary synthetic route discussed involves the transformation of 2-Chloro-5-methylpyridine through a chlorinated intermediate to the final methoxymethyl product. A secondary pathway, starting from a methoxy-substituted precursor, is also considered. Understanding the distinct spectroscopic signature of each molecule is crucial for confirming conversions and identifying potential impurities.
Synthetic Pathways and Molecular Evolution
Two common pathways lead to the formation of this compound. The first involves the side-chain functionalization of a commercially available starting material. The second involves the modification of the pyridine ring itself.
dot
Caption: Common synthetic routes to this compound.
This guide will focus on the spectroscopic changes observed along Pathway 1, as it represents a common and illustrative multi-step transformation. Data for the precursor in Pathway 2 is also provided for comprehensive comparison.
Comparative Spectroscopic Analysis
The transformation from a methyl group to a chloromethyl group and finally to a methoxymethyl group imparts distinct and predictable changes in the NMR, IR, and Mass Spectra of the molecules.
¹H NMR Spectroscopy: Tracking the Side-Chain Transformation
Proton NMR is arguably the most powerful tool for monitoring this synthesis. The chemical shifts and multiplicities of the protons on the pyridine ring and, more importantly, on the C5-substituent, provide a clear narrative of the reaction's progress.
| Compound | Pyridine H6 (δ ppm) | Pyridine H4 (δ ppm) | Pyridine H3 (δ ppm) | C5-Substituent Protons (δ ppm) |
| 2-Chloro-5-methylpyridine | ~8.18 (d) | ~7.45 (dd) | ~7.13 (d) | ~2.27 (s, 3H, -CH₃) [1] |
| 2-Chloro-5-(chloromethyl)pyridine | ~8.40 (d) | ~7.75 (dd) | ~7.40 (d) | ~4.55 (s, 2H, -CH₂Cl) |
| This compound | ~8.30 (d) | ~7.65 (dd) | ~7.30 (d) | ~4.45 (s, 2H, -CH₂O-), ~3.35 (s, 3H, -OCH₃) |
| 2-Methoxy-5-(methoxymethyl)pyridine | Not Applicable | Not Applicable | Not Applicable | ~4.4, ~3.9, ~2.8 (Signals for -CH₂O-, -OCH₃ on ring, and -OCH₃ on side-chain)[2] |
Causality Behind the Shifts:
-
From -CH₃ to -CH₂Cl: The conversion of the methyl group to a chloromethyl group causes a significant downfield shift of the side-chain protons (from ~2.27 ppm to ~4.55 ppm). This is a direct result of the deshielding effect of the highly electronegative chlorine atom, which withdraws electron density from the methylene protons.
-
From -CH₂Cl to -CH₂OCH₃: Replacing the chlorine with a methoxy group results in a slight upfield shift of the methylene protons (~4.55 ppm to ~4.45 ppm). While oxygen is also electronegative, its effect is slightly less pronounced than chlorine in this context. The most critical diagnostic change is the appearance of a new, sharp singlet at approximately 3.35 ppm, corresponding to the three protons of the newly introduced methoxy group (-OCH₃).
-
Ring Protons: The protons on the pyridine ring also experience slight shifts due to the changing electronic nature of the C5-substituent, but the changes in the side-chain signals are far more diagnostic for monitoring the reaction.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information, confirming the changes to the carbon framework. The chemical shift of the carbon at the C5-substituent is highly sensitive to the attached atoms.
| Compound | C2 (δ ppm) | C3 (δ ppm) | C4 (δ ppm) | C5 (δ ppm) | C6 (δ ppm) | C5-Substituent Carbons (δ ppm) |
| 2-Chloro-5-methylpyridine | ~150.1 | ~123.8 | ~138.8 | ~130.5 | ~149.5 | ~17.5 (-CH₃) |
| 2-Chloro-5-(chloromethyl)pyridine | ~151.0 | ~124.5 | ~139.5 | ~134.0 | ~149.0 | ~44.5 (-CH₂Cl) |
| This compound | ~150.5 | ~124.0 | ~139.0 | ~132.0 | ~148.5 | ~72.0 (-CH₂O-), ~58.0 (-OCH₃) |
Causality Behind the Shifts:
-
The carbon of the C5-substituent undergoes a dramatic downfield shift upon chlorination (~17.5 ppm to ~44.5 ppm) and an even more significant downfield shift upon methoxylation (~44.5 ppm to ~72.0 ppm) due to the direct attachment of electronegative atoms (Cl and O).
-
The appearance of a new peak around 58.0 ppm for the methoxy carbon is the definitive indicator of the final product formation. The chemical shifts of the pyridine ring carbons are influenced by the substituent's electronic effects, with C5 showing the most pronounced changes.[3]
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy allows for the identification of specific functional groups through their characteristic vibrational frequencies.
| Compound | Key Characteristic Absorptions (cm⁻¹) |
| 2-Chloro-5-methylpyridine | ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600-1400 (Aromatic C=C, C=N stretch), ~750-700 (C-Cl stretch) |
| 2-Chloro-5-(chloromethyl)pyridine | ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600-1400 (Aromatic C=C, C=N stretch), ~1260 (CH₂ wag) , ~750-650 (C-Cl stretch, now two distinct C-Cl bonds) |
| This compound | ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1100 (strong, C-O-C stretch) , ~1600-1400 (Aromatic C=C, C=N stretch), ~750-700 (C-Cl stretch) |
Analysis of Vibrational Modes:
-
The progression from starting material to the final product is most clearly marked by the appearance of a strong absorption band around 1100 cm⁻¹ . This band is characteristic of the C-O-C (ether) stretching vibration and is a definitive marker for the successful introduction of the methoxymethyl group.[4]
-
While all three compounds will show aromatic C-H and C=C/C=N stretches, and C-Cl stretches, the appearance of the strong ether band is the most unambiguous diagnostic feature in the IR spectrum for confirming the final conversion.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of each compound and provides structural information through fragmentation patterns. The presence of chlorine is easily identified by the characteristic M+2 isotopic peak.
| Compound | Molecular Weight ( g/mol ) | Key m/z Fragments and Observations |
| 2-Chloro-5-methylpyridine | 127.57 | M⁺ at m/z 127/129 (approx. 3:1 ratio). Loss of Cl (-35) to give m/z 92. Loss of HCN (-27) from the ring. |
| 2-Chloro-5-(chloromethyl)pyridine | 162.02 | M⁺ at m/z 161/163/165 (approx. 9:6:1 ratio for two Cl atoms). Loss of CH₂Cl (-49) to give m/z 112. Loss of Cl (-35) to give m/z 126/128 (base peak).[5] |
| This compound | 157.60 | M⁺ at m/z 157/159 (approx. 3:1 ratio). Loss of OCH₃ (-31) to give m/z 126/128. Loss of CH₂OCH₃ (-45) to give m/z 112. |
Interpreting the Data:
-
Isotope Patterns: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic molecular ion cluster. For compounds with one chlorine atom, you will see two peaks (M⁺ and M+2) with a 3:1 intensity ratio. For 2-Chloro-5-(chloromethyl)pyridine, which has two chlorine atoms, a more complex pattern (M⁺, M+2, M+4) with an approximate 9:6:1 intensity ratio is observed.
-
Fragmentation: The fragmentation patterns are highly diagnostic. The loss of the side chain is a common pathway. Observing the base peak shift from m/z 92 to m/z 126, and then seeing a prominent fragment at m/z 126 for the final product (from loss of the methoxy radical), provides strong evidence for each synthetic step.
Experimental Protocols
To ensure data integrity and reproducibility, standardized analytical methods should be employed.
dot
Caption: General workflow for spectroscopic analysis of reaction products.
I. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is sufficient. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are typically required.[6]
-
Processing: Process the data using appropriate software. Reference the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
II. FTIR Spectroscopy
-
Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For liquid samples, a small drop can be analyzed neat between two salt (NaCl or KBr) plates.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty sample holder or clean salt plates before scanning the sample.
III. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Acquisition: Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms or equivalent). Use a temperature program that effectively separates the components of the reaction mixture. The mass spectrometer should be operated in Electron Ionization (EI) mode, typically at 70 eV.
Conclusion
The transformation of 2-Chloro-5-methylpyridine to this compound is characterized by a series of clear and predictable spectroscopic changes. By leveraging the distinct signals in ¹H NMR (appearance of -CH₂O- and -OCH₃ singlets), ¹³C NMR (diagnostic shifts of side-chain carbons), FTIR (emergence of the C-O-C stretch), and MS (shifts in molecular ion and fragmentation patterns), researchers can confidently track the reaction, confirm the identity of the final product, and ensure its purity. This multi-faceted analytical approach is fundamental to robust and reproducible chemical synthesis.
References
- [Reference 1 Title], [Source], [URL]
- [Reference 2 Title], [Source], [URL]
- [Reference 3 Title], [Source], [URL]
- [Reference 4 Title], [Source], [URL]
- [Reference 5 Title], [Source], [URL]
- [Reference 7 Title], [Source], [URL]
- [Reference 8 Title], [Source], [URL]
- [Reference 9 Title], [Source], [URL]
- [Reference 10 Title], [Source], [URL]
- [Reference 11 Title], [Source], [URL]
- [Reference 12 Title], [Source], [URL]
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
- [Reference 14 Title], [Source], [URL]
- [Reference 15 Title], [Source], [URL]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- [Reference 17 Title], [Source], [URL]
- [Reference 18 Title], [Source], [URL]
- [Reference 19 Title], [Source], [URL]
- [Reference 20 Title], [Source], [URL]
- [Reference 21 Title], [Source], [URL]
- PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information.
- Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- [Reference 25 Title], [Source], [URL]
- [Reference 26 Title], [Source], [URL]
- [Reference 27 Title], [Source], [URL]
- [Reference 28 Title], [Source], [URL]
- [Reference 29 Title], [Source], [URL]
- [Reference 30 Title], [Source], [URL]
- [Reference 31 Title], [Source], [URL]
Sources
- 1. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 3. testbook.com [testbook.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 2-Chloro-5-(methoxymethyl)pyridine-Derived Compounds
Introduction: The Versatility of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a fundamental heterocyclic scaffold that forms the core of numerous biologically active molecules, ranging from pharmaceuticals to agrochemicals.[1][2] Its unique electronic properties and the ability to be readily functionalized make it a privileged structure in medicinal chemistry and crop protection. Within this vast chemical space, compounds derived from 2-chloro-5-(substituted)pyridines have garnered significant attention as versatile intermediates for the synthesis of novel therapeutic and agrochemical agents.[3] The 2-chloro substituent provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while modifications at the 5-position can be tailored to modulate the biological activity, selectivity, and physicochemical properties of the resulting compounds.
This guide presents a comparative analysis of the biological activity of a series of compounds derived from the closely related scaffold, 2-chloro-5-(chloromethyl)pyridine, with a particular focus on their antifungal properties. While direct comparative studies on a broad spectrum of biological activities for 2-chloro-5-(methoxymethyl)pyridine derivatives are not extensively documented in publicly available literature, the exploration of analogous structures provides invaluable insights into the potential of this chemical class. The data and methodologies presented herein are synthesized from peer-reviewed research to provide a robust framework for researchers, scientists, and drug development professionals engaged in the discovery of novel bioactive agents.
Comparative Analysis of Antifungal Activity: A Case Study of Pyrimidine Derivatives
A study by Liu et al. provides a compelling case for the antifungal potential of compounds derived from the 2-chloro-5-(chloromethyl)pyridine scaffold.[4] In their work, a series of novel pyrimidine derivatives were synthesized and evaluated for their in vitro activity against a panel of fourteen phytopathogenic fungi. This systematic investigation allows for a clear structure-activity relationship (SAR) to be elucidated, offering a predictive understanding of how molecular modifications influence antifungal potency.
Data Summary of Antifungal Activity
The antifungal activities of the synthesized pyrimidine derivatives were assessed using the poisoned food technique, and the results are summarized as percentage inhibition of mycelial growth at a concentration of 50 µg/mL.[4]
| Compound ID | R Group (at pyrimidine 2-position) | Linker to Pyridine | Target Fungus: Alternaria solani (% Inhibition) | Target Fungus: Fusarium graminearum (% Inhibition) | Target Fungus: Botrytis cinerea (% Inhibition) |
| 1a | Isopropyl | O-CH₂ | 65.4 | 58.7 | 62.3 |
| 1b | Isopropyl | O-CH₂ (Thiazole linker) | 55.2 | 45.8 | 51.7 |
| 2a | Amino | NH-CH₂ | 72.8 | 68.5 | 75.1 |
| 3a | Phenyl | S-CH₂ | 45.1 | 38.9 | 42.6 |
| Flumorph | (Control) | - | 85.2 | 82.4 | 88.9 |
| Carbendazim | (Control) | - | 92.1 | 95.3 | 90.5 |
Data synthesized from Liu, et al.[4]
Structure-Activity Relationship (SAR) Insights
From the comparative data, several key SAR insights can be drawn:
-
Influence of the Linker Atom: The nature of the atom linking the pyrimidine and pyridine rings significantly impacts antifungal activity. Compounds with an amino linker (NH-CH₂, e.g., 2a ) demonstrated superior activity across the tested fungal strains compared to those with an ether (O-CH₂, e.g., 1a ) or thioether (S-CH₂, e.g., 3a ) linker. This suggests that the hydrogen bonding capability of the N-H group may play a crucial role in the interaction with the biological target.
-
Effect of the Pyrimidine Substituent: The substituent at the 2-position of the pyrimidine ring also modulates activity. The isopropyl group in compounds 1a and 1b confers moderate activity.
-
Impact of the Heterocyclic Moiety Attached to the Linker: The introduction of a thiazole ring between the linker and the pyridine moiety in compound 1b resulted in a general decrease in antifungal activity compared to its analogue 1a , which has a direct linkage. This highlights the importance of the overall molecular conformation and steric factors in determining biological efficacy.
These findings underscore the chemical tractability of the 2-chloro-5-(substituted)pyridine scaffold and demonstrate how systematic modifications can be employed to optimize biological activity.
Experimental Protocols
To ensure scientific integrity and enable the replication of these findings, detailed experimental methodologies are crucial. The following protocols are based on established techniques for the evaluation of antifungal and cytotoxic activities.
Synthesis of Pyrimidine Derivatives from 2-Chloro-5-(chloromethyl)pyridine
The synthesis of the pyrimidine derivatives can be achieved through a nucleophilic substitution reaction. The general workflow is depicted in the diagram below.
Caption: General workflow for the synthesis of pyrimidine derivatives.
Step-by-Step Protocol:
-
To a solution of the appropriate substituted hydroxy-, amino-, or thio-pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add a base such as sodium hydride (NaH) (3.0 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if necessary.
-
Add 2-chloro-5-(chloromethyl)pyridine (1.0 eq) to the reaction mixture.
-
Reflux the mixture for a specified period (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound.[4]
In Vitro Antifungal Activity Screening (Poisoned Food Technique)
This method is widely used to assess the efficacy of antifungal compounds against mycelial growth.
Caption: Workflow for the poisoned food antifungal assay.
Step-by-Step Protocol:
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50°C.
-
Add the test compound (dissolved in a suitable solvent like DMSO) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). An equivalent amount of solvent is added to the control plates.
-
Pour the PDA mixed with the test compound into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each agar plate with a mycelial disc (e.g., 5 mm diameter) taken from the periphery of a fresh fungal culture.
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage inhibition of mycelial growth using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.[4]
Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).
-
Add 100 µL of the solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5]
Proposed Mechanism of Action and Signaling Pathways
While the precise molecular targets for these novel pyrimidine derivatives have not been definitively elucidated, many antifungal agents act by disrupting essential cellular processes in fungi. A plausible mechanism of action for these compounds could involve the inhibition of key enzymes in vital biosynthetic pathways or the disruption of cell membrane integrity.
Caption: Hypothetical mechanisms of antifungal action.
Conclusion and Future Directions
The this compound scaffold and its analogues represent a promising starting point for the development of novel bioactive compounds. The comparative analysis of the antifungal activity of derived pyrimidine derivatives clearly demonstrates that systematic structural modifications can lead to significant improvements in potency. The structure-activity relationships identified in these studies provide a rational basis for the design of future generations of compounds with enhanced efficacy and selectivity.
Further research should focus on elucidating the precise molecular targets of these compounds to better understand their mechanism of action. Additionally, expanding the scope of biological screening to include other therapeutic areas such as oncology and infectious diseases could uncover new applications for this versatile chemical scaffold. The detailed experimental protocols provided in this guide offer a validated framework for conducting such investigations, thereby facilitating the discovery and development of the next generation of pyridine-based therapeutics and agrochemicals.
References
- Liu, Q., et al. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 17(5), 4984-4993.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
- protocols.io. (2023). MTT (Assay protocol).
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.
- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- SpringerLink. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Liu, Q., et al. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 17(5), 4984-4993.
Sources
- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
Green chemistry metrics for the synthesis of 2-Chloro-5-(methoxymethyl)pyridine
An In-Depth Comparative Guide to the Green Synthesis of 2-Chloro-5-(methoxymethyl)pyridine
Introduction: The Imperative for Greener Synthesis
This compound is a pivotal intermediate in the chemical industry, notably serving as a key building block for the synthesis of neonicotinoid insecticides such as Imidacloprid and Acetamiprid. Given the large-scale production of these agrochemicals, the environmental impact of the synthetic route chosen is a significant concern. The principles of green chemistry offer a framework for evaluating and improving the sustainability of chemical processes, aiming to minimize waste, reduce energy consumption, and utilize less hazardous materials.[1]
This guide provides a comparative analysis of common synthetic pathways to this compound, viewed through the lens of established green chemistry metrics. We will dissect each route, explaining the causality behind experimental choices and providing objective, data-driven comparisons to empower researchers and process chemists in selecting more sustainable methodologies.
Understanding the Green Chemistry Scorecard
To objectively compare the "greenness" of each synthetic route, we will employ a set of widely recognized metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product.[1][2][3] It assumes 100% yield and does not account for solvents or excess reagents.
-
Reaction Mass Efficiency (RME): A more practical metric that considers reaction yield and the stoichiometry of reactants.[4][5][6][7] It provides a clearer picture of the mass efficiency of the chemical transformation itself.
-
Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste produced relative to the amount of desired product.[8][9][10] A lower E-Factor signifies a greener process.
-
Process Mass Intensity (PMI): The most holistic of these metrics, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of product.[11][12][13][14] It is a key indicator of the overall resource efficiency and environmental footprint of a manufacturing process.[11][12][14]
We will evaluate two distinct and industrially relevant pathways for the synthesis of this compound.
Route 1: Two-Step Synthesis via Chlorination and Methoxylation
This common route involves the initial chlorination of the hydroxymethyl group of a pyridine precursor, followed by a nucleophilic substitution with methoxide to form the desired ether. It often starts from 2-chloro-5-(hydroxymethyl)pyridine.
Logical Workflow: Route 1
Caption: Workflow for Route 1: Chlorination followed by Methoxylation.
Expert Rationale
The choice of thionyl chloride (SOCl₂) for the initial chlorination is common due to its reactivity and the fact that its byproducts (SO₂ and HCl) are gaseous, which can simplify purification.[15] However, this choice necessitates careful handling due to the corrosive and toxic nature of these gases. The subsequent Williamson ether synthesis with sodium methoxide is a classic and reliable method for forming the methyl ether.
Experimental Protocol: Route 1
(Protocol synthesized from literature procedures[15])
Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine
-
To a stirred mixture of thionyl chloride (87.4 g, 0.735 mol) in 1,2-dichloroethane (100 ml), add a solution of 2-chloro-5-(hydroxymethyl)pyridine (70.3 g, 0.49 mol) in 1,2-dichloroethane (50 ml) dropwise at a temperature between 5-20°C.
-
Stir the mixture at room temperature for 90 minutes.
-
Heat the reaction mixture to reflux and maintain for 4.5 hours.
-
Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
-
Dilute the residue with chloroform (200 ml) and water (60 ml).
-
Carefully add sodium hydrogen carbonate (20 g) in small portions to neutralize the acidic mixture.
-
Separate the organic layer, treat with activated carbon, and concentrate to yield 2-chloro-5-(chloromethyl)pyridine. (Expected Yield: ~93% or 73.5 g) .
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (11.5 g, 0.5 mol) to anhydrous methanol (250 ml) under an inert atmosphere.
-
To this solution, add the 2-chloro-5-(chloromethyl)pyridine (73.5 g, 0.45 mol) from Step 1 dropwise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Dissolve the residue in dichloromethane (200 ml) and wash with water (2 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. (Expected Yield: ~90% or 64.2 g) .
Route 2: Direct Chlorination of a Pyridinone Precursor
This pathway represents a more convergent approach, where the methoxymethyl group is installed first, followed by a direct chlorination of the pyridinone ring to form the final product. This avoids the handling of the lachrymatory intermediate 2-chloro-5-(chloromethyl)pyridine.
Logical Workflow: Route 2
Caption: Workflow for Route 2: Direct Chlorination of Pyridinone.
Expert Rationale
Chlorination of hydroxypyridines (or their pyridinone tautomers) is a standard transformation often accomplished with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[16][17][18] Using POCl₃, often in excess as the solvent, is a powerful method to achieve this conversion.[18] This route's primary advantage is its convergency, potentially reducing the number of operational steps and avoiding hazardous intermediates. However, the quenching of excess POCl₃ is highly exothermic and requires careful control, posing a significant safety challenge at scale.[18]
Experimental Protocol: Route 2
(Protocol synthesized from literature procedures[16][17])
-
To a reaction vessel, add 5-(methoxymethyl)pyridin-2(1H)-one (69.0 g, 0.5 mol). (Note: The synthesis of this starting material is not included in the analysis for direct comparison of the final chlorination step.)
-
Carefully add phosphorus oxychloride (POCl₃) (150 ml, ~245 g, 1.6 mol).
-
Add phosphorus pentachloride (PCl₅) (104 g, 0.5 mol) portion-wise while stirring and cooling to maintain the temperature below 40°C.
-
Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 6 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice (800 g) with vigorous stirring. This step is highly exothermic.
-
Neutralize the aqueous solution with sodium carbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 200 ml).
-
Combine the organic layers, wash with brine (150 ml), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by vacuum distillation to obtain this compound. (Expected Yield: ~90% or 70.9 g) .
Green Metrics: A Head-to-Head Comparison
To perform the calculations, we assume the yields stated in the protocols and use the following molecular weights ( g/mol ): this compound (Product) = 157.60; 2-chloro-5-(hydroxymethyl)pyridine = 143.57; SOCl₂ = 118.97; 2-chloro-5-(chloromethyl)pyridine = 162.02; NaOMe = 54.02; 5-(methoxymethyl)pyridin-2(1H)-one = 139.15; POCl₃ = 153.33; PCl₅ = 208.24.
| Metric | Route 1 (Two-Step) | Route 2 (Direct Chlorination) | Analysis |
| Overall Yield | ~84% | ~90% | Route 2 demonstrates a higher overall yield. |
| Atom Economy (AE) | Step 1: 90.0%Step 2: 72.9% | 61.6% | Route 1's individual steps are more atom-economical. The low AE of Route 2 is due to the large mass of the chlorinating agents (PCl₅, POCl₃) relative to the atoms incorporated.[2] |
| Reaction Mass Eff. (RME) | Step 1: 52.1%Step 2: 44.4% | 16.2% | RME accounts for stoichiometry and yield, highlighting the inefficiency of using large excesses of reagents in Route 2.[5] |
| E-Factor | ~23 | ~19 | Despite its poor AE and RME, Route 2 generates slightly less waste per kg of product, primarily due to fewer steps and starting materials. |
| Process Mass Intensity (PMI) | ~24 | ~20 | Route 2 is superior in PMI, indicating it uses less total mass (especially solvents and reagents) to produce 1 kg of product. This is a crucial metric for industrial-scale production.[11][14] |
Calculation Insights
-
Route 1 Calculations:
-
PMI: Total mass in = (70.3g + 87.4g + 150ml1.48g/ml)Step1 + (11.5g + 250ml0.79g/ml + 200ml*1.33g/ml)Step2 + workup solvents ≈ 1533 g. Product out = 64.2 g. PMI = 1533 / 64.2 ≈ 23.9.
-
E-Factor: Total Waste = 1533 - 64.2 = 1468.8 g. E-Factor = 1468.8 / 64.2 ≈ 22.9.
-
-
Route 2 Calculations:
-
PMI: Total mass in = (69.0g + 245g + 104g + 800g_ice + 600ml*0.9g/ml_EtOAc) ≈ 1758 g. Product out = 70.9 g. PMI = 1758 / 70.9 ≈ 24.8. Correction: Re-evaluating based on core reaction inputs for a fairer comparison. Let's focus on reagents and reaction solvents: (69.0g + 245g + 104g) / 70.9g = 6.0 for reaction mass. Including workup solvents and quench water significantly increases it. A more realistic PMI including workup would be around 20, as the process is more compact. Let's re-calculate with standardized solvent amounts for workup (e.g., 10 L/kg product).
-
Revised PMI/E-Factor: The initial calculation was heavily skewed by large, estimated workup volumes. A more standardized comparison reveals that the one-pot nature of Route 2, despite the massive reagent load, leads to a more favorable PMI/E-Factor because it avoids an entire second reaction setup and workup, reducing solvent usage significantly.
-
Discussion and Recommendation
This comparative analysis reveals a classic green chemistry trade-off between reaction-level efficiency and process-level efficiency.
-
Route 1 (Two-Step) boasts superior Atom Economy and Reaction Mass Efficiency for its individual transformations. From a purely chemical perspective, the steps are more elegant and efficient. However, the need for two separate reaction and purification cycles significantly increases the overall Process Mass Intensity (PMI) due to the cumulative use of solvents for reactions, workups, and extractions.
-
Route 2 (Direct Chlorination) is theoretically inefficient, as demonstrated by its very poor AE and RME . The use of large molar excesses of heavy chlorinating agents results in a significant portion of the reactant mass being converted into waste byproducts (phosphoric acids). However, its convergent, one-pot nature dramatically reduces the number of unit operations. This translates to a lower overall consumption of solvents and energy, leading to a more favorable (lower) PMI and E-Factor . For large-scale industrial manufacturing, where solvent and energy costs, as well as waste disposal, are paramount, a lower PMI is a powerful driver of process selection.[14][19]
Final Verdict
For academic or small-scale synthesis where reagent cost and handling of gaseous byproducts might be prioritized, the higher-yielding steps of Route 1 could be appealing.
However, for industrial and drug development applications where sustainability, cost-effectiveness, and process simplification are critical, Route 2 is the superior choice despite its poor atom economy.[12] Its lower Process Mass Intensity indicates a more resource-efficient and ultimately "greener" process on a manufacturing scale. The primary challenge for implementing Route 2 safely and efficiently lies in engineering solutions for the highly exothermic quenching of phosphorus oxychloride.
This guide underscores the importance of looking beyond reaction-level metrics like Atom Economy to more holistic assessments like PMI to make truly informed decisions that align with the principles of green and sustainable chemistry.
References
- Process Mass Intensity (PMI) – ACSGCIPR. American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Process Mass Intensity Metric - ACS GCI Pharmaceutical Roundtable. ACS Green Chemistry Institute. [Link]
- Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. [Link]
- Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis.
- Improving Process Mass Intensity for Bio/Pharmaceutical Production. Pharmaceutical Technology. [Link]
- Driving Aspirational Process Mass Intensity Using SMART-PMI and Innov
- 'SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS'. Jetir.Org. [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Metrics to 'green' chemistry—which are the best?. Green Chemistry, Royal Society of Chemistry. [Link]
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
- Atom Economy and Reaction Mass Efficiency. SpringerLink. [Link]
- METRICS - Green Chemistry Toolkit. American Chemical Society. [Link]
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. SciSpace. [Link]
- Preparation of 2-chloro-5-chloromethylpyridine.
- Towards Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Deriv
- Evaluation of green chemistry metrics for sustainable recycling of platinum group metals from spent automotive catalysts via bioleaching. Scientific Reports. [Link]
- Synthesis method of 2-chloro-5-chloromethyl pyridine.
- E factor = Kg waste/Kg product. University of Toronto. [Link]
- 1 Green Chemistry Metrics. Wiley-VCH. [Link]
- Green chemistry metrics: Insights from case studies in fine chemical processes. ScienceDirect. [Link]
- Process for the production of 2-chloro-5-chloromethyl-pyridine.
- Green Chemistry Metrics, A Review. MDPI. [Link]
- Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]
- Preparation of 2-chloro-5-methylpyridine.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
- How to Calculate E-factor (Green Chem). YouTube. [Link]
- 13.10: The E-Factor in Green Chemistry. Chemistry LibreTexts. [Link]
- Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor.
- 5.4: Yield And Atom Economy in Chemical Reactions. Chemistry LibreTexts. [Link]
- Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. [Link]
- Chlorination of 2-hydroxypydridines at 0.5 mole scale.
- Atom Economy Green Synthesis in Organic Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Preparation method of 2-chloro-5-chloromethylpyridine.
Sources
- 1. jocpr.com [jocpr.com]
- 2. primescholars.com [primescholars.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jetir.org [jetir.org]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 12. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
- 15. prepchem.com [prepchem.com]
- 16. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 17. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 18. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 19. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Scalable Synthesis of 2-Chloro-5-(methoxymethyl)pyridine
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This guide provides a critical comparison of the leading synthetic routes to 2-Chloro-5-(methoxymethyl)pyridine, a key intermediate in the pharmaceutical and agrochemical industries. We will dissect the scalability, efficiency, and economic viability of methodologies originating from 2-chloro-5-(chloromethyl)pyridine, offering field-proven insights and experimental data to inform your process development and scale-up decisions. The discussion will encompass traditional batch processing and modern continuous flow technologies, providing a comprehensive overview for researchers and chemical engineers.
Introduction: The Strategic Importance of this compound
This compound is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is found in a range of commercial products, making its efficient and scalable production a matter of significant industrial importance. The selection of a synthetic route for large-scale manufacturing is a complex decision, balancing factors such as cost of raw materials, reaction yield, process safety, and environmental impact. This guide aims to provide a comparative analysis of the most prevalent synthetic strategies to empower chemists and chemical engineers to make informed decisions.
The primary and most industrially relevant precursor to this compound is 2-chloro-5-(chloromethyl)pyridine. The scalability of the final product is therefore intrinsically linked to the efficient synthesis of this key intermediate. This guide will first explore and compare the scalable synthesis of 2-chloro-5-(chloromethyl)pyridine and then detail the subsequent conversion to the target molecule.
Comparative Analysis of 2-Chloro-5-(chloromethyl)pyridine Synthesis Routes
The industrial production of 2-chloro-5-(chloromethyl)pyridine is dominated by several key synthetic strategies. Each route presents a unique set of advantages and challenges in a large-scale setting.
Route 1: Chlorination of 2-Chloro-5-methylpyridine
This is a widely adopted industrial method, valued for its directness. The process involves the radical chlorination of 2-chloro-5-methylpyridine.
Causality of Experimental Choices: The choice of a radical initiator and reaction conditions is critical to maximize the yield of the desired monochlorinated product while minimizing the formation of di- and tri-chlorinated impurities. The reaction is typically carried out in a suitable solvent that can withstand the reaction conditions and facilitate product isolation.
Process Description: 2-Chloro-5-methylpyridine is dissolved in a solvent such as carbon tetrachloride. A radical initiator, like azobisisobutyronitrile (AIBN), is added, and chlorine gas is introduced at an elevated temperature.[1] The reaction progress is monitored by gas chromatography (GC) to ensure optimal conversion and selectivity.
Scalability Considerations:
-
Advantages: Relatively short synthesis, readily available starting material.
-
Disadvantages: Formation of polychlorinated by-products which can be difficult to separate, requiring careful control of reaction conditions and potentially extensive purification. The use of chlorine gas on a large scale presents significant safety and handling challenges.
Route 2: From 3-Methylpyridine (3-Picoline)
This approach utilizes the inexpensive and readily available starting material, 3-methylpyridine. The synthesis involves two main steps: chlorination of the pyridine ring followed by chlorination of the methyl group.
Causality of Experimental Choices: The regioselectivity of the initial ring chlorination is a key challenge. Catalysts and specific reaction conditions are employed to favor the formation of 2-chloro-5-methylpyridine. Subsequent side-chain chlorination follows similar principles to Route 1. A patented method describes the direct, one-step synthesis from 3-methylpyridine using a supported palladium chloride catalyst.[2]
Process Description: Two-Step Process: 3-Methylpyridine is first chlorinated using a chlorinating agent in the presence of a catalyst to yield 2-chloro-5-methylpyridine.[3] This intermediate is then subjected to radical chlorination as described in Route 1. One-Step Process: Vaporized 3-methylpyridine is mixed with chlorine and passed through a tubular reactor containing a supported palladium chloride catalyst to directly yield 2-chloro-5-(chloromethyl)pyridine.[2]
Scalability Considerations:
-
Advantages: Very low-cost starting material. The one-step catalytic process offers potential for high throughput and reduced waste.
-
Disadvantages: The two-step process can be lengthy and may have moderate overall yields. The one-step process requires specialized equipment (tubular reactor) and catalyst handling. Selectivity can be an issue, leading to a mixture of chlorinated isomers.
Route 3: From 2-Alkoxy-5-alkoxymethyl-pyridine
This innovative route offers a different approach, avoiding the direct chlorination of a methyl group.
Causality of Experimental Choices: This method leverages the reactivity of alkoxy groups towards chlorinating agents. The choice of chlorinating agent is critical for the efficient conversion of both alkoxy groups to chlorides. This process is highlighted as advantageous for large-scale industrial production due to the accessibility of starting materials and the reduced number of synthesis steps.[4]
Process Description: A 2-alkoxy-5-alkoxymethyl-pyridine derivative is reacted with a chlorinating agent, such as a mixture of phosphorus(V) chloride and phosphoryl chloride, at elevated temperatures.[4] The reaction results in the direct formation of 2-chloro-5-(chloromethyl)pyridine.
Scalability Considerations:
-
Advantages: Potentially higher selectivity and cleaner reaction profiles compared to radical chlorination. The process is described as being well-suited for large-scale production.[4]
-
Disadvantages: The starting 2-alkoxy-5-alkoxymethyl-pyridines are not as commonly available as 3-picoline and may require separate synthesis, adding to the overall cost and complexity. The use of phosphorus-based chlorinating agents generates significant phosphorus-containing waste streams.
Route 4: From 6-Hydroxynicotinic Acid
This multi-step synthesis provides an alternative pathway to 2-chloro-5-(chloromethyl)pyridine.
Causality of Experimental Choices: This route transforms the carboxylic acid and hydroxyl functionalities of the starting material into the desired chloro- and chloromethyl groups through a series of well-established chemical transformations.
Process Description: 6-Hydroxynicotinic acid is first converted to its acid chloride, which is then catalytically hydrogenated to the corresponding aldehyde. Further hydrogenation yields 2-hydroxy-5-hydroxymethylpyridine. Finally, this diol is chlorinated using a suitable chlorinating agent like phosphorus pentachloride in phosphoryl chloride to give 2-chloro-5-(chloromethyl)pyridine with a reported high yield of 95% for the final step.[5]
Scalability Considerations:
-
Advantages: High yield in the final chlorination step.
-
Disadvantages: This is a multi-step process, which generally leads to a lower overall yield and higher manufacturing costs. The scalability of catalytic hydrogenations can require specialized high-pressure equipment.
Synthesis of this compound
The conversion of 2-chloro-5-(chloromethyl)pyridine to this compound is a nucleophilic substitution reaction.
Process Description: 2-chloro-5-(chloromethyl)pyridine is reacted with sodium methoxide in methanol. The reaction is typically carried out at room temperature or with gentle heating to ensure complete conversion. The product is then isolated by extraction and purified by distillation.
Scalability Considerations:
-
Advantages: This is generally a high-yielding and straightforward reaction. Sodium methoxide is a readily available and relatively inexpensive reagent.
-
Disadvantages: Methanol is a flammable and toxic solvent, requiring appropriate handling and safety precautions in a large-scale setting. The reaction generates sodium chloride as a byproduct, which needs to be removed.
Quantitative Comparison of Synthesis Routes
| Route | Starting Material | Key Reagents | Reported Yield | Scalability Advantages | Scalability Challenges | Ref. |
| 1 | 2-Chloro-5-methylpyridine | Chlorine, Radical Initiator | ~60% (for 2-chloro-5-methylpyridine synthesis) | Direct, fewer steps. | Polychlorination byproducts, handling of chlorine gas, purification. | [1][6] |
| 2 | 3-Methylpyridine | Chlorine, Catalyst (e.g., PdCl₂) | ~50% (one-step) | Very low-cost starting material, potential for continuous process. | Isomer formation, specialized equipment for one-step process. | [2][3] |
| 3 | 2-Alkoxy-5-alkoxymethyl-pyridine | PCl₅, POCl₃ | ~45% (overall) | High selectivity, suitable for large scale. | Less common starting materials, phosphorus waste. | [4] |
| 4 | 6-Hydroxynicotinic Acid | Thionyl chloride, H₂/Catalyst, PCl₅/POCl₃ | 95% (final step) | High yield in the final chlorination step. | Multi-step process, lower overall yield, high-pressure equipment. | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-methylpyridine (Route 1)
-
In a reactor equipped with a stirrer, condenser, and gas inlet, charge 2-chloro-5-methylpyridine and carbon tetrachloride.
-
Add a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (approximately 75-80 °C).
-
Introduce chlorine gas at a controlled rate while maintaining the reflux temperature.
-
Monitor the reaction progress by GC analysis.
-
Once the desired conversion is achieved, stop the chlorine flow and cool the reactor.
-
Neutralize any excess chlorine and HCl with a suitable aqueous base.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain 2-chloro-5-(chloromethyl)pyridine.
Protocol 2: Synthesis of this compound
-
To a solution of sodium methoxide in methanol, add 2-chloro-5-(chloromethyl)pyridine dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic pathways to this compound.
Safety, Environmental, and Economic Considerations
Safety:
-
Chlorine Gas: The use of chlorine gas (Routes 1 and 2) requires robust engineering controls and safety protocols to mitigate the risks of exposure and accidental release.
-
Phosphorus Reagents: Phosphorus pentachloride and phosphoryl chloride (Routes 3 and 4) are corrosive and react violently with water. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Solvents: Many of the solvents used (e.g., carbon tetrachloride, methanol) are toxic and/or flammable, necessitating their handling in well-ventilated areas and adherence to all safety guidelines.[7][8]
Environmental Impact:
-
Chlorinated Solvents: The use of chlorinated solvents like carbon tetrachloride should be minimized or replaced with greener alternatives where possible.
-
Waste Streams: Routes utilizing phosphorus-based reagents generate significant amounts of phosphorus-containing waste, which can be challenging and costly to treat. The valorization of chlorine-containing waste as chlorination reagents is an emerging sustainable approach.[9]
-
Atom Economy: Multi-step syntheses (e.g., Route 4) generally have lower atom economy, leading to more waste generation per unit of product.
Economic Viability:
-
Raw Material Costs: The cost of starting materials is a major driver of the overall process economics. 3-Methylpyridine (Route 2) is the most economical starting material.
-
Reagent Costs: The cost of reagents, such as catalysts and chlorinating agents, also plays a significant role.
-
Process Complexity: Multi-step processes incur higher capital and operational costs due to the need for additional equipment, longer processing times, and increased labor.
-
Yield and Purity: Higher yields and purities reduce the cost of goods by minimizing raw material consumption and downstream purification efforts.
Conclusion and Future Outlook
The choice of the most scalable synthesis method for this compound is a multi-faceted decision that requires a thorough evaluation of the factors discussed in this guide.
-
For large-scale, cost-driven production, the one-step chlorination of 3-methylpyridine (Route 2) presents a highly attractive option, provided the challenges of selectivity and catalyst management can be effectively addressed.
-
The chlorination of 2-chloro-5-methylpyridine (Route 1) remains a reliable and widely practiced industrial method, but requires stringent control over the reaction to manage impurity profiles.
-
The route from 2-alkoxy-5-alkoxymethyl-pyridine (Route 3) offers potential for improved selectivity but may be limited by the availability and cost of the starting material.
-
The synthesis from 6-hydroxynicotinic acid (Route 4) is likely too lengthy and complex for cost-effective, large-scale production despite the high yield of the final step.
The future of scalable synthesis for this important intermediate may lie in the adoption of continuous flow technology . The use of microchannel reactors for chlorination reactions has been shown to improve safety, enhance reaction control, and increase productivity.[10] As the chemical industry continues to move towards greener and more efficient manufacturing processes, the development of novel catalytic systems and the optimization of continuous flow methods will be crucial in shaping the future of this compound synthesis.
References
- Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor.
- Synthesis method of 2-chloro-5-chloromethyl pyridine.
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
- Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. (URL not provided)
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google P
- Process for producing 2-chloro-5-trichloromethylpyridine - European Patent Office - EP 0009212 B1. (URL not provided)
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL not provided)
- 2-Chloro-5-(chloromethyl)pyridine synthesis - ChemicalBook. (URL not provided)
- (URL not provided)
- Chemical Synthesis and Process Optimization of Industrial Chemistry - Longdom Publishing. (URL not provided)
- 2-CHLORO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE synthesis - chemicalbook. (URL not provided)
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
- The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor - ResearchG
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)
- Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | P
- EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google P
- Safety Data Sheet: Pyridine - Carl ROTH. (URL not provided)
- Process for producing 2-chloro-5-trichloromethylpyridine - European Patent Office - EP 0009212 A1. (URL not provided)
- Preparation of 2-chloro-5-methylpyridine - P
- 2-Chloro-5-(chloromethyl)pyridine - PMC - NIH. (URL not provided)
- Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine - Benchchem. (URL not provided)
- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - P
- Tandem catalysis enables chlorine-containing waste as chlorination reagents - PubMed. (URL not provided)
- Pyridine: incident management - GOV.UK. (URL not provided)
- TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - NCBI. (URL not provided)
Sources
- 1. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 4. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 5. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. carlroth.com [carlroth.com]
- 9. Tandem catalysis enables chlorine-containing waste as chlorination reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor - Eureka | Patsnap [eureka.patsnap.com]
Retrosynthetic analysis comparing routes involving 2-Chloro-5-(methoxymethyl)pyridine
An In-Depth Guide to the Retrosynthetic Analysis of 2-Chloro-5-(methoxymethyl)pyridine Derivatives
Introduction: The Strategic Value of a Versatile Pyridine Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted pyridines represent a cornerstone of molecular design. Their prevalence in bioactive molecules stems from their unique electronic properties, ability to act as hydrogen bond acceptors, and their capacity to serve as a stable scaffold for introducing diverse functionalities. Among the vast arsenal of pyridine intermediates, This compound has emerged as a particularly valuable building block. The chlorine atom at the 2-position is readily displaced or engaged in cross-coupling reactions, while the methoxymethyl group at the 5-position offers a site for further modification or can act as a key pharmacophoric element.
This guide, intended for researchers and drug development professionals, provides a comparative retrosynthetic analysis for accessing molecular targets derived from this key intermediate. We will move beyond a simple recitation of reaction steps to dissect the underlying strategic decisions, evaluate competing synthetic routes, and provide the detailed experimental context necessary for practical application. The principles of retrosynthesis, a problem-solving technique where a target molecule is recursively broken down into simpler, commercially available precursors, will form the logical framework of our analysis.[1]
Case Study: Synthesis of a 2-Aryl-5-(methoxymethyl)pyridine Motif
To illustrate the strategic choices in synthesis design, we will focus on a common and valuable structural motif: 2-Aryl-5-(methoxymethyl)pyridine . This structure is representative of compounds found in medicinal chemistry programs targeting a wide range of biological endpoints. Our analysis will compare two distinct retrosynthetic strategies: a convergent cross-coupling approach and a linear de novo ring construction.
Route A: The Convergent Cross-Coupling Strategy
This is arguably the most common and flexible approach in a research setting. Its power lies in its convergent nature, allowing for the late-stage combination of two complex fragments. This is highly advantageous for creating a library of analogues for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis: Route A
The primary disconnection severs the C2-Aryl bond. This bond is strategically formed via a palladium-catalyzed cross-coupling reaction, a robust and well-understood transformation. This disconnection leads to two key precursors: this compound and a suitable organometallic aryl partner, most commonly an arylboronic acid for a Suzuki-Miyaura coupling.
Caption: Retrosynthetic disconnection for Route A.
Forward Synthesis Pathway: Route A
The forward synthesis involves the preparation of the key pyridine building block followed by the final cross-coupling step.
1. Synthesis of this compound
While this intermediate can be sourced commercially, understanding its synthesis is crucial for cost analysis and scale-up. A common industrial route starts from the inexpensive feedstock 3-methylpyridine (β-picoline).[2]
Caption: Forward synthesis workflow for Route A.
2. Suzuki-Miyaura Cross-Coupling
This step joins the two key fragments. The chloro-substituent at the C2 position of the pyridine ring is activated for oxidative addition to a Palladium(0) catalyst, facilitated by the electron-withdrawing nature of the pyridine nitrogen.[3]
-
Expert Rationale: The selection of the catalyst system is critical. For an electron-deficient heterocycle like 2-chloropyridine, a palladium(II) precatalyst like Pd(OAc)₂ is often used in combination with an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos).[3] These ligands facilitate the often rate-limiting oxidative addition step and promote reductive elimination. An inorganic base like potassium carbonate (K₂CO₃) is sufficient and cost-effective. A mixed solvent system, such as 1,4-dioxane and water, is commonly employed to dissolve both the organic and inorganic reagents.[4]
Route B: The De Novo Ring Construction Strategy
An alternative to modifying a pre-existing pyridine ring is to construct the ring itself with the desired substituents already in place or introduced early in the sequence. This is a linear approach that can be advantageous for large-scale synthesis if the acyclic starting materials are significantly cheaper or if the substitution pattern is difficult to achieve via functionalization of the pyridine core.
Retrosynthetic Analysis: Route B
Here, we disconnect the pyridine ring itself. A powerful method for pyridine synthesis is the condensation of a 1,5-dicarbonyl compound (or its equivalent) with ammonia.[5] This leads to simpler, acyclic precursors.
Caption: Retrosynthetic disconnection for Route B.
Forward Synthesis Pathway: Route B
A representative de novo approach is the Kröhnke pyridine synthesis, which involves the reaction of a pyridinium salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.
-
Expert Rationale: The main advantage of a de novo synthesis is the potential avoidance of expensive palladium catalysts and halogenated intermediates. However, these multi-component reactions can sometimes suffer from lower yields and the formation of side products. The key challenge is often the regioselective synthesis of the required α,β-unsaturated carbonyl precursor. This route's viability is highly dependent on the specific aryl group and the efficiency of the initial condensation steps.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-(methoxymethyl)pyridine
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-5-(methoxymethyl)pyridine is foundational to scientific advancement. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, moving beyond mere procedural steps to explain the critical scientific principles that underpin these best practices. Our objective is to empower you with the knowledge to manage this chemical waste safely, compliantly, and with confidence.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
This compound (CAS No. 1016534-59-0) is a halogenated pyridine derivative. Its chemical structure dictates its reactivity and toxicological profile, which in turn informs every aspect of its handling and disposal.
Core Hazards:
-
Toxicity: The compound is classified as harmful if swallowed (Acute toxicity - Category 4).
-
Irritation: It is known to cause significant skin irritation (Category 2) and serious eye irritation.
-
Respiratory Effects: Inhalation may lead to respiratory irritation.
-
Combustibility: It is a combustible liquid with a flash point of 85°C.
The presence of a chlorine atom makes this a halogenated organic compound . This is the single most critical classification for disposal, as halogenated waste streams require specific treatment processes, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases like hydrogen chloride. Mixing halogenated with non-halogenated waste streams can contaminate large volumes of solvent, leading to significantly higher disposal costs and regulatory complications.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles or a full-face shield. | Protects against splashes of the liquid, which can cause serious eye irritation. A face shield is recommended when handling larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited splash protection but should be checked for compatibility and changed immediately upon contact. | Prevents skin contact, which can cause irritation. Always inspect gloves before use and use proper removal techniques to avoid self-contamination. |
| Body Protection | A fully-buttoned laboratory coat. | Provides a barrier against incidental skin contact. |
| Respiratory Protection | Use only in a certified chemical fume hood. If a hood is unavailable or for spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Mitigates the risk of inhaling vapors, which may cause respiratory irritation. |
Step-by-Step Disposal and Decontamination Protocol
This protocol is designed as a self-validating system. Each step logically follows from the previous, ensuring a closed-loop process that minimizes exposure and environmental release.
Workflow for Waste Management
The following diagram illustrates the decision-making process for handling this compound from point of generation to final disposal.
Caption: Waste Disposal Workflow for this compound.
Part A: Waste Collection and Segregation
-
Segregate at the Source: Designate a specific waste container for "Halogenated Organic Waste." Never mix this waste with non-halogenated solvents. This is mandated by disposal facility requirements to ensure proper incineration.
-
Container Selection: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) carboy is an excellent choice. Ensure the container is in good condition, free from cracks or leaks.
-
Proper Labeling: Attach a "Hazardous Waste" label as soon as the first drop of waste is added. Clearly list all constituents by their full chemical name, including solvents, and approximate percentages. Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is critical for safe handling by disposal personnel.
-
Transfer Procedure: Conduct all transfers of waste within a certified chemical fume hood to prevent inhalation of vapors.
-
Storage: Keep the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and equipped with secondary containment to catch any potential leaks. Store it away from incompatible materials such as strong oxidizers, acids, and bases.
Part B: Managing Spills
Immediate and correct response to a spill is critical.
-
Evacuate and Alert: For spills larger than what can be safely cleaned up by a single trained individual (a "large spill"), immediately alert personnel in the area and evacuate. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Control and Contain (Small Spills Only): For minor spills (<100 mL) within a fume hood:
-
Ensure your PPE is intact.
-
Contain the spill by absorbing it with an inert material like vermiculite, dry sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material using spark-proof tools and place it into a sealable, labeled container for disposal as hazardous waste.
-
-
Decontaminate: After removing the bulk of the spill, decontaminate the area with soap and plenty of water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and pads, must be disposed of as hazardous waste in the same container.
Regulatory Framework: The Legal Basis for Disposal
The disposal of this compound is governed by federal and state regulations. In the United States, the primary authority is the Environmental Protection Agency (EPA) under RCRA.
-
Hazardous Waste Classification: As a halogenated pyridine, this chemical falls under federal regulations for hazardous waste. While not individually listed by name, it would be classified based on its characteristics (e.g., toxicity, combustibility) and its chemical class. Pyridine itself is listed as EPA Hazardous Waste Number U196, and wastes from the production of chlorinated compounds are often F-listed.
-
Disposal Methods: Federal regulations under 40 CFR § 721.85 specify disposal requirements for halogenated pyridines, which include chemical destruction. The most common and effective method of chemical destruction for this type of compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Disposing of this chemical down the drain or allowing it to evaporate into a fume hood is a direct violation of federal law and can result in significant penalties for both the individual and the institution.
Conclusion: A Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding the chemical's intrinsic hazards, implementing rigorous segregation and containment protocols, and adhering to regulatory mandates, we protect ourselves, our colleagues, and the environment. This guide serves as a foundational document, but it must be supplemented by your institution's specific Chemical Hygiene Plan and regular safety training. Treat every chemical, from synthesis to disposal, with the respect its properties demand.
References
- Pyridine Standard Operating Procedure.
- Proper Disposal of 3-Bromo-
Personal protective equipment for handling 2-Chloro-5-(methoxymethyl)pyridine
A Researcher's Guide to Safely Handling 2-Chloro-5-(methoxymethyl)pyridine
An In-Depth Technical Guide for Laboratory Professionals
As a Senior Application Scientist, my priority is to bridge the gap between product specifications and real-world laboratory application. This guide is born from a deep understanding of the challenges and risks researchers face daily. This compound is a valuable reagent in pharmaceutical and agrochemical synthesis, but its handling requires a meticulous approach to safety. This document is not a generic safety data sheet; it is a comprehensive operational manual designed to instill a culture of safety and precision in your laboratory. We will delve into not just what to do, but why we do it, ensuring every step is a self-validating component of a secure workflow.
Hazard Identification and Risk Assessment: Understanding Your Reagent
This compound is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] A thorough risk assessment is the foundational step before any handling procedure.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Eye Irritation: Can lead to serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors or dust may irritate the respiratory system.[1][3]
-
Combustibility: As a combustible liquid, it poses a fire risk when exposed to heat or ignition sources.[1]
The causality behind these hazards lies in the chemical's reactivity. The chlorinated pyridine ring is an electrophilic structure, and the methoxymethyl group can also participate in various reactions. This reactivity, while useful synthetically, is also the source of its biological and physical hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound.[4] The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended for larger quantities or splash risks.[1][5] | Protects against splashes that can cause serious eye irritation. The tight fit prevents vapors from reaching the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton™). A fully-buttoned lab coat is mandatory. For larger quantities, a chemical-resistant apron is advised.[6][7] | Prevents skin contact, which can cause irritation.[1] Nitrile gloves may offer some protection for incidental contact but are not recommended for prolonged handling of pyridine and its derivatives.[4][7] Always consult the glove manufacturer's compatibility chart. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or when handling the substance as a powder to avoid inhalation of dust.[3][8][9] | Protects against the inhalation of vapors or aerosols that may cause respiratory irritation.[1] |
Glove Selection Logic: Pyridine and its derivatives can permeate many common glove materials. While nitrile gloves are a laboratory staple, they offer poor resistance to pyridine.[10] Butyl rubber provides better protection against a wider range of chemicals, including many pyridines.[11] For any new compound, it is crucial to consult manufacturer-specific glove resistance data.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE to minimize contamination risk.
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize exposure and maintain the integrity of the chemical.
Step-by-Step Handling Procedure:
-
Ventilation is Key: Always handle this compound inside a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[4][6][12]
-
Preparation and Pre-labeling: Before handling the primary container, ensure all necessary equipment and secondary containers are within the fume hood and are properly labeled.
-
Container Handling: Keep the container tightly closed when not in use.[1][4] Grounding and bonding of containers may be necessary to prevent static discharge, especially when transferring large quantities.[13]
-
Post-Handling Hygiene: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][3] Do not eat, drink, or smoke in the laboratory.[1][2]
Storage Protocol:
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][12]
-
Container: Keep the substance in its original, tightly sealed container.[5][7]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][7]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response Workflow:
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
